N,N-dimethylthiophene-3-carboxamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethylthiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-8(2)7(9)6-3-4-10-5-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZHFIPCSRETSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40535987 | |
| Record name | N,N-Dimethylthiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40535987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59906-37-5 | |
| Record name | N,N-Dimethylthiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40535987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N,N-dimethylthiophene-3-carboxamide
Abstract
N,N-dimethylthiophene-3-carboxamide is a valuable heterocyclic building block in medicinal chemistry and materials science. The thiophene carboxamide scaffold is a bioisostere of the benzene ring and is present in numerous pharmacologically active compounds, exhibiting properties ranging from anticancer to anti-inflammatory activities.[1][2] This guide provides a comprehensive overview of the principal synthetic strategies for preparing this compound, designed for researchers, chemists, and professionals in drug development. We will delve into two primary, field-proven synthetic routes starting from the commercially available thiophene-3-carboxylic acid: the acyl chloride pathway and direct amidation via coupling agents. This document emphasizes the underlying chemical principles, provides detailed, step-by-step protocols, and offers expert insights into the causality behind experimental choices to ensure procedural success and reproducibility.
Introduction to Synthetic Strategy
The synthesis of this compound is fundamentally an exercise in amide bond formation. The direct reaction between a carboxylic acid (thiophene-3-carboxylic acid) and an amine (dimethylamine) is generally infeasible because the basic amine will deprotonate the acidic carboxylic acid, forming a highly unreactive carboxylate salt.[3][4] Therefore, the core of the synthesis lies in activating the carboxylic acid group to facilitate nucleophilic attack by dimethylamine.
This guide will focus on two robust and widely adopted strategies:
-
Route 1: The Acyl Chloride Intermediate Pathway. This classic, high-yielding two-step method involves converting the carboxylic acid into a highly reactive acyl chloride, which then readily reacts with dimethylamine.
-
Route 2: Direct Coupling Agent-Mediated Amidation. This one-pot approach utilizes coupling agents to activate the carboxylic acid in situ, avoiding the need to isolate the often moisture-sensitive acyl chloride intermediate.
The choice between these routes depends on factors such as scale, substrate sensitivity, available reagents, and desired purity profile.
Caption: Overview of primary synthetic routes to this compound.
Route 1: The Acyl Chloride Pathway
This is arguably the most common and cost-effective method for synthesizing amides on a laboratory scale.[] The strategy hinges on converting the relatively unreactive carboxylic acid into a highly electrophilic acyl chloride, which is then susceptible to nucleophilic attack by dimethylamine.
Step 1: Synthesis of Thiophene-3-carbonyl chloride
The transformation of thiophene-3-carboxylic acid into its corresponding acyl chloride is most efficiently achieved using thionyl chloride (SOCl₂).[6] This reagent is particularly advantageous because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, driving the equilibrium towards the product.[7]
Mechanism of Acyl Chloride Formation:
The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxyl group of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride. A chloride ion is subsequently eliminated and then attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which collapses to yield the acyl chloride, SO₂, and HCl.
Caption: Mechanistic workflow for the formation of thiophene-3-carbonyl chloride.
Experimental Protocol: Thiophene-3-carbonyl chloride
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a gas outlet connected to a trap (e.g., a bubbler with a sodium hydroxide solution to neutralize HCl and SO₂). The apparatus must be oven-dried and assembled under a dry atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reagents and product.
-
Reagents: To the flask, add thiophene-3-carboxylic acid (1.0 eq). Add an excess of thionyl chloride (SOCl₂, typically 2-5 eq), which can also serve as the solvent. Alternatively, an inert solvent like dichloromethane (DCM) or toluene can be used.[8]
-
Reaction: Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops). The DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent.
-
Heating: Gently heat the mixture to reflux (for DCM, ~40°C; for neat SOCl₂, ~76°C) and maintain for 1-3 hours. Monitor the reaction by observing the cessation of gas evolution (HCl and SO₂).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess thionyl chloride by distillation or under reduced pressure (rotary evaporation). The crude thiophene-3-carbonyl chloride, often a yellow or brown solid/oil, is typically used in the next step without further purification to prevent decomposition or hydrolysis.[8]
Step 2: Amide Formation with Dimethylamine
The crude thiophene-3-carbonyl chloride is highly reactive towards nucleophiles. Its reaction with dimethylamine proceeds via a nucleophilic addition-elimination mechanism to form the stable amide product.[9][10][11]
Mechanism of Amide Formation:
Dimethylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and eliminating the chloride ion as a good leaving group. A second equivalent of dimethylamine (or another base) deprotonates the resulting ammonium ion to yield the final N,N-dimethyl amide.[11][12]
Caption: Nucleophilic addition-elimination mechanism for the final amidation step.
Experimental Protocol: this compound
-
Setup: In a fume hood, dissolve the crude thiophene-3-carbonyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. Cool the flask in an ice bath (0°C).
-
Reagents: Prepare a solution of dimethylamine (2.0-2.2 eq) in the same solvent. Dimethylamine can be used as a solution in THF, ethanol, or water, or bubbled in as a gas. Anhydrous conditions are preferred. The use of at least two equivalents is critical: one acts as the nucleophile, and the second acts as a base to neutralize the HCl byproduct.[12] Alternatively, use 1.1 equivalents of dimethylamine and 1.1 equivalents of a non-nucleophilic base like triethylamine (Et₃N) or pyridine.
-
Reaction: Add the dimethylamine solution dropwise to the cooled acyl chloride solution via the addition funnel. Maintain the temperature at 0°C during the addition to control the exothermic reaction.[] After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) two to three times.
-
Combine the organic layers and wash sequentially with a mild acid (e.g., 1M HCl) to remove excess amine, then with a saturated sodium bicarbonate solution to remove any acidic impurities, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Route 2: Direct Amidation with Coupling Agents
One-pot amidation methods that avoid isolating the acyl chloride are often preferred for their milder conditions and operational simplicity. These methods rely on coupling agents that activate the carboxylic acid in situ.
DCC-Mediated Coupling
N,N'-Dicyclohexylcarbodiimide (DCC) is a powerful dehydrating agent used to form amide bonds.[8] It activates the carboxylic acid by converting the hydroxyl group into a good leaving group.
Mechanism & Protocol:
-
Activation: The carboxylic acid adds across one of the C=N double bonds of DCC to form a highly reactive O-acylisourea intermediate.[3]
-
Nucleophilic Attack: Dimethylamine then attacks the carbonyl carbon of this activated intermediate.
-
Product Formation: The amide is formed along with N,N'-dicyclohexylurea (DCU), a white solid byproduct.
-
Protocol:
-
Dissolve thiophene-3-carboxylic acid (1.0 eq) and dimethylamine hydrochloride (1.1 eq) in a solvent like DCM.
-
Add a base such as triethylamine (2.2 eq) to liberate the free dimethylamine and neutralize the final acid byproduct.
-
Cool the mixture to 0°C and add a solution of DCC (1.1 eq) in DCM dropwise.
-
Stir the reaction at 0°C for 1 hour and then at room temperature overnight.
-
The primary challenge of this method is the removal of the DCU byproduct, which is largely insoluble in most organic solvents and can be removed by filtration. The filtrate is then subjected to a standard aqueous workup and purification as described in Section 2.2.
-
CDI-Mediated Coupling
1,1'-Carbonyldiimidazole (CDI) is another excellent coupling agent that offers the advantage of producing gaseous (CO₂) and water-soluble (imidazole) byproducts, simplifying purification.[13][14]
Mechanism & Protocol:
-
Activation: Thiophene-3-carboxylic acid reacts with CDI to form a reactive acyl-imidazolide intermediate, releasing imidazole and carbon dioxide.[15]
-
Nucleophilic Attack: Addition of dimethylamine to the reaction mixture results in nucleophilic attack on the acyl-imidazolide.
-
Product Formation: The amide bond is formed, and a molecule of imidazole is regenerated.
-
Protocol:
-
In a dry flask under an inert atmosphere, dissolve thiophene-3-carboxylic acid (1.0 eq) in anhydrous THF or DCM.
-
Add CDI (1.05 eq) in one portion and stir the mixture at room temperature for 1-2 hours until CO₂ evolution ceases.
-
Add dimethylamine (1.2 eq, as a solution in THF or water) and continue stirring at room temperature for an additional 2-6 hours.
-
Upon completion, the reaction mixture is worked up by washing with water and brine. The byproducts are readily removed during this aqueous wash, often yielding a cleaner crude product than the DCC method.[14]
-
Comparative Summary of Synthetic Routes
| Parameter | Route 1: Acyl Chloride | Route 2a: DCC Coupling | Route 2b: CDI Coupling |
| Reaction Steps | Two distinct steps | One-pot | One-pot |
| Reaction Conditions | Harsher (reflux in SOCl₂) | Milder (0°C to room temp) | Milder (room temp) |
| Key Reagents | Thionyl Chloride (SOCl₂) | Dicyclohexylcarbodiimide (DCC) | Carbonyldiimidazole (CDI) |
| Typical Yields | High (often >85%) | Good to High (70-90%) | Good to High (75-95%) |
| Advantages | Cost-effective, high reactivity, easily driven to completion. | Mild conditions, good for sensitive substrates. | Very mild conditions, clean reaction, water-soluble byproducts simplify purification.[14] |
| Disadvantages | Harsh/corrosive reagents, isolation of unstable intermediate, HCl byproduct. | Formation of insoluble DCU byproduct complicates purification, potential for side reactions. | Reagent is moisture-sensitive and more expensive than SOCl₂ or DCC. |
Conclusion
The synthesis of this compound can be reliably achieved through several well-established methods. The acyl chloride pathway is a robust, high-yield choice, particularly for larger-scale preparations where cost is a factor, provided that the necessary precautions for handling corrosive reagents are taken. For syntheses requiring milder conditions or involving sensitive functional groups, direct amidation using coupling agents like DCC or CDI is superior. CDI, in particular, offers a distinct advantage due to its clean reaction profile and the ease of byproduct removal, making it an excellent choice for laboratory-scale synthesis where purity and simplicity are paramount. The selection of the optimal route will ultimately be guided by the specific constraints and objectives of the research or development program.
References
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Conversion of carboxylic acids to N,N-dimethylamides using DMAc and CDI at 160-165 °C. (n.d.). ResearchGate. Retrieved from [Link]
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Two moles of acetyl chloride are mixed with two moles of dimethylamine. After the reaction is complete, what species can be found in the mixture? (2020, November 6). brainly.com. Retrieved from [Link]
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N,N-dimethylthiophene-3-carboxamide chemical properties
An In-Depth Technical Guide to the Chemical Properties of N,N-dimethylthiophene-3-carboxamide
Abstract
This technical guide provides a comprehensive overview of this compound, a key heterocyclic compound of significant interest to the scientific community. We delve into its fundamental chemical and physical properties, established synthetic methodologies, spectroscopic signature, and characteristic reactivity. Furthermore, this document highlights its emerging role as a versatile building block in the field of drug discovery and development, particularly in the synthesis of bioactive molecules such as kinase inhibitors. Safety protocols and handling guidelines are also detailed to ensure its proper use in a research and development setting. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this important thiophene derivative.
Introduction
The thiophene carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] this compound (CAS No. 59906-37-5) is a specific derivative within this class, characterized by a dimethylamide group attached to the C3 position of the thiophene ring. This substitution pattern imparts specific electronic and steric properties that make it a valuable intermediate in the synthesis of more complex molecular architectures, including fused heterocyclic systems like thieno[2,3-d]pyrimidines.[3] Its utility is underscored by the extensive research into thiophene-based compounds for applications ranging from anticancer agents to kinase inhibitors, making a thorough understanding of its chemical properties essential for innovation in drug design and materials science.[4][5]
Chemical and Physical Properties
The physicochemical properties of this compound are foundational to its application in synthetic chemistry. These properties, summarized in the table below, influence its solubility, reactivity, and handling characteristics. The data has been compiled from authoritative chemical databases.
| Property | Value | Source |
| CAS Number | 59906-37-5 | [6][7] |
| Molecular Formula | C₇H₉NOS | [6][7] |
| Molecular Weight | 155.22 g/mol | [6][7] |
| IUPAC Name | This compound | [6] |
| SMILES | CN(C)C(=O)C1=CSC=C1 | [6] |
| Topological Polar Surface Area (TPSA) | 20.31 Ų | [7] |
| Predicted LogP | 1.4499 | [7] |
| Hydrogen Bond Donors | 0 | [7] |
| Hydrogen Bond Acceptors | 2 | [7] |
| Rotatable Bonds | 1 | [7] |
Diagram 1: Chemical Structure of this compound
Caption: 2D structure of this compound.
Synthesis and Manufacturing
The synthesis of this compound is most commonly achieved through the amidation of thiophene-3-carboxylic acid. This standard transformation involves the activation of the carboxylic acid, typically by converting it to a more reactive species like an acyl chloride, followed by a reaction with dimethylamine.
Diagram 2: General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Amidation of Thiophene-3-carboxylic Acid
This protocol is a representative laboratory-scale procedure. All work should be performed in a well-ventilated fume hood by trained professionals.
Materials:
-
Thiophene-3-carboxylic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
Anhydrous dichloromethane (DCM)
-
Dimethylamine (2.0 M solution in THF or as a gas)
-
Triethylamine (TEA) or another suitable base
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Acid Chloride Formation: To a solution of thiophene-3-carboxylic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2-1.5 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases. The reaction can be monitored by TLC to confirm the consumption of the starting material.
-
Removal of Excess Reagent: Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude thiophene-3-carbonyl chloride is often used directly in the next step.
-
Amidation: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool the solution to 0 °C. Add triethylamine (2.5 eq) followed by the slow, dropwise addition of a solution of dimethylamine (1.2 eq).
-
Reaction Completion: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2-16 hours until the reaction is complete (as monitored by TLC).
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the final product in high purity.
Spectroscopic Profile
The structural identity and purity of this compound are confirmed using standard spectroscopic techniques.[1][8]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the thiophene ring protons, typically in the aromatic region (δ 7.0-8.0 ppm), with coupling patterns characteristic of a 3-substituted thiophene. The two N-methyl groups will appear as one or two singlets (depending on the rotational barrier around the C-N amide bond) in the upfield region (δ 2.8-3.2 ppm).
-
¹³C NMR: The carbon NMR spectrum will show signals for the thiophene ring carbons (δ 120-140 ppm), the amide carbonyl carbon (δ ~165-170 ppm), and the N-methyl carbons (δ ~35-40 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretch of the tertiary amide group, typically found in the range of 1630-1680 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (m/z = 155.22).
Reactivity and Chemical Behavior
The chemical reactivity of this compound is governed by the interplay between the electron-rich thiophene ring and the electron-withdrawing amide substituent.
-
Electrophilic Aromatic Substitution: The thiophene ring is susceptible to electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation. The directing effects of the carboxamide group will influence the position of substitution, typically favoring the C5 or C2 positions.
-
Amide Group Reactivity: The amide bond is generally stable but can be hydrolyzed to the corresponding carboxylic acid under harsh acidic or basic conditions. The carbonyl oxygen can act as a Lewis base or a hydrogen bond acceptor.
-
Precursor for Heterocycle Synthesis: As a functionalized thiophene, it serves as a valuable precursor for synthesizing more complex fused ring systems. For example, it can be a key starting material for thieno[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry.[3][9]
Diagram 3: Reactivity Map
Caption: Key reactive sites on the this compound molecule.
Applications in Research and Development
This compound is primarily utilized as a chemical intermediate in the synthesis of high-value compounds, especially for pharmaceutical applications. The thiophene-3-carboxamide scaffold is a well-established pharmacophore found in numerous kinase inhibitors.
-
VEGFR-2 Inhibitors: Thiophene-3-carboxamide derivatives have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenesis cancer therapy.[4]
-
Anticancer Agents: Various analogs have shown cytotoxicity against a range of cancer cell lines, including breast, liver, and colon cancer.[1][5] Their mechanism often involves inducing apoptosis and disrupting the cell cycle.[4]
-
JNK Inhibitors: The scaffold is a core component of molecules designed to inhibit c-Jun N-terminal kinase (JNK), a target for inflammatory diseases and neurodegenerative disorders.[2]
Safety and Handling
As a chemical intermediate, this compound requires careful handling by trained personnel in a controlled laboratory environment.
-
Hazard Identification: The compound is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[10] It may also cause skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10][11] A NIOSH/MSHA-approved respirator should be used if inhalation risk is high.[11]
-
Handling: Handle in a well-ventilated area, preferably a chemical fume hood.[10] Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[10][11]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from direct sunlight or heat sources.[10][11]
Conclusion
This compound is a functionally rich and synthetically accessible molecule. Its well-defined chemical properties, predictable reactivity, and role as a key precursor to high-value pharmaceutical targets make it a compound of considerable importance. For medicinal chemists and drug development professionals, this thiophene derivative represents a foundational building block for creating novel therapeutics, particularly in the realm of oncology and inflammatory diseases. Adherence to proper safety and handling protocols is essential for its effective and safe utilization in research and development.
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An In-Depth Technical Guide to N,N-dimethylthiophene-3-carboxamide (CAS: 59906-37-5) for Drug Discovery Professionals
Introduction
N,N-dimethylthiophene-3-carboxamide, identified by the CAS number 59906-37-5, is a member of the thiophene carboxamide class of compounds.[1][2][3][4] The core of this molecule is a five-membered aromatic ring containing a sulfur atom, known as a thiophene ring. The unique electronic and structural properties of the thiophene ring, including its aromaticity conferred by the sulfur atom, make it a versatile building block in organic synthesis.[2] In medicinal chemistry, the thiophene ring is often utilized as a bioisostere of the benzene ring, meaning it can frequently replace a benzene ring in biologically active compounds without a loss of activity.[2] This principle is widely exploited in drug design. The carboxamide group at the 3-position of the thiophene ring in this compound introduces specific electronic and steric properties that can be fine-tuned to achieve desired functionalities.[2]
This guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, safety and handling procedures, and its significance in the context of drug discovery and development.
Physicochemical and Structural Properties
A summary of the key physicochemical and structural properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in biological and chemical systems.
| Property | Value | Source |
| CAS Number | 59906-37-5 | [1][2][3][4] |
| Molecular Formula | C₇H₉NOS | [1][4] |
| Molecular Weight | 155.22 g/mol | [1][2][4] |
| IUPAC Name | This compound | [2][4] |
| Synonyms | thiophene-3-carboxylic acid dimethyl amide, N,N-Dimethyl-3-thiophenecarboxamide | [1][4] |
| SMILES | CN(C)C(=O)C1=CSC=C1 | [2][4] |
| InChIKey | CMZHFIPCSRETSP-UHFFFAOYSA-N | [2][4] |
| Topological Polar Surface Area (TPSA) | 20.31 Ų | [1] |
| logP | 1.4499 | [1] |
The Thiophene Carboxamide Scaffold in Medicinal Chemistry
The thiophene carboxamide scaffold is a privileged structure in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives.[5] These compounds have been investigated for a wide range of therapeutic applications, including as antibacterial, anti-inflammatory, anticonvulsant, and anticancer agents.[2]
The significance of the thiophene carboxamide core lies in its ability to serve as a versatile template for the design of targeted therapies. For instance, derivatives of thiophene-3-carboxamide have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in anti-angiogenic cancer therapy.[6] Furthermore, thiophene carboxamides have been explored as biomimetics of Combretastatin A-4 (CA-4), a potent anticancer agent.[7] The structural and electronic properties of the thiophene ring and the hydrogen bonding capabilities of the carboxamide group contribute to their ability to interact with various biological targets.
Logical relationship of this compound components and applications.
Synthesis of this compound
The synthesis of this compound can be achieved through the amidation of thiophene-3-carboxylic acid with dimethylamine. A common and effective method involves the use of a coupling agent to facilitate the formation of the amide bond.
Materials:
-
Thiophene-3-carboxylic acid
-
Dimethylamine solution (e.g., 2 M in THF)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve thiophene-3-carboxylic acid (1 equivalent) in dichloromethane (DCM).
-
Addition of Coupling Agents: To the stirred solution, add 4-dimethylaminopyridine (DMAP) (0.1 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents). Stir the mixture at room temperature for 30 minutes. The use of EDC as a coupling agent activates the carboxylic acid for nucleophilic attack, while DMAP acts as a catalyst to enhance the reaction rate.[7]
-
Addition of Amine: Slowly add a solution of dimethylamine (1.5 equivalents) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. This washing sequence removes unreacted amine, acidic byproducts, and residual salts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes), to yield the pure product.
Workflow for the synthesis of this compound.
Safety, Handling, and Storage
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[8] Therefore, appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, should be worn when handling this compound.[8][9] All handling should be performed in a well-ventilated area or a fume hood.[8]
First Aid Measures:
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[8][9]
-
Skin Contact: Remove contaminated clothing and wash the skin with plenty of soap and water.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]
-
If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
Storage:
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][8]
Conclusion
This compound is a valuable building block for medicinal chemists and drug discovery professionals. Its thiophene carboxamide core is a well-established privileged scaffold that has led to the development of numerous biologically active compounds. A thorough understanding of its chemical properties, a reliable synthetic protocol, and adherence to safety guidelines are essential for its effective use in the research and development of new therapeutic agents. The continued exploration of derivatives based on this scaffold holds significant promise for the discovery of novel drugs targeting a range of diseases.
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-
PubChem. N,N-diethylthiophene-3-carboxamide. [Link]
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PubChem. Thiophene-3-carboxamide. [Link]
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MDPI. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. [Link]
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-
PubMed. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. [Link]
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MDPI. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. [Link]
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Introduction: The Thiophene Carboxamide Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the Molecular Structure and Significance of N,N-dimethylthiophene-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
The landscape of modern medicinal chemistry is often defined by the identification and exploitation of "privileged structures"—molecular scaffolds that are capable of binding to multiple, diverse biological targets. The thiophene carboxamide core is a prominent member of this group.[1] Thiophene rings are bioisosteres of benzene, offering similar aromaticity while introducing a heteroatom that can modulate electronic properties and engage in unique intermolecular interactions. When coupled with a carboxamide linker, a versatile hydrogen-bonding and polar group, the resulting scaffold becomes a powerful building block for creating targeted therapeutics.
This guide focuses on a specific, yet foundational, example of this class: This compound . We will dissect its molecular architecture, explore robust synthetic strategies, detail methods for its unambiguous characterization, and contextualize its importance as a precursor and reference compound in the development of advanced therapeutic agents, particularly kinase inhibitors for oncology.[2][3]
Molecular Structure and Physicochemical Profile
The structure of this compound is an elegant conjunction of two key functional groups. The molecule consists of a five-membered thiophene ring, which is an aromatic heterocycle containing a sulfur atom. Attached to the 3-position of this ring is a carboxamide group, where the amide nitrogen is substituted with two methyl groups, forming a tertiary amide.
This specific arrangement has several important consequences:
-
Aromaticity and Stability : The thiophene ring provides a planar, aromatic core that lends metabolic stability and serves as a scaffold for orienting other functional groups.
-
Polarity and Solubility : The tertiary carboxamide group introduces a significant dipole moment and acts as a hydrogen bond acceptor, influencing the molecule's solubility and ability to interact with biological macromolecules.[4]
-
Conformational Restraint : The bond between the thiophene ring (an sp² carbon) and the carbonyl carbon of the amide has a degree of rotational restriction. The planarity of the amide bond itself further limits the molecule's conformational freedom, which can be advantageous for achieving specific binding geometries in a target active site.
Below is a diagram illustrating the core molecular structure.
Caption: 2D molecular structure of this compound.
Physicochemical and Computed Properties
A summary of key identifiers and computed properties provides a quantitative snapshot of the molecule's characteristics, which are crucial for predicting its behavior in biological and chemical systems.
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| CAS Number | 59906-37-5 | [4][5] |
| Molecular Formula | C₇H₉NOS | [4][5] |
| Molecular Weight | 155.22 g/mol | [4][5] |
| Topological Polar Surface Area (TPSA) | 20.31 Ų | [4] |
| Computed LogP | 1.4499 | [4] |
| Hydrogen Bond Donors | 0 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Rotatable Bonds | 1 | [4] |
Table 1: Key Identifiers and Computed Properties.
Synthesis and Mechanistic Insights
The most direct and reliable synthesis of this compound is the amidation of thiophene-3-carboxylic acid. This transformation can be achieved through several standard methods, with the acyl chloride route being particularly efficient and scalable.
The logic behind this multi-step approach is rooted in enhancing reactivity. A carboxylic acid is not sufficiently electrophilic to react directly with a secondary amine like dimethylamine under standard conditions. By converting the carboxylic acid to a highly reactive acyl chloride using a reagent like thionyl chloride (SOCl₂), we create a potent electrophile that readily undergoes nucleophilic acyl substitution with the amine.
Caption: General synthesis workflow for this compound.
Detailed Experimental Protocol: Acyl Chloride Method
This protocol is a self-validating system. Each step is designed to drive the reaction to completion and simplify purification, ensuring high yield and purity of the final product.
Materials:
-
Thiophene-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Dimethylamine solution (e.g., 2M in THF or generated from dimethylamine hydrochloride)
-
Triethylamine (TEA) or another suitable non-nucleophilic base
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Activation (Formation of Acyl Chloride):
-
To a flame-dried, round-bottom flask under a nitrogen atmosphere, add thiophene-3-carboxylic acid (1.0 eq).
-
Suspend the acid in anhydrous DCM (approx. 5-10 mL per gram of acid).
-
Causality: Anhydrous conditions are critical to prevent the highly reactive thionyl chloride and the resulting acyl chloride intermediate from hydrolyzing back to the starting material.
-
Cool the suspension to 0 °C in an ice bath. Add thionyl chloride (approx. 1.5 eq) dropwise via syringe.
-
Causality: The excess SOCl₂ ensures complete conversion of the carboxylic acid. The reaction is exothermic, and dropwise addition at 0 °C controls the reaction rate and minimizes side reactions. A catalytic amount of dimethylformamide (DMF) can be added to accelerate this step via the Vilsmeier-Haack mechanism.
-
Allow the mixture to warm to room temperature and then gently reflux for 1-2 hours, or until gas evolution (SO₂ and HCl) ceases and the solution becomes clear. The reaction progress can be monitored by the disappearance of the solid starting material.
-
-
Reaction Work-up (Isolation of Intermediate - Optional but Recommended):
-
Remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation).
-
Causality: It is crucial to remove all volatile acidic components before adding the amine in the next step to avoid consuming the amine and base as a salt. The resulting crude thiophene-3-carbonyl chloride is often used directly in the next step.
-
-
Amidation (Formation of the Final Product):
-
Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C.
-
In a separate flask, prepare a solution of dimethylamine (approx. 2.0 eq) and triethylamine (approx. 2.2 eq) in anhydrous DCM.
-
Causality: Triethylamine is a non-nucleophilic base that acts as a scavenger for the HCl generated during the amidation reaction, preventing the protonation of the dimethylamine nucleophile and driving the reaction to completion.
-
Add the dimethylamine/TEA solution dropwise to the cold acyl chloride solution.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours or until TLC analysis indicates the consumption of the acyl chloride.
-
-
Purification:
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amines), saturated NaHCO₃ solution (to remove any remaining acidic species), and finally with brine (to reduce the water content in the organic layer).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by flash column chromatography on silica gel if necessary.
-
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation is paramount. The following are the expected spectroscopic signatures for this compound based on its structure and data from analogous compounds.[6]
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Thiophene Protons: The thiophene ring will exhibit three distinct signals in the aromatic region (~7.0-8.0 ppm). The proton at the 2-position will likely be the most downfield due to its proximity to both the sulfur atom and the electron-withdrawing carboxamide group. It should appear as a doublet of doublets. The protons at the 4- and 5-positions will also appear as multiplets in this region.
-
N-Methyl Protons: The two methyl groups are chemically equivalent but may show restricted rotation around the C-N amide bond at low temperatures. At room temperature, they typically appear as a single, sharp singlet at approximately 3.0-3.2 ppm, integrating to 6 protons.[6] The lack of splitting confirms the absence of adjacent protons.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbon: The most downfield signal will be the amide carbonyl carbon, typically appearing in the range of 165-170 ppm.
-
Aromatic Carbons: Four distinct signals are expected in the aromatic region (~120-140 ppm) corresponding to the four carbons of the thiophene ring.
-
N-Methyl Carbons: A signal around 35-40 ppm will correspond to the two equivalent methyl carbons.
-
-
Mass Spectrometry (MS):
-
In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak (M⁺ or [M+H]⁺) should be clearly visible at m/z 155 or 156, respectively, corresponding to the molecular weight of the compound (C₇H₉NOS).
-
-
Infrared (IR) Spectroscopy:
-
A strong, characteristic absorption band between 1630-1660 cm⁻¹ is expected, corresponding to the C=O stretching vibration of the tertiary amide group. The absence of N-H stretching bands (typically ~3300 cm⁻¹) confirms the N,N-disubstituted nature of the amide.
-
Role in Medicinal Chemistry and Drug Development
This compound is more than a simple chemical; it is a foundational scaffold for building complex drug candidates. Research into derivatives has shown significant potential, particularly in oncology.
-
Kinase Inhibition: Many kinase inhibitors utilize a heterocyclic core to anchor the molecule in the ATP-binding pocket of the enzyme. The thiophene-3-carboxamide scaffold is an effective mimic of the adenine hinge-binding motif. Derivatives have been developed as potent inhibitors of key oncogenic kinases such as VEGFR-2 and EGFR.[2][3] The carboxamide moiety often forms critical hydrogen bonds with the "hinge region" of the kinase domain.
-
Anticancer and Antiproliferative Activity: Beyond specific kinase inhibition, thiophene carboxamides have demonstrated broad antiproliferative effects against various cancer cell lines, including colon, breast, and melanoma.[6][7] The mechanism can involve inducing apoptosis, disrupting redox homeostasis, or inhibiting mitochondrial function.[3][6]
-
Structure-Activity Relationship (SAR) Insights: this compound serves as a crucial starting point for SAR studies.
-
Amide Substitution: Modifying the N,N-dimethyl groups to larger alkyl or aryl substituents can explore additional pockets in a binding site and modulate solubility and cell permeability.
-
Thiophene Substitution: Adding substituents at the 2-, 4-, or 5-positions of the thiophene ring is a primary strategy for enhancing potency and selectivity. For example, adding a bulky group at the 5-position can target specific hydrophobic regions in an enzyme active site.
-
Caption: Conceptual links between the core scaffold and biological targets.
Conclusion
This compound represents a quintessential example of a privileged scaffold fragment in drug discovery. Its straightforward synthesis, combined with the favorable physicochemical and biological properties imparted by the thiophene and tertiary amide moieties, makes it an invaluable starting point for medicinal chemistry campaigns. Understanding its fundamental structure, synthesis, and characterization is essential for any researcher aiming to innovate in the field of targeted therapeutics, particularly for developing the next generation of kinase inhibitors and anticancer agents.
References
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PubChem. This compound | C7H9NOS | CID 13305450. [Link]
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Biris, M.-L.; et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. [Link]
-
PubChem. N,N-diethylthiophene-3-carboxamide | C9H13NOS | CID 11389776. [Link]
- Google Patents.
- Google Patents. US6037478A - Synthesis of 3-carbomethoxy-4,5-dimethylthiophene.
-
Saini, M. S., et al. (2022). Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. National Institutes of Health (NIH). [Link]
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Zhang, Y., et al. (2022). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. PubMed. [Link]
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Abu-Serie, M. M., & El-Shorbagi, A.-N. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D. An-Najah Staff. [Link]
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Investigating the Therapeutic Potential of N,N-dimethylthiophene-3-carboxamide: A Proposed Research Framework
An In-Depth Technical Guide
Abstract: The thiophene carboxamide scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. While many derivatives have been extensively studied, N,N-dimethylthiophene-3-carboxamide remains an under-investigated molecule. This guide presents a comprehensive research framework for the systematic evaluation of its potential biological activities. We provide a hypothesis-driven approach, detailing robust, validated protocols for primary screening and subsequent mechanism of action studies, tailored for researchers in drug discovery and development. Our methodology is grounded in established scientific principles to ensure the generation of reliable and interpretable data.
Introduction: The Thiophene Carboxamide Scaffold as a Pharmacophore
Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone of medicinal chemistry. When functionalized with a carboxamide group, it gives rise to the thiophene carboxamide scaffold, a pharmacophore known to interact with a wide array of biological targets. Derivatives of this core structure have demonstrated significant potential in various therapeutic areas, including oncology and infectious diseases.
Notably, substituted thiophene carboxamides have been identified as potent inhibitors of key signaling proteins. For instance, certain derivatives have been developed as inhibitors of p38 MAP kinase and IRAK4, both crucial targets in inflammatory diseases and cancer. Furthermore, the inherent structural properties of this scaffold have been leveraged to create compounds with significant antibacterial and antifungal activity.
Despite the broad interest in this chemical class, the specific derivative This compound remains largely uncharacterized in the scientific literature. Its relatively simple structure presents a compelling case for investigation as a foundational molecule for further derivatization. This document outlines a logical, multi-phase research plan to elucidate its potential biological activity, starting with broad screening and moving towards more specific mechanistic studies.
Proposed Research Workflow: A Multi-Tiered Screening Cascade
To efficiently assess the therapeutic potential of this compound, we propose a tiered screening approach. This strategy prioritizes resources by using broad, cost-effective primary assays to identify potential "hits," which can then be subjected to more complex and targeted secondary assays to elucidate the mechanism of action (MoA).
Caption: Proposed research workflow for this compound.
Phase 1: Primary Screening Protocols
The initial phase is designed to broadly assess two of the most common activities associated with the thiophene carboxamide scaffold: antimicrobial and cytotoxic effects.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
Rationale: The broth microdilution assay is the gold standard for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent. It is quantitative, reproducible, and provides a clear endpoint for assessing potency against a panel of clinically relevant microorganisms.
Protocol: Broth Microdilution MIC Assay (Adapted from CLSI Standards)
-
Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Microplate Preparation: Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi into all wells of a 96-well microtiter plate.
-
Compound Serial Dilution:
-
Add 50 µL of the compound stock solution to the first well of each row and mix thoroughly. This creates a 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to the 10th well. Discard 50 µL from the 10th well.
-
Wells 11 and 12 will serve as positive (no drug) and negative (no inoculum) controls, respectively.
-
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Result Interpretation: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxic Activity: MTT Cell Viability Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is a reliable, high-throughput method for determining the cytotoxic or cytostatic effects of a compound on cultured cell lines, allowing for the calculation of an IC50 (half-maximal inhibitory concentration) value.
Protocol: MTT Assay for IC50 Determination
-
Cell Seeding: Seed a 96-well plate with cancer cells (e.g., HeLa, A549, MCF-7) at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%.
-
Dosing: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations (and a vehicle control).
-
Incubation: Incubate the plate for another 48-72 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration on a logarithmic scale to determine the IC50 value using non-linear regression.
Data Presentation and Interpretation
Quantitative data from primary screening should be organized for clarity and comparative analysis.
Table 1: Antimicrobial Activity Summary (MIC)
| Microbial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | |
| Escherichia coli | Gram-negative | |
| Pseudomonas aeruginosa | Gram-negative | |
| Candida albicans | Fungi | |
| Ciprofloxacin (Control) | - | |
| Fluconazole (Control) | - |
Table 2: Cytotoxic Activity Summary (IC50)
| Cell Line | Tissue of Origin | IC50 (µM) |
| A549 | Lung Carcinoma | |
| MCF-7 | Breast Adenocarcinoma | |
| HCT116 | Colon Carcinoma | |
| Doxorubicin (Control) | - |
Interpretation: An MIC value ≤ 16 µg/mL is generally considered a promising hit for antimicrobial activity. An IC50 value ≤ 10 µM is often considered a potent hit in cancer cell line screening and warrants further investigation.
Phase 2: Hypothetical Mechanism of Action Studies
Should the primary screening yield a positive hit, the following diagram illustrates a potential MoA pathway to investigate, based on known targets of similar thiophene carboxamide compounds.
Caption: Hypothetical inhibition of the p38 MAPK pathway by the test compound.
Rationale: As several thiophene carboxamides are known to inhibit protein kinases, a positive hit in the cytotoxicity screen would logically lead to kinase inhibition profiling. A commercially available kinase panel screen (e.g., from companies like Reaction Biology or Eurofins) can rapidly profile the compound against hundreds of kinases. If a specific hit, such as p38 MAPK, is identified, a dedicated enzymatic assay would be performed to confirm this activity and determine its potency (Ki).
Conclusion
This technical guide provides a structured, scientifically-grounded framework for the initial biological evaluation of this compound. By employing a tiered approach that begins with broad screening for antimicrobial and cytotoxic activity and progresses to more focused mechanism-of-action studies, researchers can efficiently and effectively characterize the therapeutic potential of this novel compound. The detailed protocols and clear decision-making logic presented herein are designed to ensure data integrity and provide a solid foundation for any subsequent drug development efforts.
References
-
Title: Thiophene-3-carboxamides as potent p38 MAP kinase inhibitors with excellent in vivo anti-inflammatory activity. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
-
Title: Synthesis and antimicrobial activity of some novel thiophene, pyrazole, and pyrimidine derivatives. Source: Research on Chemical Intermediates URL: [Link]
-
Title: Discovery of N-(4-(2-Ethyl-5-fluorobenzyl)-5-oxo-4,5-dihydropyrazin-2-yl)-2-(trifluoromethyl)thiophene-3-carboxamide (PF-06650833), a Highly Potent and Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4). Source: Journal of Medicinal Chemistry URL: [Link]
The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Thiophene-3-Carboxamides
For Immediate Release
An in-depth technical guide detailing the discovery and historical development of thiophene-3-carboxamides has been compiled for researchers, scientists, and professionals in drug development. This guide traces the journey of this crucial heterocyclic scaffold from the early days of thiophene chemistry to its establishment as a cornerstone in modern medicinal chemistry.
Preamble: The Dawn of Thiophene Chemistry
The story of thiophene-3-carboxamides begins with the discovery of their parent heterocycle, thiophene. In 1882, Viktor Meyer, through his work on the "indophenin test" for benzene, identified a sulfur-containing impurity in coal tar-derived benzene.[1] This serendipitous discovery of thiophene opened a new chapter in heterocyclic chemistry, laying the groundwork for the exploration of its myriad derivatives.[2]
Early work on thiophene chemistry was extensively documented by Howard D. Hartough in his 1952 monograph, "Thiophene and Its Derivatives".[3][4][5] This comprehensive work summarized the known synthesis, reactions, and properties of thiophenes, providing a critical resource for chemists of the era.
The Emergence of Thiophene-3-Carboxamides: Early Synthetic Approaches
While a singular "discovery" paper for the parent thiophene-3-carboxamide is not readily apparent in early literature, its synthesis logically follows the development of methods to produce its precursor, thiophene-3-carboxylic acid. The classical approach to forming the amide bond involves the conversion of a carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine.
A foundational synthetic protocol for thiophene-3-carboxamide can be described as a two-step process:
Step 1: Synthesis of Thiophene-3-carboxylic Acid
Early methods for the synthesis of thiophene-3-carboxylic acid were not as straightforward as for the 2-isomer. However, various strategies were developed, often involving multi-step sequences.
Step 2: Amidation of Thiophene-3-carboxylic Acid
The conversion of thiophene-3-carboxylic acid to its corresponding carboxamide is a standard organic transformation. The most common laboratory method involves the formation of thiophene-3-carbonyl chloride, followed by amination.
Experimental Protocol: Classical Synthesis of Thiophene-3-carboxamide
Part A: Preparation of Thiophene-3-carbonyl Chloride
-
Reactants: Thiophene-3-carboxylic acid and thionyl chloride (SOCl₂).
-
Procedure: Thiophene-3-carboxylic acid is gently refluxed with an excess of thionyl chloride. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Work-up: After the reaction is complete, excess thionyl chloride is removed by distillation, often under reduced pressure, to yield the crude thiophene-3-carbonyl chloride.
Part B: Amination of Thiophene-3-carbonyl Chloride
-
Reactants: Thiophene-3-carbonyl chloride and a concentrated aqueous solution of ammonia.
-
Procedure: The crude thiophene-3-carbonyl chloride is added cautiously to a cold, concentrated solution of ammonia with vigorous stirring. The reaction is highly exothermic.
-
Work-up: The resulting precipitate, thiophene-3-carboxamide, is collected by filtration, washed with cold water to remove ammonium chloride, and can be purified by recrystallization.
Caption: Classical two-step synthesis of thiophene-3-carboxamide.
A Paradigm Shift: The Gewald Reaction and the Rise of 2-Aminothiophene-3-carboxamides
A significant breakthrough in the synthesis of functionalized thiophene-3-carboxamides occurred in 1966 with the discovery of the Gewald reaction.[2] This multicomponent reaction provides a direct and efficient route to 2-aminothiophenes, including those bearing a 3-carboxamide group.[2]
The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester (or related active methylene nitrile) in the presence of elemental sulfur and a base. When a cyanoacetamide is used as the nitrile component, 2-aminothiophene-3-carboxamides are formed directly.
Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene-3-carboxamide
-
Reactants: A ketone (e.g., cyclohexanone), cyanoacetamide, elemental sulfur, and a base (e.g., morpholine or triethylamine) in a suitable solvent (e.g., ethanol or DMF).
-
Procedure: The reactants are typically heated together in a one-pot synthesis. The reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization.
-
Work-up: Upon cooling, the product often precipitates from the reaction mixture and can be isolated by filtration. Recrystallization is commonly used for purification.
Caption: The Gewald multicomponent reaction for 2-aminothiophene-3-carboxamides.
The discovery of the Gewald reaction was a watershed moment, making a wide array of substituted 2-aminothiophene-3-carboxamides readily accessible. This, in turn, spurred extensive research into their chemical properties and biological activities.
The Modern Era: Thiophene-3-Carboxamides in Drug Discovery
The versatility of the thiophene-3-carboxamide scaffold, combined with efficient synthetic routes, has made it a "privileged structure" in medicinal chemistry. These compounds have been investigated for a wide range of therapeutic applications.
| Therapeutic Area | Target/Mechanism of Action | Reference |
| Oncology | VEGFR-2 Inhibition | [6] |
| Inflammation | Kinase Inhibition | |
| Infectious Diseases | Antimicrobial Activity | [7] |
| Neurological Disorders | CNS Receptor Modulation |
The ability of the thiophene ring to act as a bioisostere for a phenyl ring, often leading to improved pharmacological properties, has been a key driver of its adoption in drug design.[1]
Conclusion
The journey of thiophene-3-carboxamides from their theoretical conception following the discovery of thiophene to their current status as a vital scaffold in drug discovery is a testament to the continuous evolution of synthetic chemistry and the relentless search for new therapeutic agents. The foundational work of early chemists, coupled with transformative discoveries like the Gewald reaction, has cemented the place of thiophene-3-carboxamides in the armamentarium of medicinal chemists. Future research in this area is expected to yield novel compounds with enhanced efficacy and selectivity for a variety of disease targets.
References
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Hartough, H. D. (1952). Thiophene and Its Derivatives. Interscience Publishers.[5]
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Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.[2]
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Hartough, H. D. (1952). Thiophene and Its Derivatives, Volume 3. Wiley.[3][4]
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BenchChem. (2025). Discovery and history of thiophene compounds in medicinal chemistry.[1]
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Open Library. (1952). Thiophene and its derivatives. Interscience Publishers.[5]
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Chawla, S., et al. (2023). Therapeutic Potential of Thiophene Compounds: A Mini-Review. Mini Reviews in Medicinal Chemistry, 23(15), 1514-1534.[2]
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Shah, P. J., & Verma, P. K. (2018). Therapeutic importance of synthetic thiophene. Chemistry Central Journal, 12(1), 137.[7]
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ResearchGate. (2018). Therapeutic Potential of Thiophene Compounds: A Mini-Review.[8]
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Hartough, H. D. (n.d.). Thiophene and Its Derivatives. Google Books.[9]
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Hartough, H. D. (1947). The Reaction of Thiophene with Formaldehyde and Salts of Hydroxylamine. Journal of the American Chemical Society, 69(6), 1355-1358.[10]
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Ghorab, M. M., et al. (2017). Synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives as potent antitumor and antibacterial agents. Acta Poloniae Pharmaceutica, 74(5), 1435-1449.[11]
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Khalil, A. M., et al. (2010). Synthesis and Antimicrobial Evaluation of Some New Thiophene Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(7), 1438-1446.[12]
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ResearchGate. (n.d.). A Novel and Expeditious Approach to Thiophene-3-carboxylates.[13]
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Honek, J. F., et al. (1984). 3-Acetyl-2,5-dihydrothiophene: a stable precursor for 2-acetyl-1,3-butadiene. Synthetic Communications, 14(6), 483-491.[14]
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Iancu, M., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 28(21), 7354.[15]
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Metwally, A. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Chemistry Central Journal, 17(1), 24.[16]
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Al-Tel, T. H., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Biomimetics, 7(4), 247.[17]
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Wang, Y., et al. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Bioorganic Chemistry, 147, 107358.[6]
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Pisaneschi, F., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1934-1941.[18]
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Goldstein, R. F. (1934). U.S. Patent No. 1,972,142. U.S. Patent and Trademark Office.[19]
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Clark, J. (2023). Making Amides from Carboxylic Acids. Chemistry LibreTexts.[20]
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Al-Lohedan, H. A., et al. (2024). Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. ChemistrySelect, 9(4), e202304193.[21]
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De Luca, L. (2015). Catalytic amide formation from non-activated carboxylic acids and amines. Diva-Portal.org.[22]
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An In-depth Technical Guide to N,N-dimethylthiophene-3-carboxamide: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-dimethylthiophene-3-carboxamide is a heterocyclic compound that has garnered attention in the field of medicinal chemistry and materials science. Its thiophene core, a bioisostere of the benzene ring, imparts unique electronic and structural characteristics, making it a versatile scaffold in the design of novel molecules. The presence of the N,N-dimethylcarboxamide group at the 3-position further influences the molecule's reactivity and potential for intermolecular interactions. This guide provides a comprehensive overview of the synthesis, properties, and known applications of this compound, with a particular focus on its role as a key building block in the development of biologically active compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, many of the listed properties are computed.
| Property | Value | Source |
| CAS Number | 59906-37-5 | [1][2] |
| Molecular Formula | C₇H₉NOS | [1][2] |
| Molecular Weight | 155.22 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Synonyms | Thiophene-3-carboxylic acid dimethyl amide, N,N-dimethyl-3-thenamide | [1][2] |
| Appearance | Not specified (likely a solid or oil) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not specified | |
| Calculated LogP | 1.4499 | [1] |
| Topological Polar Surface Area (TPSA) | 20.31 Ų | [1] |
Synthesis of this compound
The synthesis of this compound typically proceeds from thiophene-3-carboxylic acid. The general approach involves the activation of the carboxylic acid followed by amidation with dimethylamine.
General Synthesis Workflow
The logical flow for the synthesis of this compound is depicted below.
Caption: General synthesis workflow for this compound.
Detailed Experimental Protocol
Materials:
-
Thiophene-3-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Dimethylamine (solution in THF or as a gas)
-
Triethylamine (Et₃N) or other suitable base
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for purification (e.g., hexanes, ethyl acetate)
Procedure:
-
Activation of Thiophene-3-carboxylic Acid:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thiophene-3-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 - 1.5 eq) or oxalyl chloride (1.2 - 1.5 eq) dropwise to the stirred solution. If using oxalyl chloride, a catalytic amount of anhydrous dimethylformamide (DMF) can be added.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases. The progress of the reaction can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC).
-
Remove the solvent and excess reagent in vacuo to yield the crude thiophene-3-carbonyl chloride. This intermediate is often used immediately in the next step without further purification.
-
-
Amidation Reaction:
-
Dissolve the crude thiophene-3-carbonyl chloride in anhydrous DCM.
-
In a separate flask, prepare a solution of dimethylamine (2.0 - 2.5 eq) and triethylamine (1.5 - 2.0 eq) in anhydrous DCM.
-
Cool the dimethylamine solution to 0 °C and slowly add the solution of thiophene-3-carbonyl chloride dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, dilute aqueous HCl (to remove excess amine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the thiophene ring protons and the methyl groups of the dimethylamide. The chemical shifts and coupling constants of the thiophene protons are characteristic of a 3-substituted thiophene ring.
Expected ¹H NMR (CDCl₃) signals:
-
Thiophene protons: Three signals in the aromatic region (typically δ 7.0-8.0 ppm), exhibiting characteristic coupling patterns (doublet of doublets).
-
N-methyl protons: A singlet in the aliphatic region (typically δ 2.9-3.1 ppm) integrating to six protons.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show signals for the thiophene ring carbons, the carbonyl carbon, and the two N-methyl carbons.
Expected ¹³C NMR (CDCl₃) signals:
-
Carbonyl carbon: A signal in the downfield region (typically δ 160-170 ppm).
-
Thiophene carbons: Four signals in the aromatic region (typically δ 120-140 ppm).
-
N-methyl carbons: A signal in the aliphatic region (typically δ 35-40 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl stretching vibration of the tertiary amide.
Expected IR (KBr or thin film) absorptions:
-
C=O stretch (amide): A strong band in the region of 1630-1680 cm⁻¹.
-
C-H stretch (aromatic): Bands above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Bands below 3000 cm⁻¹.
-
C=C stretch (thiophene ring): Bands in the region of 1400-1600 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (155.22 g/mol ). Fragmentation patterns would likely involve the loss of the dimethylamino group or the carbonyl group.
Reactivity and Synthetic Applications
This compound serves as a valuable intermediate in organic synthesis, primarily due to the reactivity of the thiophene ring. The electron-withdrawing nature of the carboxamide group influences the regioselectivity of electrophilic substitution reactions on the thiophene ring.
Electrophilic Aromatic Substitution
The thiophene ring is susceptible to electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation. The directing effect of the 3-carboxamide group will influence the position of substitution.
Caption: Potential electrophilic substitution reactions of this compound.
Precursor to Biologically Active Molecules
The primary significance of this compound lies in its utility as a scaffold for the synthesis of more complex molecules with therapeutic potential. The thiophene-3-carboxamide core is present in a variety of compounds investigated as:
-
Kinase Inhibitors: Derivatives of thiophene-3-carboxamide have been explored as inhibitors of various kinases, which are crucial targets in cancer therapy and inflammatory diseases.
-
Anticancer Agents: The thiophene-3-carboxamide moiety is a key structural feature in several classes of compounds with demonstrated antiproliferative activity against various cancer cell lines.
Biological Activity of Thiophene-3-Carboxamide Derivatives
While there is limited publicly available information on the specific biological activity of this compound itself, numerous studies have highlighted the pharmacological importance of its derivatives. The thiophene-3-carboxamide scaffold has been identified as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.
Research has shown that derivatives of thiophene-3-carboxamide exhibit a wide range of biological activities, including:
-
Anticancer: Many thiophene-3-carboxamide derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.
-
Anti-inflammatory: The thiophene ring is a known bioisostere of the phenyl ring found in many nonsteroidal anti-inflammatory drugs (NSAIDs).
-
Antimicrobial: Some thiophene-3-carboxamide derivatives have shown promising activity against bacterial and fungal pathogens.
Conclusion
This compound is a valuable and versatile building block in modern organic and medicinal chemistry. Its straightforward synthesis from thiophene-3-carboxylic acid, coupled with the reactivity of the thiophene ring, makes it an attractive starting material for the construction of complex molecular architectures. While the biological profile of the parent compound is not extensively documented, the widespread and significant biological activities of its derivatives underscore the importance of the thiophene-3-carboxamide scaffold. For researchers in drug discovery and materials science, this compound represents a key starting point for the development of novel compounds with a wide range of potential applications. Further investigation into the specific properties and reactivity of this core molecule is warranted to fully exploit its synthetic potential.
References
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Bonini, B. F., Maccagnani, G., Mazzanti, G., Rosini, G., & Foresti, E. (1981). Cycloaddition reactions of sulphines and thiones with azoalkenes. Journal of the Chemical Society, Perkin Transactions 1, 2322-2327. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). N,N-diethylthiophene-3-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]
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An In-depth Technical Guide to the Physical Properties of N,N-dimethylthiophene-3-carboxamide
Abstract
This technical guide provides a comprehensive examination of the core physical and chemical properties of N,N-dimethylthiophene-3-carboxamide (CAS No. 59906-37-5). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data from spectroscopic analyses, computational models, and chemical supplier information. By detailing the molecular structure, thermal characteristics, solubility, and spectroscopic signatures, this guide serves as an essential reference for ensuring compound identity, purity, and suitability for advanced research and synthesis applications. Methodologies for key analytical techniques are detailed to provide a self-validating framework for experimental replication and verification.
Introduction: The Significance of Thiophene Carboxamides
Thiophene-based molecular scaffolds are of substantial interest in medicinal chemistry and materials science. Their structural resemblance to benzene rings allows them to act as effective bioisosteres, often enhancing pharmacological properties such as receptor binding and metabolic stability. This compound, a derivative of this important heterocyclic class, serves as a versatile intermediate in the synthesis of more complex molecules, including pharmacologically active agents.[1]
A thorough understanding of the physical properties of this compound is paramount for its effective utilization. These properties—ranging from molecular weight and solubility to detailed spectroscopic fingerprints—dictate the conditions for its synthesis, purification, storage, and application in further chemical reactions. This guide explains the causality behind experimental choices for characterization and provides a robust dataset for researchers.
Molecular Structure and Chemical Identity
The foundational attributes of this compound are its molecular structure and associated chemical identifiers. The molecule consists of a central thiophene ring functionalized at the 3-position with a tertiary carboxamide group. This structure imparts a combination of aromaticity from the thiophene ring and polarity from the amide functional group.
Caption: 2D Molecular Structure of this compound.
Table 1: Chemical Identifiers and Computed Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [2] |
| Synonyms | Thiophene-3-carboxylic acid dimethyl amide | [3] |
| CAS Number | 59906-37-5 | [2] |
| Molecular Formula | C₇H₉NOS | [2] |
| Molecular Weight | 155.22 g/mol | [2] |
| Monoisotopic Mass | 155.04048508 Da | [2] |
| Topological Polar Surface Area (TPSA) | 48.6 Ų | [2] |
| logP (octanol-water partition coeff.) | 0.5 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 1 |[2] |
Physical and Thermal Properties
The physical state and thermal stability of a compound are critical for determining appropriate handling, storage, and reaction conditions.
-
Physical State: At standard temperature and pressure, this compound is a solid. A related synthesized compound was described as a yellow solid.[1]
-
Melting Point: Experimental data for the melting point is not widely reported in the surveyed literature. This value must be determined empirically for specific batches.
-
Boiling Point: A definitive experimental boiling point is not publicly available. For context, a structurally similar compound, 3-acetyl-2,5-dimethylthiophene, has a reported boiling point of 223-225 °C at 760 mmHg, which suggests that this compound would likely have a high boiling point.[4]
-
Solubility: The presence of a polar amide group and a non-polar thiophene ring suggests solubility in a range of organic solvents. Its use in Nuclear Magnetic Resonance (NMR) analysis with deuterated chloroform (CDCl₃) and tetrahydrofuran (THF-d₈) confirms its solubility in these solvents.[1] The absence of N-H bonds prevents it from acting as a hydrogen bond donor, which influences its solubility profile.
Table 2: Physical and Thermal Data Summary
| Property | Value | Notes |
|---|---|---|
| Physical Appearance | Reported as a yellow solid for a related compound.[1] | Color may vary based on purity. |
| Melting Point | Data Not Available | Requires experimental determination. |
| Boiling Point | Data Not Available | Expected to be >200°C based on similar structures.[4] |
| Solubility | Soluble in Chloroform, Tetrahydrofuran |[1] |
Spectroscopic Profile: The Molecular Fingerprint
Spectroscopic analysis is the cornerstone of chemical characterization, providing an unambiguous fingerprint of a molecule's structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Spectra are typically recorded on 400 or 500 MHz instruments using a suitable deuterated solvent like CDCl₃ with tetramethylsilane (TMS) as an internal standard.[1]
-
¹H NMR (Proton NMR): The proton spectrum is expected to show distinct signals for the three protons on the thiophene ring and the six protons of the two N-methyl groups. Due to the anisotropic effect of the carbonyl group and the heteroatom, the thiophene protons will appear in the aromatic region (typically δ 7.0-8.5 ppm). The two N-methyl groups, being chemically equivalent, are expected to produce a single sharp singlet further upfield.
-
¹³C NMR (Carbon NMR): The carbon spectrum will show signals for all seven carbon atoms. The carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield (typically δ 160-170 ppm). The four distinct carbons of the thiophene ring will appear in the aromatic region (δ 120-140 ppm), while the two equivalent N-methyl carbons will be found upfield.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The spectrum of this compound is dominated by the characteristic absorption of the tertiary amide and the thiophene ring.
Table 3: Predicted Key IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
|---|---|---|---|
| Tertiary Amide (C=O) | Stretching | ~1630 - 1670 | Confirms the presence of the carbonyl group. This is a strong, sharp peak. |
| Amide (C-N) | Stretching | ~1250 - 1350 | Indicates the bond between the carbonyl carbon and the nitrogen. |
| Aromatic C-H (Thiophene) | Stretching | ~3050 - 3150 | Characteristic of C-H bonds on an aromatic ring. |
| Aromatic C=C (Thiophene) | Stretching | ~1400 - 1600 | Multiple bands indicating the aromatic nature of the thiophene ring. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the precise molecular weight and to gain structural insights from fragmentation patterns. High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) is typically employed for accurate mass determination.[1]
-
Molecular Ion Peak ([M]+): The primary piece of information is the molecular ion peak. For this compound, this will appear at an m/z (mass-to-charge ratio) corresponding to its molecular weight.
-
Calculated Monoisotopic Mass: 155.04048508 Da.[2]
-
-
Fragmentation Pattern: Electron impact or other ionization methods will cause the molecule to fragment in a predictable manner. Key expected fragments would arise from the cleavage of the C-N bond, leading to the loss of the dimethylamino radical (•N(CH₃)₂) or the formation of a dimethylaminium cation.
Experimental Protocols for Physicochemical Characterization
To ensure scientific integrity, all characterization protocols must be robust and reproducible. The following outlines a standard workflow for the validation of this compound.
Caption: Workflow for the Synthesis and Physicochemical Validation.
Protocol for NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrumentation: Utilize a 500 MHz NMR spectrometer.[1]
-
Acquisition: Record the ¹H NMR spectrum at 298 K. Following this, acquire the ¹³C NMR spectrum.[1]
-
Data Processing: Process the raw data (Free Induction Decay) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum to determine proton ratios.
Protocol for High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Instrumentation: Use an Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.[1]
-
Method Parameters: Operate the instrument in positive-ion mode. Optimize ion transfer parameters to detect ions in an m/z range of 150-1000.[1]
-
Calibration: Calibrate the system externally using a known calibration solution (e.g., Pierce FlexMix Calibration Solution) to ensure high mass accuracy.[1]
-
Data Analysis: Compare the experimentally measured m/z of the molecular ion peak with the calculated theoretical mass to confirm the elemental composition.
Safety, Handling, and Storage
Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.
-
Hazard Identification: The compound is associated with the GHS07 pictogram, indicating it may be harmful or an irritant. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
-
Precautionary Measures: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
-
Storage Conditions: For long-term stability, the compound should be stored sealed in a dry environment at 2-8°C.[3] For shipping, room temperature is acceptable.[3]
Conclusion
This compound is a valuable chemical intermediate with a distinct set of physical properties that are critical for its application in research and development. This guide has provided a detailed overview of its molecular characteristics, thermal behavior, and comprehensive spectroscopic profile. The presented data, including computed properties and detailed analytical protocols, offers a self-validating framework for scientists to confirm the identity, purity, and quality of this compound. Adherence to these characterization standards is essential for the successful and reproducible advancement of scientific endeavors that rely on this versatile thiophene derivative.
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An In-depth Technical Guide to N,N-dimethylthiophene-3-carboxamide as a Versatile Starting Material in Synthesis
Abstract
This technical guide provides an in-depth exploration of N,N-dimethylthiophene-3-carboxamide, a pivotal starting material in modern organic synthesis. We will dissect the core chemical principles that render this molecule a versatile scaffold, focusing on the strategic influence of the N,N-dimethylcarboxamide moiety. The guide will detail its application in directed ortho-metalation (DoM), palladium-catalyzed cross-coupling reactions, and the synthesis of complex heterocyclic systems. Methodologies are presented with a focus on the causality behind experimental choices, providing researchers, scientists, and drug development professionals with a robust framework for leveraging this compound in their synthetic endeavors.
Introduction: The Strategic Importance of this compound
The thiophene ring is a cornerstone heterocycle in contemporary chemical research and development.[1] Its structural and electronic properties, particularly its function as a bioisostere of the benzene ring, have cemented its place in medicinal chemistry and materials science.[1] Thiophene derivatives exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2][3] Within this class of compounds, this compound (1 ) has emerged as a particularly strategic starting material. Its utility stems from the powerful directing capabilities of the N,N-dimethylcarboxamide group, which allows for precise and regioselective functionalization of the thiophene core.
Physicochemical Properties
A foundational understanding of the physical and chemical characteristics of this compound is essential for its effective application.
| Property | Value | Reference |
| Molecular Formula | C₇H₉NOS | [4][5] |
| Molecular Weight | 155.22 g/mol | [4][5] |
| CAS Number | 59906-37-5 | [4][5] |
| Appearance | Solid | [2] |
| IUPAC Name | This compound | [4] |
| SMILES | CN(C)C(=O)C1=CSC=C1 | [4][5] |
The Cornerstone Reaction: Directed ortho-Metalation (DoM)
The most powerful feature of this compound is the ability of the amide group to act as a potent Directed Metalation Group (DMG).[6] This functionality allows for the regioselective deprotonation of the thiophene ring at the positions ortho to the amide, enabling subsequent reaction with a wide array of electrophiles.
Mechanism and Regioselectivity
The DoM process involves the coordination of a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), to the Lewis basic oxygen atom of the carboxamide. This coordination creates a complex that positions the base in close proximity to the C-2 and C-4 protons of the thiophene ring, facilitating their abstraction.[7][8] This is known as a Complex-Induced Proximity Effect (CIPE).[8]
For π-electron rich heterocycles like thiophene, lithiation is highly dominant at the C-2 position due to the higher intrinsic acidity of the proton adjacent to the sulfur atom.[9] Therefore, treatment of this compound with an alkyllithium base overwhelmingly yields the 2-lithiated intermediate.
Caption: Workflow for Directed ortho-Metalation of this compound.
Experimental Protocol: General Procedure for Directed Lithiation and Electrophilic Quench
-
System Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum is charged with this compound (1.0 equiv) and an appropriate chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.1 equiv) in anhydrous tetrahydrofuran (THF).
-
Cooling: The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: A solution of sec-butyllithium (s-BuLi) or n-butyllithium (n-BuLi) (1.1 equiv) in hexanes is added dropwise via syringe, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours.
-
Electrophilic Quench: The desired electrophile (1.2 equiv) is added, either neat or as a solution in anhydrous THF.
-
Workup: The reaction is allowed to warm to room temperature and then quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Key Synthetic Transformations
The 2-lithiated intermediate derived from this compound is a powerful nucleophile that can be intercepted by a diverse range of electrophiles. This opens the door to a vast chemical space of 2,3-disubstituted thiophenes, which are valuable precursors for more complex molecular architectures.
Synthesis of 2-Substituted Thiophenes
The reaction of the lithiated intermediate with various electrophiles allows for the introduction of numerous functional groups at the C-2 position.
| Electrophile (E+) | Functional Group Introduced | Resulting Product Class |
| I₂ | -I | 2-Iodothiophenes |
| Br₂ or C₂Br₂Cl₄ | -Br | 2-Bromothiophenes |
| Trimethyl borate (B(OMe)₃) | -B(OH)₂ (after hydrolysis) | Thiophene-2-boronic acids |
| Alkyl halides (R-X) | -R (alkyl, benzyl) | 2-Alkylthiophenes |
| Aldehydes/Ketones (RCHO/RCOR') | -CH(OH)R / -C(OH)RR' | Thienylmethanols |
| N,N-Dimethylformamide (DMF) | -CHO | Thiophene-2-carbaldehydes |
| CO₂ | -COOH | Thiophene-2-carboxylic acids |
Palladium-Catalyzed Cross-Coupling Reactions
The introduction of a halide (e.g., Br, I) or a boronic acid at the C-2 position via DoM transforms the thiophene into an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are pillars of modern synthesis for constructing C-C, C-N, and C-O bonds.[10]
The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide and is one of the most versatile methods for forming C-C bonds.[11][12] A 2-bromo or 2-iodothiophene derivative, synthesized as described above, can be readily coupled with a variety of aryl or heteroaryl boronic acids.
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Setup: To a reaction vessel, add the 2-halothiophene derivative (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv).
-
Solvent: Add a suitable solvent system, often a mixture like toluene/ethanol/water or dioxane/water.
-
Reaction: Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes. Heat the reaction to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction, dilute with water, and extract with an organic solvent. The organic layer is washed, dried, and concentrated.
-
Purification: Purify the product by column chromatography or recrystallization.
The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl/vinyl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[13][14]
Caption: Catalytic Cycles of the Sonogashira Coupling Reaction.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Setup: In an inert atmosphere, combine the 2-halothiophene derivative (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) salt (e.g., CuI, 5-10 mol%) in a suitable solvent like THF or DMF.
-
Reagents: Add the terminal alkyne (1.1-1.5 equiv) and a base, typically an amine such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), which often serves as the solvent or co-solvent.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC or LC-MS.[15]
-
Workup: Upon completion, filter the reaction mixture to remove amine salts, and concentrate the filtrate. Dissolve the residue in an organic solvent and wash with water or dilute acid to remove excess amine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
This reaction is a cornerstone for C-N bond formation, enabling the coupling of amines with aryl halides.[16][17] It has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[16][17]
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Setup: In a glovebox or under an inert atmosphere, charge a vial or flask with the 2-halothiophene (1.0 equiv), a palladium precatalyst, a suitable phosphine ligand (e.g., XPhos, RuPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄).
-
Reagents: Add the amine (1.1-1.3 equiv) and an anhydrous solvent such as toluene or dioxane.
-
Reaction: Seal the vessel and heat the mixture to the required temperature (typically 80-110 °C) with vigorous stirring. Monitor for completion.
-
Workup: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Purification: Concentrate the filtrate and purify the resulting arylamine by column chromatography.
Synthesis of Fused Ring Systems: Thieno[3,2-b]thiophenes
Derivatives of this compound are excellent precursors for constructing fused heterocyclic systems. Thieno[3,2-b]thiophenes, for instance, are important motifs in organic electronics.[18] A common strategy involves installing functional groups at the C-2 and C-3 positions that can participate in an intramolecular cyclization. For example, a 2-halothiophene-3-carboxylate can react with a sulfur nucleophile like methyl thioglycolate, followed by a base-promoted intramolecular condensation (e.g., Dieckmann condensation) to form the fused ring system.[18][19]
Conclusion
This compound is a testament to the power of strategic functionalization in organic synthesis. The N,N-dimethylcarboxamide group is not merely a passive substituent but an active director of reactivity, enabling precise and high-yield functionalization of the thiophene core through directed ortho-metalation. This initial step unlocks a cascade of possibilities, providing access to a vast library of substituted thiophenes that serve as critical intermediates for advanced applications. From the construction of C-C bonds via Suzuki and Sonogashira couplings to the formation of C-N bonds through Buchwald-Hartwig amination, this starting material provides a reliable and versatile platform for creating complex molecules relevant to drug discovery, materials science, and beyond. The methodologies outlined in this guide underscore its value and provide a blueprint for its effective use in the modern synthetic laboratory.
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Tang, J., & Zhao, X. (2012). Synthesis of 2,5-disubstituted thiophenes via metal-free sulfur heterocyclization of 1,3-diynes with sodium hydrosulfide. RSC Advances, 2, 5488–5490. [Link]
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Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. (2024). Molecules, 29(1), 123. [Link]
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The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. (2011). Chemical Society Reviews, 40(10), 5031-5049. [Link]
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Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. (2019). ResearchGate. [Link]
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ortho metalation - Andrew G Myers Research Group. (n.d.). Harvard University. [Link]
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Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2023). Molecules, 28(14), 5437. [Link]
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Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. (2019). Beilstein Journal of Organic Chemistry, 15, 2698–2707. [Link]
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Synthesis of Polysubstituted 3‑Aminothiophenes from Thioamides and Allenes via Tandem Thio-Michael Addition/Oxidative Annulation and 1,2-Sulfur Migration. (2020). The Journal of Organic Chemistry. [Link]
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Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]
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Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. (2016). Molecules, 21(9), 1188. [Link]
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Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
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Directed Metalation: A Survival Guide. (n.d.). Baran Lab, Scripps Research. [Link]
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Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). Scientific Reports. [Link]
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Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation. (2017). Beilstein Journal of Organic Chemistry. [Link]
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Synthesis of Thiophene Carboxamide Derivatives and Inhibitory Activity against Gaeumannomyces graminis var. tritici. (2014). Chinese Journal of Organic Chemistry. [Link]
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Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. (2024). Bioorganic Chemistry. [Link]
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Ag(I)-Catalyzed Oxidative Cyclization of 1,4-Diynamide-3-ols with N-Oxide for Divergent Synthesis of 2-Substituted Furan-4-carboxamide Derivatives. (2024). The Journal of Organic Chemistry. [Link]
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Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (2015). Molecules. [Link]
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Suzuki-Miyaura Cross Coupling Is Not an Informative Reaction to Demonstrate the Performance of New Solvents. (2020). Beilstein Journal of Organic Chemistry. [Link]
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Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). Molecules. [Link]
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Sonogashira coupling giving me multiple spots on TLC. Any suggestions?. (2022). Reddit. [Link]
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Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). Pharmaceutics. [Link]
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New cyclopalladated benzothiophenes: a catalyst precursor for the Suzuki coupling of deactivated aryl chlorides. (2013). Organic & Biomolecular Chemistry. [Link]
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Methodological & Application
Application Notes and Protocols for N,N-Dimethylthiophene-3-carboxamide in Medicinal Chemistry
Introduction: The Thiophene Carboxamide Scaffold as a Privileged Motif in Drug Discovery
The landscape of medicinal chemistry is continually evolving, with an ever-present demand for novel molecular scaffolds that can be readily diversified to generate libraries of bioactive compounds. Among the heterocyclic structures that have garnered significant attention, the thiophene ring stands out due to its unique electronic properties and its prevalence in a number of FDA-approved drugs.[1] The sulfur atom in the thiophene ring influences its aromaticity and reactivity, making it a versatile building block in drug design.[2][3] When functionalized with a carboxamide group, the resulting thiophene carboxamide scaffold emerges as a particularly privileged motif, demonstrating a broad spectrum of biological activities. This scaffold is a key component in molecules targeting a range of diseases, from cancer to infectious agents and neurological disorders.[2][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of a key starting material: N,N-dimethylthiophene-3-carboxamide . We will delve into a detailed protocol for its preparation and subsequently explore its utility as a versatile building block for creating libraries of potential therapeutic agents. The protocols and insights provided herein are designed to be self-validating, with a focus on the causal relationships between experimental design and outcomes, empowering researchers to confidently utilize this valuable chemical entity in their drug discovery programs.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₉NOS | [5] |
| Molecular Weight | 155.22 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| CAS Number | 59906-37-5 | [5] |
Protocol 1: Synthesis of this compound
The synthesis of this compound is most reliably achieved through the amidation of thiophene-3-carboxylic acid. The following protocol details a robust method using a common coupling agent, N,N'-dicyclohexylcarbodiimide (DCC), which activates the carboxylic acid for nucleophilic attack by dimethylamine.
Causality in Experimental Design:
-
Choice of Coupling Agent: DCC is a widely used and effective coupling agent for amide bond formation. It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is readily attacked by the amine.[6] This avoids the need to convert the carboxylic acid to a more reactive species like an acid chloride, which can be harsh and lead to side reactions.
-
Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively non-polar, aprotic, and effectively dissolves the reactants. Its low boiling point also facilitates easy removal during workup.
-
Temperature: The reaction is initially carried out at 0°C to control the exothermic reaction between the carboxylic acid and DCC, minimizing potential side reactions. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.
-
Workup: The workup procedure is designed to remove the dicyclohexylurea (DCU) byproduct, which is insoluble in DCM and can be removed by filtration. The subsequent acid and base washes are crucial for removing any unreacted starting materials and other impurities.
Experimental Protocol:
-
Reaction Setup: To a solution of thiophene-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask under a nitrogen atmosphere, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq).
-
Activation: Stir the mixture at 0°C (ice bath) for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Amine Addition: Add a solution of dimethylamine (2.0 M in THF, 1.2 eq) dropwise to the reaction mixture at 0°C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup - Filtration: Upon completion, filter the reaction mixture through a pad of Celite® to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x volume of DCM), saturated aqueous NaHCO₃ (2 x volume of DCM), and brine (1 x volume of DCM).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure solid.
Caption: Diversification strategy for this compound.
Protocol 2: Dibromination of this compound
This protocol describes the selective dibromination of this compound at the 2- and 5-positions using N-bromosuccinimide (NBS).
Causality in Experimental Design:
-
Reagent: NBS is a mild and selective brominating agent for electron-rich aromatic rings like thiophene. Using a slight excess ensures complete dibromination.
-
Solvent: N,N-Dimethylformamide (DMF) is a suitable polar aprotic solvent for this reaction.
-
Temperature: The reaction is performed at room temperature, which is sufficient for the bromination to proceed at a reasonable rate without excessive side product formation.
Experimental Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq) in DMF (0.3 M) in a round-bottom flask protected from light.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (2.2 eq) portion-wise to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Quenching: Pour the reaction mixture into ice-water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or flash column chromatography to yield 2,5-dibromo-N,N-dimethylthiophene-3-carboxamide.
Application Note: Biological Evaluation of Thiophene-3-Carboxamide Derivatives
Derivatives of thiophene-3-carboxamide have shown significant promise as anticancer agents, with some acting as potent inhibitors of key signaling pathways involved in tumor growth and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway. [2][7]
Caption: Inhibition of the VEGFR-2 signaling pathway.
Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Experimental Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A375, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours. [2]2. Compound Treatment: Treat the cells with various concentrations of the synthesized thiophene-3-carboxamide derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Example Data Presentation:
| Compound | MCF-7 IC₅₀ (µM) | A375 IC₅₀ (µM) | HT-29 IC₅₀ (µM) |
| Derivative 1 | 15.2 ± 1.8 | 25.4 ± 2.1 | 18.9 ± 1.5 |
| Derivative 2 | 5.8 ± 0.7 | 8.1 ± 0.9 | 6.5 ± 0.6 |
| Derivative 3 | > 100 | > 100 | > 100 |
| Doxorubicin | 0.5 ± 0.1 | 0.8 ± 0.2 | 0.6 ± 0.1 |
Conclusion
This compound is a valuable and versatile starting material in medicinal chemistry. Its straightforward synthesis and the reactivity of the thiophene ring allow for the efficient generation of diverse compound libraries. The thiophene-3-carboxamide scaffold has demonstrated significant potential in the development of novel therapeutics, particularly in the field of oncology. The protocols and insights provided in this document are intended to serve as a practical guide for researchers to harness the potential of this important chemical entity in their drug discovery endeavors.
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Experimental Protocol for the Synthesis of N,N-dimethylthiophene-3-carboxamide via Carbodiimide-Mediated Amide Coupling
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed, field-proven protocol for the synthesis of N,N-dimethylthiophene-3-carboxamide, a valuable building block in medicinal chemistry and materials science. The thiophene ring is a crucial heterocycle, often used as a bioisostere for benzene rings in the design of biologically active compounds.[1] This protocol employs a robust and widely utilized amide coupling strategy, starting from thiophene-3-carboxylic acid and dimethylamine. The method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in conjunction with 4-Dimethylaminopyridine (DMAP) as a catalyst, ensuring high efficiency and yield. This document offers a step-by-step methodology, mechanistic insights, safety protocols, and data presentation to enable researchers to reliably replicate this synthesis.
Introduction and Scientific Principle
The synthesis of amides is a cornerstone of organic and medicinal chemistry, as the amide bond is fundamental to the structure of proteins and numerous pharmaceuticals.[2] Thiophene carboxamides, in particular, are scaffolds found in compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][3][4]
Directly reacting a carboxylic acid with an amine is generally inefficient due to the formation of a highly stable and unreactive ammonium carboxylate salt.[5][6] To overcome this, the carboxylic acid's carbonyl group must be "activated" to enhance its electrophilicity. This protocol achieves activation through the use of a carbodiimide coupling reagent, specifically EDC.
The Causality Behind Our Methodological Choices:
-
Carbodiimide (EDC): We selected EDC over other carbodiimides like dicyclohexylcarbodiimide (DCC) for a critical reason: the byproduct of EDC activation (an N-acylisourea) is water-soluble, which vastly simplifies the purification process via a simple aqueous workup.[5] In contrast, the dicyclohexylurea byproduct of DCC is largely insoluble in most organic solvents and requires filtration, which can be cumbersome.[7]
-
Catalyst (DMAP): While the EDC-activated O-acylisourea intermediate is reactive, its reaction with the amine can be slow.[5] 4-Dimethylaminopyridine (DMAP) is employed as a highly effective acylation catalyst.[3][4] It intercepts the O-acylisourea to form a more reactive N-acylpyridinium intermediate, which rapidly undergoes nucleophilic attack by dimethylamine, accelerating the reaction and improving the overall yield.
The general reaction scheme is as follows:
Reaction Mechanism Overview
The synthesis proceeds through a well-established, multi-step, one-pot mechanism.
-
Activation: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.
-
Catalysis: The nucleophilic DMAP attacks the O-acylisourea, displacing the urea portion to form a potent N-acylpyridinium acylating agent.
-
Aminolysis: The secondary amine (dimethylamine) performs a nucleophilic attack on the carbonyl carbon of the N-acylpyridinium intermediate.
-
Product Formation: The tetrahedral intermediate collapses, eliminating the DMAP catalyst (which is regenerated) and forming the final stable amide product.
Caption: Reaction mechanism for EDC/DMAP-mediated amide coupling.
Materials and Equipment
Reagents
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |
| Thiophene-3-carboxylic acid | C₅H₄O₂S | 128.15 | ≥98% | Sigma-Aldrich |
| Dimethylamine solution | C₂H₇N | 45.08 | 2.0 M in THF | Sigma-Aldrich |
| EDC hydrochloride | C₈H₁₇N₃·HCl | 191.70 | ≥98% | Sigma-Aldrich |
| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | 122.17 | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | ≥99.8% | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | ACS Reagent | Fisher Scientific |
| Magnesium Sulfate (MgSO₄), anhydrous | MgSO₄ | 120.37 | ≥99.5% | Fisher Scientific |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M aq. solution | VWR |
| Brine (saturated NaCl solution) | NaCl | 58.44 | ACS Reagent | In-house prep. |
Equipment
-
Round-bottom flasks (50 mL, 100 mL)
-
Magnetic stirrer and stir bars
-
Ice bath
-
Nitrogen or Argon gas inlet
-
Syringes and needles
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography (column, flasks)
-
TLC plates (Silica gel 60 F₂₅₄)
-
Standard laboratory glassware (beakers, graduated cylinders)
Detailed Experimental Protocol
This protocol is designed for a 5 mmol scale synthesis.
Reaction Setup
-
To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add thiophene-3-carboxylic acid (640 mg, 5.0 mmol, 1.0 eq.).
-
Add anhydrous dichloromethane (DCM, 25 mL) to dissolve the acid.
-
Add 4-Dimethylaminopyridine (DMAP) (61 mg, 0.5 mmol, 0.1 eq.) to the solution.
-
Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Cool the flask to 0 °C using an ice bath.
Reagent Addition and Reaction
-
While stirring at 0 °C, add EDC hydrochloride (1.15 g, 6.0 mmol, 1.2 eq.) to the mixture in one portion. Stir for 15 minutes to allow for pre-activation of the carboxylic acid.
-
Slowly add the dimethylamine solution (2.0 M in THF, 3.0 mL, 6.0 mmol, 1.2 eq.) dropwise via syringe over 5-10 minutes. Rationale: Slow addition prevents a rapid exotherm and minimizes potential side reactions.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Let the reaction stir at room temperature for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is consumed. (Eluent: 50% Ethyl Acetate in Hexane).
Workup and Purification
-
Quench the reaction by adding 20 mL of water to the flask.
-
Transfer the mixture to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x 20 mL) - to remove unreacted DMAP and dimethylamine.
-
Saturated NaHCO₃ solution (2 x 20 mL) - to remove unreacted carboxylic acid and HCl.
-
Brine (1 x 20 mL) - to remove residual water.
-
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 20% and increasing to 50%) to obtain the pure this compound as a solid or oil.
Characterization
-
Expected Yield: 75-90%
-
Appearance: White to pale yellow solid or oil.
-
¹H NMR (CDCl₃, 400 MHz): Expected signals for aromatic thiophene protons and two methyl groups of the dimethylamide.
-
Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ at 156.0.
Workflow Visualization and Data Summary
Caption: Experimental workflow for the synthesis of this compound.
Table 1: Reagent Quantities
| Reagent | Amount | Moles (mmol) | Equivalents | Role |
| Thiophene-3-carboxylic acid | 640 mg | 5.0 | 1.0 | Starting Material |
| EDC hydrochloride | 1.15 g | 6.0 | 1.2 | Coupling Agent |
| Dimethylamine (2.0 M in THF) | 3.0 mL | 6.0 | 1.2 | Nucleophile |
| 4-Dimethylaminopyridine (DMAP) | 61 mg | 0.5 | 0.1 | Catalyst |
| Dichloromethane (DCM) | 25 mL | - | - | Solvent |
Safety and Handling
All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.
-
EDC Hydrochloride: Can cause skin and eye irritation. Avoid creating dust.
-
Dimethylamine: Corrosive and flammable. The THF solution should be handled with care.
-
DMAP: Toxic and readily absorbed through the skin. Handle with extreme caution.
-
Thiophene-3-carboxylic acid: May cause skin and eye irritation.
In case of accidental exposure, consult the material's Safety Data Sheet (SDS) immediately. Dispose of all chemical waste according to institutional guidelines.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
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Chemistry LibreTexts. (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]
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Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
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El-Damasy, A. K., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 8965. Retrieved from [Link]
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Reddit. (2022, April 12). Amide from carboxylic acid synthesis. r/Chempros. Retrieved from [Link]
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The Strategic Utility of N,N-Dimethylthiophene-3-carboxamide in Modern Organic Synthesis
Introduction: The Thiophene Carboxamide Scaffold in Drug Discovery
The thiophene ring is a cornerstone of medicinal chemistry, prized for its structural resemblance to a phenyl ring while possessing distinct electronic properties and metabolic profiles.[1] This bioisosterism allows for the strategic replacement of benzene rings in bioactive compounds, often leading to improved pharmacological properties. When functionalized with a carboxamide moiety, the resulting thiophene carboxamide scaffold becomes a versatile platform for the development of novel therapeutics.[2] These compounds have demonstrated a wide spectrum of biological activities, including potent anticancer and anti-inflammatory effects.[2][3] Notably, derivatives of thiophene carboxamide have emerged as promising kinase inhibitors, a critical class of drugs in oncology.
This technical guide provides an in-depth exploration of N,N-dimethylthiophene-3-carboxamide as a pivotal building block for organic synthesis. We will delve into its reactivity, highlighting key synthetic transformations and providing detailed, field-proven protocols for its application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their synthetic endeavors.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application in synthesis.
| Property | Value | Source |
| CAS Number | 59906-37-5 | [4][5] |
| Molecular Formula | C₇H₉NOS | [4][5] |
| Molecular Weight | 155.22 g/mol | [4][5] |
| IUPAC Name | This compound | [5] |
| Appearance | Not specified (typically a solid) | |
| Storage | Sealed in dry, 2-8°C | [4] |
Key Synthetic Applications and Methodologies
This compound is a versatile precursor for the synthesis of a diverse array of more complex molecules. Its utility stems from the electronic nature of the thiophene ring and the directing capabilities of the N,N-dimethylcarboxamide group. We will focus on three critical transformations: directed ortho-metalation, palladium-catalyzed cross-coupling reactions, and the synthesis of fused heterocyclic systems.
Directed Ortho-Metalation (DoM): Regioselective Functionalization of the Thiophene Core
Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings.[6] The N,N-dimethylcarboxamide group is a potent directing metalation group (DMG), capable of coordinating with organolithium bases to facilitate deprotonation at the adjacent C-2 or C-4 positions of the thiophene ring.[7] For π-electron rich heterocycles like thiophene, lithiation typically occurs at the C-2 position.[7] This regioselectivity provides a reliable method for introducing a wide range of electrophiles at a specific position, a task that can be challenging using classical electrophilic aromatic substitution reactions.
Diagram: Workflow for Directed Ortho-Metalation of this compound
Caption: General workflow for the directed ortho-metalation of this compound.
This protocol describes the regioselective formylation at the C-2 position of a thiophene carboxamide, a transformation analogous to the functionalization of this compound. The procedure is adapted from a similar transformation on a substituted thiophene carboxamide.[8]
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet
-
Syringes and needles
-
Dry ice/acetone bath
-
Rotary evaporator
-
Standard glassware for extraction and purification
Procedure:
-
Reaction Setup: In a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and TMEDA (2.2 eq) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi (2.2 eq) dropwise to the stirred solution, maintaining the temperature below -70 °C. Stir the reaction mixture at -78 °C for 1 hour.
-
Electrophilic Quench: Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at this temperature for 30 minutes, then warm to room temperature and stir for an additional 18 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-formyl-N,N-dimethylthiophene-3-carboxamide.
Palladium-Catalyzed Cross-Coupling: Building Biaryl and Heteroaryl Scaffolds
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools for the formation of carbon-carbon bonds.[9][10] These reactions are widely used in the synthesis of pharmaceuticals and functional materials.[11] A halo-substituted this compound, which can be synthesized from the parent compound, is an excellent substrate for these transformations. The Suzuki-Miyaura coupling, in particular, offers a robust and versatile method for introducing aryl or heteroaryl substituents.
Diagram: Suzuki-Miyaura Cross-Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura cross-coupling of a 2-bromo-thiophene derivative.
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a bromo-substituted thiophene carboxamide with an arylboronic acid. This method is adapted from established procedures for similar substrates.[9][12]
Materials:
-
2-Bromo-N,N-dimethylthiophene-3-carboxamide
-
Arylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., potassium carbonate [K₂CO₃] or cesium carbonate [Cs₂CO₃])
-
Solvent system (e.g., a mixture of toluene, ethanol, and water or dioxane and water)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Schlenk flask or round-bottom flask with a condenser and nitrogen inlet
-
Magnetic stir bar and heating mantle or oil bath
-
Standard glassware for extraction and purification
Procedure:
-
Reaction Setup: To a Schlenk flask, add 2-bromo-N,N-dimethylthiophene-3-carboxamide (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Catalyst and Solvent: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., 5 mol % Pd(PPh₃)₄) and the degassed solvent system (e.g., toluene/ethanol/water in a 4:1:1 ratio).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-N,N-dimethylthiophene-3-carboxamide.
Synthesis of Fused Heterocycles: Construction of Thieno[2,3-d]pyrimidines
Thieno[2,3-d]pyrimidines are a class of fused heterocyclic compounds with significant biological activities, including anticancer and anti-inflammatory properties.[2][13] this compound can serve as a starting point for the synthesis of these valuable scaffolds. A common synthetic route involves the conversion of the thiophene-3-carboxamide to a 2-aminothiophene-3-carbonitrile or carboxamide, which then undergoes cyclization with a suitable one-carbon synthon.
Diagram: Synthesis of Thieno[2,3-d]pyrimidines
Caption: A general synthetic pathway to thieno[2,3-d]pyrimidines from this compound.
This protocol outlines the cyclization of a 2-aminothiophene-3-carboxamide with a nitrile, a key step in the synthesis of thieno[2,3-d]pyrimidines.[2] The 2-aminothiophene precursor can be prepared from this compound through established methods such as nitration followed by reduction.
Materials:
-
2-Amino-N,N-dimethylthiophene-3-carboxamide derivative
-
Nitrile (R-CN)
-
Anhydrous dioxane
-
Dry hydrochloric acid (HCl) gas
-
10% aqueous ammonium hydroxide (NH₄OH) solution
Equipment:
-
Round-bottom flask with a gas inlet tube and magnetic stir bar
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve the 2-amino-N,N-dimethylthiophene-3-carboxamide derivative (1.0 eq) and the nitrile (1.0 eq) in anhydrous dioxane.
-
HCl Gas Addition: Pass a stream of dry HCl gas through the stirred solution at room temperature for approximately 6 hours.
-
Reaction: Allow the reaction mixture to stand at room temperature for 12 hours.
-
Workup: Pour the reaction mixture onto ice and neutralize with 10% aqueous NH₄OH solution to a pH of approximately 8.
-
Isolation: Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield the thieno[2,3-d]pyrimidine product.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in organic synthesis. Its utility is underscored by the potent directing ability of the carboxamide group in ortho-metalation reactions, its suitability for conversion into substrates for palladium-catalyzed cross-coupling, and its role as a precursor to medicinally important thieno[2,3-d]pyrimidines. The protocols detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound. As the demand for novel, complex heterocyclic molecules in drug discovery and materials science continues to grow, the strategic application of this compound is poised to play an increasingly important role in advancing these fields.
References
- El-Kazak, A. M., & Farouk, O. (2014). Synthesis, Characterization and Biological Evaluation of some New Thieno[2,3-d]Pyrimidine Derivatives. International Journal of Organic Chemistry, 4, 253-264.
- Al-Obaid, A. M., Abdel-Hamide, S. G., El-Kashef, H. A., Abdel-Aziz, A. A.-M., El-Sayed, M. A.-A., & El-Subbagh, H. I. (2017). Substituted Thieno[2,3-d]pyrimidines as a New Class of Antitumor Agents: Synthesis, SAR, and Biological Evaluation. Journal of Medicinal Chemistry, 60(16), 7068–7083.
- Zareva, D., & Ganeva, V. (2020). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 25(23), 5727.
- Khan, I., Ibrar, A., Abbas, N., & Ali, A. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 58.
-
Baran Laboratory, The Scripps Research Institute. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]
- Sneh Lata, F. (2022). LITHIATION-SUBSTITUTION OF N, N-DIMETHYLPHENETHYL AMINE ENTRENCHED SCAFFOLDS AS A HETEROCYCLIC OR OPEN CHAIN MOIETY. Advanced Engineering Science, 54(02), 486-500.
- El-Hiti, G. A., Smith, K., & Al-shammari, M. B. (2015). Greener and regioselective lithiation of substituted pyridines. Journal of Chemistry, 2015, 1-7.
- Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1284.
- Zhang, Y., et al. (2024).
- Gouda, M. A., et al. (2011).
-
Myers, A. G. (n.d.). Directed (ortho) Metallation. Harvard University. Retrieved from [Link]
- Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (2021). Molecules, 26(16), 4995.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
-
Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13305450, this compound. Retrieved from [Link]
- CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide. (2015). Google Patents.
- Wang, C., et al. (2011). Synthetic Protocol for Diarylethenes through Suzuki–Miyaura Coupling.
- Zareva, D., & Ganeva, V. (2020). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 25(23), 5727.
- Cu(II)-Promoted Palladium-Catalyzed C-H Ortho-Arylation of N,N-Dimethylbenzylamines. (2013). The Journal of Organic Chemistry, 78(8), 4058-4065.
- Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. (2022). Journal of the American Chemical Society, 144(1), 307-316.
-
Reddit. (2018). I keep getting debrominated starting material and low conversion after lithiation. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Lithiation and Organolithium Reactions. Retrieved from [Link]
- Bailey, W. F., & Luderer, M. R. (2005). Optimization of Organolithium Reactions. Organic Process Research & Development, 9(4), 405-413.
- Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. (2007). ARKIVOC, 2007(14), 163-177.
-
Myers, A. G. (n.d.). Organolithium Reagents. Harvard University. Retrieved from [Link]
- Integrated experimental and in silico studies on thiophene carboxamide derivatives: synthesis, characterization, and biological evaluation. (2023). Journal of Molecular Structure, 1286, 135541.
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Application Notes and Protocols: N,N-dimethylthiophene-3-carboxamide in Materials Science
These application notes serve as a technical guide for researchers, scientists, and professionals in drug development and materials science. This document explores the potential applications of N,N-dimethylthiophene-3-carboxamide, a versatile heterocyclic compound, in the realm of advanced materials. While direct, extensive applications in materials science are still an emerging area of research, this guide provides a scientifically grounded framework for its use, based on the well-established properties of thiophene and carboxamide functionalities.
Introduction: Unveiling the Potential of a Versatile Building Block
This compound, with the CAS Number 59906-37-5, is a five-membered heterocyclic compound featuring a sulfur atom within an aromatic ring, substituted with a dimethylcarboxamide group at the 3-position.[1] While its primary documented use is as a synthetic intermediate in organic chemistry, its unique structural and electronic properties suggest significant potential for applications in materials science.[2] The thiophene ring is a cornerstone of conducting polymers and organic semiconductors, and the N,N-dimethylcarboxamide group can influence solubility and intermolecular interactions, which are critical for the performance of such materials.[2][3]
This guide will delve into the prospective applications of this compound as a monomer for functional polymers and as a ligand in the synthesis of metal-organic frameworks (MOFs). The protocols provided are designed to be a starting point for research and development, encouraging innovation in this promising, yet underexplored, area.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₉NOS | [4] |
| Molecular Weight | 155.22 g/mol | [4] |
| IUPAC Name | This compound | [1] |
| CAS Number | 59906-37-5 | [4] |
| SMILES | CN(C)C(=O)C1=CSC=C1 | [1] |
| InChIKey | CMZHFIPCSRETSP-UHFFFAOYSA-N | [1] |
| Storage | Sealed in dry, 2-8°C | [4] |
Application in Organic Electronics: A Monomer for Functional Polymers
The incorporation of thiophene units is a well-established strategy in the design of organic semiconductors.[5] The N,N-dimethylcarboxamide substituent on the thiophene ring of this compound offers a handle to fine-tune the properties of resulting polymers. The polarity of the amide group can enhance solubility in organic solvents, facilitating solution-based processing of electronic devices. Furthermore, the amide functionality may influence the solid-state packing of the polymer chains, a critical factor for efficient charge transport.
Proposed Application: Synthesis of a Soluble Polythiophene Copolymer
A promising application is the use of a functionalized derivative of this compound as a comonomer in a copolymerization reaction. For instance, after bromination of the thiophene ring, it can be copolymerized with another thiophene derivative bearing different functional groups to create a polymer with tailored properties.
Experimental Protocol: Synthesis of a Poly(thiophene-carboxamide-co-thiophene) Copolymer via Stille Coupling
This protocol outlines a hypothetical synthesis of a copolymer using a brominated this compound derivative and a stannylated comonomer.
Step 1: Bromination of this compound
-
Dissolve this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add N-bromosuccinimide (NBS) (2.2 eq) in portions, while protecting the reaction from light.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6]
-
Extract the product with an organic solvent like dichloromethane (DCM).
-
Wash the combined organic layers with saturated NaHCO₃ solution, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[6]
-
Purify the resulting 2,5-dibromo-N,N-dimethylthiophene-3-carboxamide by column chromatography or recrystallization.
Step 2: Stille Copolymerization
-
In a Schlenk flask, combine 2,5-dibromo-N,N-dimethylthiophene-3-carboxamide (1.0 eq), a distannylated comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene) (1.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02 eq).
-
Add anhydrous, degassed toluene as the solvent.
-
Purge the flask with argon for 15-20 minutes.
-
Heat the reaction mixture to 90-110°C and stir for 48 hours under an inert atmosphere.
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Filter the polymer and wash with methanol and acetone to remove residual catalyst and monomers.
-
Purify the polymer further by Soxhlet extraction with methanol, acetone, and finally, chloroform to collect the desired polymer fraction.
-
Dry the polymer under vacuum.
Characterization of the Resulting Copolymer
The synthesized copolymer should be characterized using a range of analytical techniques to determine its structure, molecular weight, and optoelectronic properties.
| Technique | Purpose |
| ¹H and ¹³C NMR | To confirm the chemical structure of the polymer. |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |
| UV-Vis Spectroscopy | To investigate the optical properties, including the absorption maximum (λₘₐₓ) and the optical bandgap. |
| Cyclic Voltammetry (CV) | To determine the HOMO and LUMO energy levels and the electrochemical bandgap. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the polymer. |
Workflow for Copolymer Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of a thiophene-carboxamide copolymer.
Application in Porous Materials: A Functional Ligand for Metal-Organic Frameworks (MOFs)
Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[7] The choice of the organic ligand is crucial in determining the structure and properties of the resulting MOF. Thiophene-based ligands have been used to create MOFs with interesting electronic and sorption properties.[8][9] The N,N-dimethylcarboxamide group in this compound can potentially act as a coordinating site for metal ions, in addition to the possibility of functionalizing the thiophene ring with other coordinating groups like carboxylates.
Proposed Application: Synthesis of a Luminescent MOF for Sensing Applications
A carboxylate-functionalized derivative of this compound could be used as a ligand to synthesize a luminescent MOF. The thiophene and carboxamide moieties could provide a unique electronic environment that, when coordinated to a suitable metal ion (e.g., Zn²⁺ or Cd²⁺), could result in a framework with interesting photoluminescent properties, potentially applicable in chemical sensing.
Experimental Protocol: Solvothermal Synthesis of a MOF
This protocol describes a hypothetical solvothermal synthesis of a MOF using a dicarboxylate derivative of this compound.
Step 1: Synthesis of the Ligand: 2,5-dicarboxy-N,N-dimethylthiophene-3-carboxamide
This would be a multi-step synthesis, likely involving the protection of the carboxamide, followed by lithiation and carboxylation at the 2 and 5 positions of the thiophene ring, and subsequent deprotection.
Step 2: Solvothermal MOF Synthesis
-
In a glass vial, combine the dicarboxylate ligand (0.1 mmol), a metal salt (e.g., zinc nitrate hexahydrate, Zn(NO₃)₂·6H₂O) (0.1 mmol), and a solvent mixture of DMF and ethanol (e.g., 4 mL of a 1:1 v/v mixture).
-
Seal the vial tightly.
-
Place the vial in a programmable oven and heat to 80-120°C for 24-72 hours.
-
Allow the oven to cool slowly to room temperature.
-
Collect the resulting crystals by filtration, wash with fresh DMF and ethanol, and dry in air.
Characterization of the Resulting MOF
The synthesized MOF should be characterized to determine its crystal structure, porosity, and stability.
| Technique | Purpose |
| Powder X-ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the bulk material. |
| Single-Crystal X-ray Diffraction | To determine the crystal structure. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability and solvent content. |
| Gas Adsorption (e.g., N₂ at 77 K) | To determine the porosity, surface area (BET), and pore size distribution. |
| Photoluminescence Spectroscopy | To investigate the luminescent properties of the MOF. |
Logical Relationship between Ligand and MOF Properties
Caption: Relationship between ligand features and potential MOF properties.
Conclusion
This compound represents a promising but currently underutilized building block for materials science. Its combination of a thiophene ring and a polar carboxamide group offers intriguing possibilities for the development of novel organic electronic materials and functional metal-organic frameworks. The protocols and conceptual frameworks presented in this guide are intended to stimulate further research and unlock the full potential of this versatile molecule in the creation of next-generation materials.
References
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McCullough, R. D., & Nielsen, M. B. (2012). Oligothiophene semiconductors: synthesis, characterization, and applications for organic devices. PubMed. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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American Chemical Society. (n.d.). Synthesis of Polyfuran and Thiophene-Furan Alternating Copolymers Using Catalyst-Transfer Polycondensation. Retrieved from [Link]
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MDPI. (2022, September 15). Synthesis of Highly Conductive Poly(3-hexylthiophene) by Chemical Oxidative Polymerization Using Surfactant Templates. Retrieved from [Link]
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PubChem. (n.d.). N,N-diethylthiophene-3-carboxamide. Retrieved from [Link]
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ResearchGate. (2024, January 10). How to obtain a polymer of thiophene-3-carboxamide derivative through oxidative polymerization? Retrieved from [Link]
-
MDPI. (2022, September 27). Structures and Luminescent Properties of Rare-Earth Metal–Organic Framework Series with Thieno[3,2b]thiophene-2,5-dicarboxylate. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Heterometallic MOFs constructed from thiophene and furandicarboxylate ligands for heavy metal luminescence sensing. Retrieved from [Link]
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MDPI. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Retrieved from [Link]
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Wiley Online Library. (n.d.). Solution-Processable Multifused Thiophene Small Molecules and Conjugated Polymer Semiconducting Blend for Organic Field Effect Transistor Application. Retrieved from [Link]
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ResearchGate. (2014, August 10). (PDF) Metal–Organic Frameworks: Rise of the Ligands. Retrieved from [Link]
- Google Patents. (n.d.). US6037478A - Synthesis of 3-carbomethoxy-4,5-dimethylthiophene.
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AIR Unimi. (n.d.). Metal-organic frameworks assembled from flexible alicyclic carboxylate and bipyridyl ligands for sensing of. Retrieved from [Link]
-
National Institutes of Health. (2022, December 17). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Retrieved from [Link]
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PubMed. (2007, May 30). Metal Complexes of 3-Thiophene Carboxamides Containing a Pyridine Ring. Retrieved from [Link]
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National Institutes of Health. (n.d.). Achieving Extreme Solubility and Green Solvent-Processed Organic Field-Effect Transistors: A Viable Asymmetric Functionalization of[2]Benzothieno[3,2‑b][2]benzothiophenes. Retrieved from [Link]
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Application Note & Protocol: A Researcher's Guide to the Laboratory Scale Synthesis of N,N-dimethylthiophene-3-carboxamide
Abstract
This comprehensive guide provides a detailed protocol for the laboratory-scale synthesis of N,N-dimethylthiophene-3-carboxamide, a valuable scaffold in medicinal chemistry and materials science.[1][2] We delve into the underlying chemical principles, offering a robust, two-step procedure that begins with the conversion of thiophene-3-carboxylic acid to its corresponding acyl chloride, followed by amidation with dimethylamine. This document is intended for researchers, chemists, and drug development professionals, providing not only a step-by-step methodology but also critical insights into reaction mechanisms, safety considerations, and characterization techniques to ensure a successful and reproducible synthesis.
Introduction and Scientific Context
Thiophene-based compounds are a cornerstone of modern heterocyclic chemistry, with their derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.[3] The thiophene carboxamide scaffold, in particular, is a privileged structure found in numerous biologically active molecules and functional materials.[1][2] this compound serves as a key building block for constructing more complex molecular architectures, such as thieno[2,3-d]pyrimidines.[1]
The synthesis route detailed herein is a classic and reliable method based on fundamental organic chemistry principles. It involves the activation of a carboxylic acid to a more reactive acyl chloride, which then readily undergoes nucleophilic acyl substitution with a secondary amine. Understanding the nuances of this process is critical for achieving high purity and yield.
Overall Reaction Scheme
The synthesis is performed in two primary stages:
Step 1: Formation of Thiophene-3-carbonyl chloride Thiophene-3-carboxylic acid is reacted with a chlorinating agent, typically thionyl chloride (SOCl₂), to yield the highly reactive intermediate, thiophene-3-carbonyl chloride.
Step 2: Amidation The crude thiophene-3-carbonyl chloride is then reacted with dimethylamine to produce the final product, this compound, and a hydrochloride salt byproduct.
Mechanistic Insights: A Nucleophilic Acyl Substitution Pathway
The core of this synthesis lies in the nucleophilic acyl substitution mechanism.
-
Activation Step: Thionyl chloride converts the hydroxyl group of the carboxylic acid into an excellent leaving group. The reaction proceeds through a chlorosulfite intermediate, which then collapses, releasing sulfur dioxide and hydrogen chloride gas, driving the reaction to completion and forming the highly electrophilic thiophene-3-carbonyl chloride.
-
Amidation Step: The subsequent reaction with dimethylamine is a textbook example of nucleophilic addition-elimination.[4]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of dimethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.[5][6] This breaks the carbonyl π-bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.[6]
-
Elimination of Leaving Group: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the carbonyl double bond, and in a concerted step, the chloride ion is expelled as a leaving group.[7]
-
Deprotonation: A second equivalent of dimethylamine (or another base) acts as a Brønsted-Lowry base to deprotonate the resulting positively charged nitrogen, yielding the neutral this compound and dimethylammonium chloride.[7]
-
The overall favorability of this reaction is driven by the conversion of the highly reactive acyl chloride into the much more stable amide functional group.[5][7]
Experimental Protocol
This protocol is designed for a typical laboratory scale. All operations involving thionyl chloride and thiophene-3-carbonyl chloride should be performed in a certified chemical fume hood.
Materials and Reagents
| Reagent/Material | Molecular Formula | MW ( g/mol ) | CAS No. | Key Properties |
| Thiophene-3-carboxylic acid | C₅H₄O₂S | 128.15 | 88-13-1 | Off-white solid |
| Thionyl chloride (SOCl₂) | SOCl₂ | 118.97 | 7719-09-7 | Fuming liquid, reacts violently with water |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Volatile solvent, anhydrous grade required |
| Dimethylamine solution | C₂H₇N | 45.08 | 124-40-3 | Typically 40% in water or 2M in THF |
| This compound | C₇H₉NOS | 155.22 | 59906-37-5 | Target Compound[8][9] |
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
Step 1: Synthesis of Thiophene-3-carbonyl Chloride [2][10]
-
Set up a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen or argon atmosphere. Ensure all glassware is oven-dried to be free of moisture.
-
To the flask, add thiophene-3-carboxylic acid (e.g., 1.0 eq).
-
Add anhydrous dichloromethane (DCM) to create a stirrable suspension (approx. 5-10 mL per gram of acid).
-
Carefully add thionyl chloride (e.g., 1.5-2.0 eq) dropwise to the suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to accelerate the reaction.
-
Heat the mixture to reflux (approx. 40°C for DCM) and maintain for 2-4 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the solvent and excess thionyl chloride by rotary evaporation. The resulting yellow solid or oil is crude thiophene-3-carbonyl chloride.[2] This intermediate is moisture-sensitive and is typically used immediately in the next step without further purification.[2][11]
Step 2: Synthesis of this compound [5][12]
-
Dissolve the crude thiophene-3-carbonyl chloride from the previous step in fresh anhydrous DCM.
-
Cool the solution in an ice bath to 0°C.
-
In a separate flask, prepare a solution of dimethylamine (a slight excess, e.g., 2.2 eq) in DCM. If using an aqueous solution of dimethylamine, a biphasic system with a base like NaOH may be required. Using a solution of dimethylamine in an organic solvent like THF is preferable.
-
Add the dimethylamine solution dropwise to the stirred acyl chloride solution at 0°C. A white precipitate (dimethylammonium chloride) will form.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel or by crystallization.[13]
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation of heterocyclic compounds.[2][14] The spectra should show characteristic peaks for the thiophene ring protons and the N-methyl protons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula of the synthesized compound.[2]
-
Thin-Layer Chromatography (TLC): TLC on silica gel can be used to monitor the reaction progress and assess the purity of the final product.
Safety and Handling Precautions
-
Thionyl Chloride: Is highly corrosive, toxic, and reacts violently with water.[15] Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11]
-
Thiophene-3-carbonyl Chloride: Is a flammable solid and corrosive. It is also moisture-sensitive.[15] Handle with suitable protective clothing, gloves, and eye/face protection.[11]
-
Dichloromethane: Is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated area or fume hood.
-
Dimethylamine: Is a flammable and corrosive gas or liquid. Handle with appropriate care and PPE.
References
-
ChemBK. (2024). Thiophene-3-carbonyl chloride. [Link]
-
Khan Academy. (2010). Amide formation from acyl chloride. [Link]
-
Glasp. (2010). Amide formation from acyl chloride | Carboxylic acids and derivatives | Khan Academy | Video Summary and Q&A. [Link]
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Homework.Study.com. (n.d.). What amine would react with what acid chloride to give the indicated amide product? N,N-Dimethylpropanamide. [Link]
-
Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. [Link]
- Google Patents. (2015).
-
Pearson. (2024). Show how you would use appropriate acyl chlorides and amines to synthesize the following amides. [Link]
-
MDPI. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. [Link]
-
MDPI. (2021). Thiophene-3-carbonyl Chloride. [Link]
- Google Patents. (2000). US6037478A - Synthesis of 3-carbomethoxy-4,5-dimethylthiophene.
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PubChem. (n.d.). This compound. [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
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Application Notes & Protocols: High-Purity Isolation of N,N-dimethylthiophene-3-carboxamide
Abstract
N,N-dimethylthiophene-3-carboxamide is a key structural motif in medicinal chemistry and materials science, frequently appearing as a building block in the synthesis of pharmacologically active agents.[1][2] The biological efficacy and chemical reactivity of this compound are intrinsically linked to its purity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust purification techniques for this compound, ensuring the high purity required for downstream applications. We will delve into the principles and detailed protocols for recrystallization, column chromatography, and purity validation, underpinned by a rationale for each experimental choice.
Introduction: The Imperative for Purity
Thiophene carboxamides are a class of compounds recognized for their wide-ranging pharmacological properties, including anti-inflammatory, analgesic, and anti-tumor activities.[1][2] The thiophene ring acts as a versatile pharmacophore, and its functionalization allows for the fine-tuning of a molecule's biological activity.[1] this compound serves as a crucial intermediate in the synthesis of more complex molecules. The presence of impurities, such as unreacted starting materials, byproducts, or residual solvents, can lead to ambiguous biological data, irreproducible results, and potential toxicity in drug development pipelines. Therefore, mastering the purification of this compound is a critical first step in any research endeavor that utilizes it.
Physicochemical Profile of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective purification strategy. These properties dictate the choice of solvents for recrystallization and chromatography, as well as the appropriate analytical techniques for purity assessment.
| Property | Value | Source |
| Molecular Formula | C₇H₉NOS | [3], [4] |
| Molecular Weight | 155.22 g/mol | [3], [4] |
| CAS Number | 59906-37-5 | [3], [4] |
| Appearance | Varies (typically a solid) | General chemical knowledge |
| Solubility | Soluble in polar organic solvents | Inferred from purification methods for similar amides[5] |
| LogP | 1.4499 | [3] |
Common Synthetic Routes and Potential Impurities
The most common synthetic route to this compound involves the reaction of thiophene-3-carbonyl chloride with dimethylamine. Another approach is the direct amidation of thiophene-3-carboxylic acid using a coupling agent.[6]
Common Impurities:
-
Unreacted Thiophene-3-carboxylic acid: Acidic impurity.
-
Unreacted Thiophene-3-carbonyl chloride: Highly reactive and will likely hydrolyze to the carboxylic acid upon aqueous workup.
-
Excess Dimethylamine: A volatile and basic impurity.
-
Coupling agents and their byproducts: For example, dicyclohexylurea (DCU) if DCC is used.[6]
-
Solvents: Residual solvents from the reaction and workup (e.g., dichloromethane, ethyl acetate, DMF).
Purification Strategies and Protocols
The choice of purification strategy depends on the nature and quantity of the impurities, as well as the scale of the reaction. A multi-step approach, combining an initial extractive workup with either recrystallization or column chromatography, is often the most effective.
Initial Workup: Liquid-Liquid Extraction
Principle: This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an organic solvent and an aqueous solution. By washing the organic layer with acidic and basic solutions, ionic impurities can be selectively removed.
Protocol:
-
Following the reaction, quench the reaction mixture appropriately (e.g., with water or a saturated aqueous solution of ammonium chloride).
-
Extract the product into an organic solvent such as ethyl acetate or dichloromethane (DCM).[1]
-
Wash the combined organic layers sequentially with:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Caption: Workflow for the initial purification by liquid-liquid extraction.
Recrystallization
Principle: Recrystallization is an effective technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution is prepared at an elevated temperature, and as it cools, the solubility of the target compound decreases, leading to the formation of crystals, while impurities remain in the solution. For amides, polar solvents are often good candidates for recrystallization.[5]
Protocol:
-
Place the crude this compound in a flask.
-
Add a minimal amount of a suitable solvent or solvent system (e.g., ethanol, acetone, acetonitrile, or mixtures such as ethyl acetate/hexanes) and heat the mixture to boiling with stirring until the solid dissolves completely.[5]
-
If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Further cool the flask in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Column Chromatography
Principle: This is a powerful and versatile technique for separating mixtures of compounds. The separation is based on the differential partitioning of the components between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or a mixture of solvents). For amides, which are relatively polar, a moderately polar eluent system is often required.[1][7]
Protocol:
-
Stationary Phase: Pack a glass column with silica gel (e.g., 230-400 mesh) as a slurry in a non-polar solvent (e.g., hexane).
-
Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel.
-
Loading: Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin eluting with a suitable mobile phase. A gradient of ethyl acetate in hexanes is a good starting point. For instance, start with 10% ethyl acetate in hexanes and gradually increase the polarity to 20%, 30%, and so on.[1] The optimal solvent system should be determined beforehand by thin-layer chromatography (TLC).
-
Fraction Collection: Collect the eluent in fractions and monitor the separation using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Caption: Step-by-step workflow for purification via column chromatography.
Purity Assessment
After purification, it is crucial to verify the purity of the this compound. A combination of the following analytical techniques should be employed.
-
Thin-Layer Chromatography (TLC): An indispensable tool for monitoring the progress of a reaction and the separation during column chromatography. A single spot on a TLC plate developed in an appropriate solvent system is a good indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides unambiguous structural confirmation of the compound. The absence of signals corresponding to impurities in the ¹H NMR spectrum is a strong indicator of high purity.
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantitative purity analysis. A single sharp peak in the chromatogram indicates a pure compound.
-
Mass Spectrometry (MS): Confirms the molecular weight of the purified compound.
-
Melting Point Analysis: A pure crystalline solid will have a sharp and defined melting point range. A broad melting point range suggests the presence of impurities.
Conclusion
The purification of this compound is a critical step in its use for research and development. The choice of purification technique, be it recrystallization or column chromatography, should be guided by the specific impurities present and the scale of the synthesis. A systematic approach, beginning with an efficient extractive workup followed by a high-resolution purification method and validated by a suite of analytical techniques, will ensure the high purity required for reliable and reproducible scientific outcomes.
References
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Bîcu, E., et al. (2022). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules. Available at: [Link]
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Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry. Available at: [Link]
-
Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Available at: [Link]
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-
Gouda, M. A., et al. (2011). ChemInform Abstract: Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds. ResearchGate. Available at: [Link]
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Thiophene-3-carboxamide. PubChem. Available at: [Link]
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This compound. PubChem. Available at: [Link]
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How should I purify a complex, polar, amide reaction mixture? Biotage. Available at: [Link]
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Abdel-Aziz, A. A.-M., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
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-
How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Available at: [Link]
-
Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitor. Semantic Scholar. Available at: [Link]
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-
Column Chromatography: Amides. Reddit. Available at: [Link]
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The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available at: [Link]
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Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Available at: [Link]
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Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Taylor & Francis Online. Available at: [Link]
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Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. Available at: [Link]
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Discovery of a novel thiophene carboxamide analogue as a highly potent and selective sphingomyelin synthase 2 inhibitor for dry eye disease therapy. PMC. Available at: [Link]
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Organic & Biomolecular Chemistry. RSC Publishing. Available at: [Link]
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Application Notes & Protocols: N,N-dimethylthiophene-3-carboxamide in Catalysis and Synthesis
For distribution to: Researchers, scientists, and drug development professionals.
This document provides a detailed technical guide on the synthesis, properties, and catalytic applications of N,N-dimethylthiophene-3-carboxamide. While its role as a primary ligand in catalysis is an emerging area, this guide will focus on its established utility as a directing group in catalytic reactions and its potential in coordination chemistry, alongside protocols for its synthesis.
Introduction: The Thiophene Carboxamide Scaffold
The thiophene ring is a privileged heterocycle in modern chemistry, renowned for its unique electronic properties and its role as a versatile building block in pharmaceuticals, agrochemicals, and functional materials.[1] When functionalized with a carboxamide group, the resulting scaffold offers a rich platform for further chemical exploration. This compound, in particular, presents an interesting case. The N,N-dimethylcarboxamide moiety is an electron-withdrawing group that modulates the electron density of the thiophene ring, influencing its reactivity.[2]
While a vast body of research exists on thiophene-containing phosphine ligands and other complex structures in transition metal catalysis, the direct application of simple this compound as a primary, non-covalent ligand is not extensively documented in peer-reviewed literature. However, its structural features—specifically the carbonyl oxygen and the thiophene sulfur—present potential coordination sites for metal centers. More prominently, the carboxamide group has been effectively utilized as a directing group in modern catalytic methods, enabling regioselective C-H functionalization of the thiophene core. This guide will delve into both the potential and the proven applications of this versatile molecule.
Synthesis and Physicochemical Properties
A reliable supply of high-purity this compound is crucial for any of its applications. The most common synthetic route involves the amidation of thiophene-3-carboxylic acid.
Protocol 1: Synthesis of this compound
This protocol details the synthesis via catalyst-mediated amide bond formation.
Workflow Diagram:
Caption: General workflow for the synthesis of this compound.
Materials:
-
Thiophene-3-carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Thionyl chloride (SOCl₂)
-
Dimethylamine (solution in THF or as hydrochloride salt with a base)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) if using dimethylamine HCl
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Procedure:
-
Acid Activation (Method A - EDC Coupling):
-
To a solution of thiophene-3-carboxylic acid (1.0 eq) in anhydrous DCM (0.1-0.5 M) at 0 °C, add EDC (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes. The formation of the active O-acylisourea intermediate occurs.
-
-
Amide Coupling:
-
To the activated acid mixture, add a solution of dimethylamine (1.5 eq) in THF or an aqueous solution. If using dimethylamine hydrochloride, add it along with TEA or DIPEA (2.5 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup:
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a pure compound.
-
Rationale: The use of peptide coupling reagents like EDC provides a mild and efficient method for amide bond formation, avoiding the harsh conditions associated with methods like using thionyl chloride, which can be beneficial for sensitive substrates.[2]
Physicochemical Data Table
| Property | Value | Source |
| Molecular Formula | C₇H₉NOS | [3] |
| Molecular Weight | 155.22 g/mol | [3] |
| CAS Number | 59906-37-5 | [3] |
| Appearance | (Varies, typically off-white to yellow solid or oil) | - |
| SMILES | CN(C)C(=O)C1=CSC=C1 | |
| InChIKey | CMZHFIPCSRETSP-UHFFFAOYSA-N |
Coordination Chemistry and Potential as a Ligand
While this compound is not a widely reported ligand, its structure contains potential donor atoms for metal coordination. The primary coordination site is the carbonyl oxygen, which can act as a Lewis base. The thiophene sulfur, being a soft donor, could also coordinate to soft metal centers like Pd(II), Pt(II), or Au(I).
Research on structurally related compounds provides insight into potential coordination modes. For instance, N-(2-pyridyl)-3-thienylalkyl-carboxamides have been shown to form stable complexes with Zn(II), Cu(II), and Co(II). In these complexes, the ligand acts in a bidentate fashion, coordinating through the carbonyl oxygen and the pyridine nitrogen atom.[1][4] This establishes the capability of the thiophene carboxamide moiety to participate in metal binding.
For this compound, which lacks the pyridine ring, a monodentate coordination through the carbonyl oxygen is most likely. Bidentate coordination involving the thiophene sulfur (S,O-chelation) is also a possibility, which could be relevant in stabilizing catalytic intermediates.
Potential Coordination Modes Diagram:
Caption: Potential coordination modes of this compound with a metal center (M).
Application as a Directing Group in Catalysis
The most significant and documented role of the thiophene carboxamide group in catalysis is as a directing group for C-H activation and functionalization. In these reactions, the molecule is the substrate that is being catalytically modified, and the carboxamide functionality guides a transition metal catalyst to a specific C-H bond, typically at the C2 or C4 position of the thiophene ring, enabling regioselective cross-coupling reactions.
Protocol 2: Palladium-Catalyzed C-H Arylation of this compound
This generalized protocol is based on established methodologies for the direct arylation of heteroarenes bearing directing groups.
Conceptual Workflow:
Caption: Conceptual workflow for the directed C-H arylation of this compound.
Materials:
-
This compound
-
Aryl bromide or iodide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Pivalic acid (PivOH) as an additive
-
Anhydrous, degassed solvent such as N,N-dimethylacetamide (DMA) or toluene
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
To a Schlenk flask or oven-dried reaction vial, add this compound (1.0 eq), the aryl halide (1.2-1.5 eq), Pd(OAc)₂ (2-5 mol%), K₂CO₃ (2.0 eq), and pivalic acid (30 mol%).
-
Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar) three times.
-
-
Reaction Execution:
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vessel and heat the reaction mixture to 100-140 °C with vigorous stirring for 12-48 hours.
-
Monitor the reaction by TLC or GC-MS to determine completion.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography on silica gel to isolate the arylated product.
-
Causality and Insights:
-
The Directing Group: The carboxamide group is believed to coordinate to the palladium center in a transient manner, bringing the catalyst into close proximity to the C-H bonds at the C2 and C4 positions. This chelation assistance lowers the activation energy for C-H cleavage at these specific sites.
-
The Base and Additive: The base (K₂CO₃) is essential for the C-H activation step, which often proceeds via a concerted metalation-deprotonation (CMD) pathway. Pivalic acid can act as a proton shuttle and improve the solubility and stability of the catalytic species.
-
Regioselectivity: While C5 is electronically the most reactive position on a thiophene ring, the directing effect of the 3-carboxamide group can override this intrinsic reactivity to favor functionalization at C2 or C4. Fine-tuning of reaction conditions (catalyst, ligand, solvent) can often influence the selectivity between these two positions.
Conclusion and Future Outlook
This compound is a readily accessible and synthetically useful molecule. While its primary role in catalysis to date has been as a substrate with a directing group for C-H functionalization, its potential as a standalone ligand remains an area ripe for exploration. The coordination chemistry of related thiophene carboxamides suggests that this compound could form stable complexes with various transition metals.
Future research could focus on the synthesis and characterization of such complexes and the evaluation of their catalytic activity in reactions like cross-coupling, hydrogenation, or carboxylation. The electronic properties imparted by the thiophene ring and the N,N-dimethylcarboxamide group could lead to novel reactivity and selectivity in catalytic transformations.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Howell, S. J., Day, C. S., & Noftle, R. E. (2007). Metal Complexes of 3-Thiophene Carboxamides Containing a Pyridine Ring. Inorganica Chimica Acta, 360(8), 2669-2680. [Link]
-
MDPI. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. [Link]
-
PubMed. Metal Complexes of 3-Thiophene Carboxamides Containing a Pyridine Ring. [Link]
-
MDPI. The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. [Link]
-
ResearchGate. ChemInform Abstract: Palladium-Based Catalytic System for the Direct C3-Arylation of Furan-2-carboxamides and Thiophene-2-carboxamides. [Link]
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Application Notes and Protocols for the Synthesis of N,N-dimethylthiophene-3-carboxamide Derivatives
Introduction: The Significance of Thiophene Carboxamides in Modern Drug Discovery
Thiophene-based compounds are a cornerstone in medicinal chemistry, valued for their diverse pharmacological activities.[1][2] The thiophene ring, a bioisostere of the benzene ring, is a privileged scaffold in numerous approved drugs. Among these, thiophene carboxamides have garnered significant attention due to their broad spectrum of biological activities, including anti-inflammatory, analgesic, and anti-tumor properties.[3] The N,N-dimethylthiophene-3-carboxamide core, in particular, serves as a crucial building block for the synthesis of more complex molecules with therapeutic potential. This document provides detailed methodologies for the synthesis of this compound and its derivatives, offering researchers a comprehensive guide to producing these valuable compounds.
Synthetic Strategies: An Overview
The creation of the amide bond in this compound derivatives can be approached through several reliable synthetic routes. The primary methods involve the coupling of a thiophene-3-carboxylic acid derivative with dimethylamine. The choice of method often depends on the scale of the reaction, the desired purity, and the available starting materials.
Method 1: Direct Amide Coupling of Thiophene-3-carboxylic Acid
This is a widely used and versatile method that involves the activation of the carboxylic acid group of thiophene-3-carboxylic acid to facilitate the nucleophilic attack by dimethylamine. Several coupling reagents are available, with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) being a popular choice due to the formation of a water-soluble urea byproduct that is easily removed during workup.[4][5][6]
Reaction Workflow: Direct Amide Coupling
Sources
- 1. This compound | 59906-37-5 | Benchchem [benchchem.com]
- 2. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]
- 3. CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Comprehensive Analytical Characterization of N,N-dimethylthiophene-3-carboxamide
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction N,N-dimethylthiophene-3-carboxamide is a member of the thiophene carboxamide class of compounds, a scaffold that is of significant interest in medicinal chemistry and drug development due to its versatile pharmacological properties.[1][2] Thiophene-based molecules have been explored for a range of therapeutic applications, including as anticancer agents and kinase inhibitors.[3][4] Given its potential role as a building block or an active pharmaceutical ingredient (API), ensuring the identity, purity, and stability of this compound is paramount.
This guide provides a suite of detailed analytical methods and protocols for the comprehensive characterization of this compound. As a senior application scientist, the focus here is not merely on procedural steps but on the underlying scientific rationale, ensuring that each method provides a self-validating system for robust and reliable characterization.
Part 1: Structural Elucidation and Identity Confirmation
The primary goal of structural elucidation is to unequivocally confirm that the synthesized molecule is indeed this compound. This is achieved by combining data from spectroscopic techniques that probe the molecule's atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms.
Expertise & Causality: For a molecule like this compound, ¹H NMR confirms the presence and connectivity of the thiophene ring protons and the N-methyl groups. ¹³C NMR complements this by identifying all unique carbon atoms, including the crucial carbonyl carbon of the amide group. The choice of a deuterated solvent like Chloroform-d (CDCl₃) or DMSO-d₆ is critical; CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.[5]
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.[5]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (400/500 MHz Spectrometer):
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Acquire a ¹³C{¹H} NMR (proton-decoupled) spectrum. This requires more scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the ¹H spectrum to the TMS signal at 0.00 ppm.
-
Reference the ¹³C spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm).[5]
-
Integrate the peaks in the ¹H spectrum and assign chemical shifts (δ) in parts per million (ppm).
-
Expected Data & Interpretation
The following table summarizes the anticipated NMR data based on the known structure and data from analogous compounds.[2][4][6]
| Technique | Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration (¹H) |
| ¹H NMR | Thiophene H5 | ~7.9 - 8.2 | dd (doublet of doublets) | 1H |
| Thiophene H2 | ~7.5 - 7.7 | dd | 1H | |
| Thiophene H4 | ~7.2 - 7.4 | dd | 1H | |
| N-(CH₃)₂ | ~3.1 (two singlets possible due to restricted rotation) | s (singlet) or two s | 6H | |
| ¹³C NMR | C=O (Amide) | ~163 - 166 | - | - |
| Thiophene C3 | ~135 - 138 | - | - | |
| Thiophene C5 | ~128 - 130 | - | - | |
| Thiophene C2 | ~126 - 128 | - | - | |
| Thiophene C4 | ~124 - 126 | - | - | |
| N-(CH₃)₂ | ~35 - 39 | - | - |
Note: Restricted rotation around the C-N amide bond can lead to two distinct signals for the methyl groups in both ¹H and ¹³C NMR spectra at room temperature.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound, which serves as definitive proof of its elemental composition. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it can distinguish between compounds with the same nominal mass but different elemental formulas.
Expertise & Causality: Electrospray Ionization (ESI) is the preferred method for this type of molecule because it is a "soft" ionization technique that typically keeps the molecule intact, yielding a strong signal for the protonated molecular ion [M+H]⁺.[1][2] Operating in positive ion mode is logical because the amide nitrogen can be readily protonated.
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent, such as methanol or acetonitrile.
-
-
Instrument Setup (e.g., Orbitrap or TOF Mass Spectrometer):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: m/z 100-500.
-
Calibration: Ensure the instrument is calibrated externally using a known standard to achieve high mass accuracy (typically < 5 ppm).[1]
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
Compare the measured exact mass to the theoretical calculated mass.
-
Expected Data & Interpretation
| Parameter | Value |
| Molecular Formula | C₇H₉NOS |
| Molecular Weight (Nominal) | 155.22 g/mol [7][8] |
| Ion of Interest | [M+H]⁺ (C₇H₁₀NOS⁺) |
| Theoretical Exact Mass | 156.04831 Da |
| Expected Measured Mass | 156.04831 ± 0.0008 (for 5 ppm error) |
A measured mass that falls within this narrow range provides high confidence in the elemental composition of the molecule.[2]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expertise & Causality: For this compound, the key functional groups to confirm are the amide C=O, the thiophene ring (C-S and aromatic C-H), and the C-N bond. The position and intensity of the amide carbonyl (C=O) stretch are particularly diagnostic.
Protocol 3: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The background is automatically subtracted from the sample spectrum.
-
Identify the characteristic absorption peaks and assign them to the corresponding functional groups.
-
Expected Data & Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |
| ~3100 | Aromatic C-H Stretch (Thiophene) | Weak-Medium[9] |
| ~2930 | Aliphatic C-H Stretch (N-CH₃) | Medium |
| ~1630 - 1650 | C=O Amide Stretch (Amide I band) | Strong [6] |
| ~1400 - 1500 | C=C Ring Stretch (Thiophene) | Medium |
| ~1250 | C-N Stretch | Medium-Strong |
| ~700 - 850 | C-S Stretch (Thiophene) | Weak-Medium[9] |
Part 2: Purity Assessment and Quantification
Once the structure is confirmed, the next critical step is to determine the purity of the compound and, if necessary, quantify its concentration in a given sample.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of pharmaceutical compounds. It separates the main compound from any impurities, and the relative peak areas can be used to calculate purity.
Expertise & Causality: A reversed-phase (RP-HPLC) method using a C18 column is the most common and effective choice for a molecule of this polarity.[10] The mobile phase, typically a mixture of water and an organic solvent like acetonitrile, allows for the elution of the compound from the nonpolar stationary phase. Adding a small amount of acid (e.g., formic acid) to the mobile phase helps to produce sharp, symmetrical peaks by suppressing the ionization of any free silanol groups on the column.[11][12] UV detection is suitable as the thiophene ring contains a chromophore that absorbs UV light.
Protocol 4: RP-HPLC Purity Analysis
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable diluent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.
-
Further dilute to an appropriate working concentration (e.g., 0.1 mg/mL).
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
Instrument and Method Parameters:
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 3 or 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, hold for 2 min, return to 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Trustworthiness: This method is self-validating. A sharp, symmetrical peak for the main component and good separation from any impurity peaks indicate a well-performing method. For full validation according to ICH guidelines, parameters such as linearity, accuracy, precision, and robustness must be formally assessed.[12][13]
Part 3: Workflow Visualization
A logical workflow ensures that all necessary analytical tests are performed in the correct sequence, from initial identification to final purity confirmation.
Caption: Overall analytical workflow for characterization.
References
-
Mioc, A., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Semantic Scholar. [Link]
-
Sabry, N. M., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. NIH. [Link]
-
Al-Warhi, T., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. NIH. [Link]
-
Abdel-Wahab, B. F., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. NIH. [Link]
-
ResearchGate. (2020). FTIR spectra of compound 3. ResearchGate. [Link]
-
Chemical Shifts. N,3-dimethylbenzo[b]thiophene-2-carboxamide - Optional[1H NMR]. [Link]
-
Mioc, A., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. [Link]
-
PubChem. This compound. PubChem. [Link]
-
ResearchGate. Figure S126. FTIR spectrum of N-(3-ethoxypropyl)thiophene-2-carboxamide (23). ResearchGate. [Link]
-
SIELC Technologies. Separation of 3-Methylthiophene-2-carbaldehyde on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
The Royal Society of Chemistry. Syntheses and NMR-Spectra of NKR Substrates 2a-h and Product 3a. The Royal Society of Chemistry. [Link]
-
PubChem. Thiophene-3-carboxamide. PubChem. [Link]
-
Arkat USA. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkat USA. [Link]
-
PubChem. N,N-diethylthiophene-3-carboxamide. PubChem. [Link]
-
IOSR Journal. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal. [Link]
-
Gregory, F., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
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Diva-Portal.org. Method development for the determination of thiols using HPLC with fluorescence detection. Diva-Portal.org. [Link]
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RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO. [Link]
-
ResearchGate. FTIR comparison of N,N-dimethylacrylamide with N,N-dimethylacryl-amide + [Nmm-PDO][Gly] mixture. ResearchGate. [Link]
-
Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
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Journal of Food and Drug Analysis. (2020). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. [Link]
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MDPI. (2023). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. [Link]
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Application Notes and Protocols for the Safe Handling and Storage of N,N-dimethylthiophene-3-carboxamide
Introduction
N,N-dimethylthiophene-3-carboxamide is a substituted thiophene carboxamide that serves as a valuable building block in medicinal chemistry and drug development. Its unique structural features make it a compound of interest for the synthesis of novel therapeutic agents. As with any chemical reagent, a thorough understanding of its properties and associated hazards is paramount to ensure the safety of laboratory personnel and the integrity of research outcomes. These application notes provide a comprehensive guide to the safe handling, storage, and disposal of this compound, drawing upon available safety data and established protocols for related chemical classes.
Compound Identification and Properties
A clear understanding of the physicochemical properties of a compound is the foundation of its safe handling.
| Property | Value | Source |
| Chemical Name | This compound | PubChem[1] |
| Synonyms | thiophene-3-carboxylic acid dimethyl amide | ChemScene[2] |
| CAS Number | 59906-37-5 | PubChem[1] |
| Molecular Formula | C₇H₉NOS | PubChem[1] |
| Molecular Weight | 155.22 g/mol | PubChem[1] |
| Appearance | Crystalline powder (based on related compounds) | Sigma-Aldrich[3] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | ChemScene[2] |
Hazard Identification and Risk Assessment
This compound is classified with the following hazards. A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated.
GHS Hazard Statements: [2]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Signal Word: Warning[2]
GHS Pictogram: [2]
Causality of Hazards
-
Oral Toxicity (H302): The "harmful if swallowed" classification indicates that accidental ingestion can lead to adverse health effects. The exact mechanism of toxicity is not well-documented for this specific compound, but it is a critical consideration for preventing accidental exposure.
-
Skin and Eye Irritation (H315, H319): Thiophene and its derivatives can be irritating to the skin and eyes upon direct contact.[4][5] Carboxamide functionalities can also contribute to irritant properties.[6] This necessitates the use of appropriate personal protective equipment (PPE) to prevent contact.
-
Respiratory Irritation (H335): As a crystalline solid, airborne dust particles can be generated during handling, which may irritate the respiratory tract if inhaled.[5] Therefore, handling should be performed in a well-ventilated area, preferably within a fume hood.
Safe Handling Protocols
Adherence to strict handling protocols is essential to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A risk assessment should guide the selection of PPE. The following are minimum requirements when handling this compound:
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and dust.[5][6]
-
Skin Protection: A flame-retardant lab coat must be worn. Nitrile gloves are recommended; they should be inspected before use and disposed of properly after handling the compound.[7] Contaminated clothing should be removed and laundered before reuse.
-
Respiratory Protection: For operations that may generate significant amounts of dust, a NIOSH-approved respirator with a particulate filter is recommended.[6] All handling of the solid should ideally be done in a certified chemical fume hood to minimize inhalation exposure.[8]
General Handling Workflow
The following diagram outlines the standard workflow for handling this compound from receipt to use in an experiment.
Caption: Workflow for handling this compound.
Specific Handling Precautions
-
Static Discharge: For thiophene and its derivatives, precautions against static discharge are recommended, especially when handling larger quantities.[7][9] This can include grounding of equipment and using non-sparking tools.
-
Inert Atmosphere: While not explicitly stated for this compound, some thiophene derivatives can be sensitive to air.[10] If stability is a concern for long-term experiments, handling under an inert atmosphere (e.g., nitrogen or argon) should be considered.
-
Avoidance of Incompatibles: Keep away from strong oxidizing agents, as these can react violently with thiophene derivatives.[4]
Storage and Segregation
Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.
Storage Conditions
-
Temperature: Store in a refrigerator at 2-8°C.[2]
-
Container: Keep in a tightly sealed, original container.[4][11]
-
Environment: Store in a dry, well-ventilated area, away from direct sunlight and heat sources.[8][12]
Chemical Segregation
Proper segregation of chemicals is a cornerstone of laboratory safety to prevent accidental mixing of incompatible substances.[12][13]
Caption: Chemical segregation diagram.
-
Incompatible Materials: Store this compound separately from:
Spill and Emergency Procedures
Spill Response
-
Small Spills (Solid):
-
Evacuate the immediate area if necessary.
-
Wear appropriate PPE.
-
Gently sweep up the spilled solid, avoiding dust generation.[10]
-
Place the material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent and then soap and water.
-
-
Large Spills:
-
Evacuate the laboratory and alert personnel in adjacent areas.
-
Contact the institution's Environmental Health and Safety (EHS) department immediately.
-
Prevent entry into the affected area until cleared by EHS.
-
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][7]
Waste Disposal
All chemical waste must be disposed of in accordance with local, state, and federal regulations.[15]
Waste Collection Protocol
-
Container: Use a designated, leak-proof, and compatible hazardous waste container.[16][17] The container must be kept closed except when adding waste.[16]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[15][16] Do not use abbreviations or chemical formulas.[15]
-
Segregation: Do not mix this waste with other incompatible waste streams.
-
Pickup: Contact your institution's EHS office to arrange for pickup of the hazardous waste.[18]
Decontamination of Empty Containers
Empty containers that held this compound must be decontaminated before disposal.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).[16][19]
-
Rinsate Collection: The rinsate must be collected and disposed of as hazardous waste.[16]
-
Disposal: After triple rinsing and air drying, the container can be disposed of in the regular trash, with the label fully defaced or removed.[19]
References
-
Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). University of St Andrews. Retrieved from [Link]
-
How Should Chemicals Be Stored: A Guide to Laboratory Safety. (2026, January 15). Labs USA. Retrieved from [Link]
-
Proper Storage of Chemicals in Laboratories. (n.d.). Princeton University Environmental Health and Safety. Retrieved from [Link]
-
How to Dispose of Chemical Waste. (n.d.). Case Western Reserve University Environmental Health and Safety. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Hazardous Waste Disposal Procedures Handbook. (n.d.). Lehigh University Campus Safety Division. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety. Retrieved from [Link]
-
Hazardous Waste Disposal Procedures. (n.d.). Central Washington University. Retrieved from [Link]
-
Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago Environmental Health and Safety. Retrieved from [Link]
-
Thiophene Hazard Summary. (n.d.). New Jersey Department of Health. Retrieved from [Link]
Sources
- 1. This compound | C7H9NOS | CID 13305450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. nj.gov [nj.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
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- 8. 7.9.1 General Storage Guidelines | Environment, Health and Safety [ehs.cornell.edu]
- 9. echemi.com [echemi.com]
- 10. downloads.ossila.com [downloads.ossila.com]
- 11. fishersci.com [fishersci.com]
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- 14. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 15. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 16. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 17. Hazardous Waste Disposal Procedures | Central Washington University [cwu.edu]
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- 19. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N,N-Dimethylthiophene-3-carboxamide
Here is the in-depth technical guide.
Introduction for the Researcher
Welcome to the technical support guide for the synthesis of N,N-dimethylthiophene-3-carboxamide. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you navigate the common challenges associated with this synthesis. Low yields and purification difficulties are often rooted in subtle, controllable experimental parameters. This guide is structured to help you identify and resolve these issues, ensuring a robust and reproducible synthesis. We will explore the two primary synthetic pathways, troubleshoot common failure points, and provide detailed, validated protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
There are two prevalent and reliable methods for synthesizing this compound from its precursor, thiophene-3-carboxylic acid.
-
The Two-Step Acyl Chloride Method: This classic approach involves first activating the carboxylic acid by converting it into a highly reactive thiophene-3-carbonyl chloride .[1][2] This intermediate is then reacted with dimethylamine to form the final amide. The most common chlorinating agent for the first step is thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[3]
-
The One-Pot Direct Coupling Method: This route avoids the isolation of the often-unstable acyl chloride. A coupling agent is used to activate the carboxylic acid in situ, allowing it to react directly with dimethylamine.[4] Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[5][6] This method is often preferred for its operational simplicity, though it may require more complex purification to remove coupling agent byproducts.
The choice between these routes depends on the scale of the reaction, available reagents, and the desired purity profile of the final product.
Troubleshooting Guide: From Low Yields to Pure Product
This section addresses the most common issues encountered during synthesis. We have structured this as a decision-making workflow to help you diagnose and solve problems effectively.
Problem Area 1: Issues with Starting Materials & Initial Activation
Q2: My reaction to form the acyl chloride is sluggish or fails. What's wrong?
This is a frequent issue pointing towards reagent quality or reaction conditions.
-
Causality—Moisture is the Enemy: Thionyl chloride (SOCl₂) and the resulting thiophene-3-carbonyl chloride are both highly sensitive to moisture.[3] Water will rapidly hydrolyze SOCl₂ to SO₂ and HCl, rendering it inactive. It will also convert your desired acyl chloride product back into the starting carboxylic acid.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Glassware must be oven-dried or flame-dried under vacuum. Use a drying tube (e.g., with CaCl₂) to protect the reaction from atmospheric moisture.
-
Verify Reagent Quality: Use a fresh bottle of thionyl chloride or oxalyl chloride. Older bottles may have degraded due to repeated exposure to air.
-
Use an Anhydrous Solvent: Solvents like dichloromethane (DCM) or toluene should be dried over molecular sieves or distilled from a suitable drying agent prior to use.
-
Catalyst Use: A few drops of anhydrous DMF can catalyze the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent.
-
Q3: My one-pot coupling reaction isn't working. TLC shows only starting materials.
In direct coupling reactions, the failure to form an activated intermediate is the primary bottleneck.
-
Causality—The Role of the Coupling Agent: Carbodiimide reagents like EDC and DCC work by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] This intermediate is then attacked by the amine. If this intermediate doesn't form, the reaction cannot proceed. The direct reaction between a carboxylic acid and an amine is an acid-base reaction, forming a non-reactive ammonium carboxylate salt.[4][6]
-
Troubleshooting Steps:
-
Check Coupling Reagent: Carbodiimides are moisture-sensitive. Use fresh, high-purity EDC or DCC.
-
Solvent Choice: Aprotic solvents like DCM, DMF, or acetonitrile are standard. The choice can influence the solubility of reagents and intermediates.[7]
-
Additives for Efficiency: The O-acylisourea intermediate can sometimes rearrange into a stable N-acylurea, a common side product that halts the reaction. Including an additive like 1-hydroxybenzotriazole (HOBt) can prevent this by forming a more stable HOBt-ester intermediate, which is less prone to side reactions and efficiently reacts with the amine.[5][7]
-
Problem Area 2: The Amidation Step
Q4: I've successfully made the acyl chloride, but the subsequent reaction with dimethylamine gives a low yield. Why?
Assuming the acyl chloride was formed correctly, yield loss at this stage is typically due to stoichiometry or degradation.
-
Causality—Stoichiometry and Stability: The reaction of an acyl chloride with dimethylamine produces one equivalent of hydrochloric acid (HCl). This acid will protonate the basic dimethylamine, forming dimethylammonium chloride, which is not nucleophilic.[8] Furthermore, thiophene-3-carbonyl chloride is reactive and can degrade upon standing, especially if impure.[3][9]
-
Troubleshooting Steps:
-
Use the Acyl Chloride Immediately: For best results, use the crude acyl chloride directly in the next step without prolonged storage.[3]
-
Employ Excess Amine or a Scavenger Base: Use at least 2.2 equivalents of dimethylamine: one to react and one to act as a base to neutralize the HCl formed. Alternatively, use 1.1 equivalents of dimethylamine and 1.2 equivalents of a non-nucleophilic tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).
-
Control the Temperature: The initial reaction is exothermic. Add the dimethylamine solution slowly to the acyl chloride at 0 °C to prevent side reactions. After the addition, allow the reaction to warm to room temperature to ensure completion.
-
Problem Area 3: Purification Challenges
Q5: How do I remove the dicyclohexylurea (DCU) byproduct from my DCC coupling reaction?
This is the most common purification challenge with DCC.
-
Causality—Solubility is Key: Dicyclohexylurea (DCU), the byproduct of DCC, is a white solid that is notoriously insoluble in most common organic solvents, including DCM, ethyl acetate, and hexanes.[5] Your product, this compound, is likely soluble in these.
-
Purification Protocol:
-
After the reaction is complete, cool the reaction mixture in an ice bath if necessary.
-
Filter the crude reaction mixture through a Büchner funnel or a Celite pad. The majority of the DCU will be collected as a solid.
-
Wash the collected solid with a small amount of cold reaction solvent (e.g., DCM) to recover any trapped product.
-
Combine the filtrates and proceed with the aqueous workup. Small amounts of residual DCU may precipitate upon concentration and can be removed by a second filtration.
-
Q6: My final product is contaminated with unreacted thiophene-3-carboxylic acid. How can I remove it?
This acidic impurity is easily removed with a basic aqueous wash.
-
Purification Protocol:
-
Dissolve the crude product in an organic solvent like ethyl acetate or DCM.
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will deprotonate the carboxylic acid, forming a water-soluble sodium carboxylate salt that partitions into the aqueous layer.
-
Repeat the wash.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Troubleshooting Summary Table
| Symptom | Probable Cause | Recommended Action |
| Reaction Stalls | 1. Inactive reagents (moisture contamination).[10] 2. Formation of non-reactive amine salt.[4] | 1. Use fresh, anhydrous reagents and solvents. 2. Ensure a proper coupling agent (for one-pot) or base (for acyl chloride route) is used. |
| Multiple Spots on TLC | 1. Side reactions (e.g., N-acylurea formation with DCC). 2. Degradation of acyl chloride intermediate. | 1. Add HOBt or DMAP to the coupling reaction.[7] 2. Use the acyl chloride immediately after its formation. |
| Difficult Purification | 1. DCU byproduct from DCC coupling. 2. Unreacted acidic starting material. | 1. Filter the crude reaction mixture to remove insoluble DCU.[5] 2. Perform a basic aqueous wash (e.g., NaHCO₃ solution). |
| Low Final Yield | Combination of the above factors. | Review the entire workflow, paying close attention to anhydrous conditions, reagent stoichiometry, and temperature control. |
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Experimental Protocols
Protocol 1: Two-Step Synthesis via Thionyl Chloride
Step A: Synthesis of Thiophene-3-carbonyl chloride
-
Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add thiophene-3-carboxylic acid (5.0 g, 39.0 mmol).
-
Reagent Addition: Add anhydrous dichloromethane (DCM, 40 mL). To this suspension, add thionyl chloride (SOCl₂) (4.3 mL, 58.5 mmol, 1.5 equiv) dropwise at room temperature. Add 2-3 drops of anhydrous DMF.
-
Reaction: Heat the mixture to reflux (approx. 40 °C) and stir for 2-3 hours. The reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to confirm the consumption of the starting acid.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude thiophene-3-carbonyl chloride is a low-melting solid and should be used immediately without further purification.[2][3]
Step B: Synthesis of this compound
-
Setup: Dissolve the crude thiophene-3-carbonyl chloride from Step A in anhydrous DCM (40 mL) and cool the flask to 0 °C in an ice bath.
-
Amine Addition: In a separate flask, prepare a solution of dimethylamine (2.0 M solution in THF, 43 mL, 85.8 mmol, 2.2 equiv). Add the dimethylamine solution dropwise to the cold acyl chloride solution over 20-30 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.
-
Workup & Purification:
-
Quench the reaction by slowly adding 30 mL of water.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with 1 M HCl (20 mL) to remove excess dimethylamine, followed by saturated NaHCO₃ solution (20 mL) to remove any unreacted acid, and finally with brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify further by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
-
Protocol 2: One-Pot Synthesis using EDC/HOBt Coupling
-
Setup: To a 100 mL round-bottom flask, add thiophene-3-carboxylic acid (5.0 g, 39.0 mmol), 1-hydroxybenzotriazole (HOBt) (5.8 g, 42.9 mmol, 1.1 equiv), and anhydrous DCM (50 mL). Stir at room temperature until all solids dissolve.
-
Amine Addition: Add dimethylamine (2.0 M solution in THF, 21.5 mL, 42.9 mmol, 1.1 equiv) to the solution.
-
Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (8.2 g, 42.9 mmol, 1.1 equiv) portion-wise over 15 minutes.
-
Reaction: Remove the ice bath and stir the reaction at room temperature overnight (12-16 hours). Monitor by TLC for the disappearance of the starting acid.
-
Workup & Purification:
-
Dilute the reaction mixture with DCM (30 mL).
-
Wash the organic solution sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (30 mL). The EDC byproduct is water-soluble and will be removed during these washes.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography if needed.
-
Comparison of Amide Coupling Reagents
| Coupling Reagent | Structure | Pros | Cons |
| DCC | Dicyclohexylcarbodiimide | Inexpensive, effective. | Forms insoluble DCU byproduct, which requires filtration.[5] |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble byproduct is easily removed by aqueous workup.[5] | More expensive than DCC. |
| HATU | Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | Very fast and efficient, even for hindered couplings. Low racemization. | Expensive, generates potentially explosive HOBt byproduct. |
| CDI | Carbonyldiimidazole | Simple workup (byproducts are imidazole and CO₂). | Less reactive than other coupling agents. |
References
-
ChemBK. (2024). Thiophene-3-carbonyl chloride. [Link]
- Google Patents. (CN104478850A).
-
MDPI. (2021). Thiophene-3-carbonyl Chloride. [Link]
-
MDPI. (2022). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. [Link]
-
Bouling Chemical Co., Limited. 2-Amino-Thiophene-3-Carboxylic Acid Amide. [Link]
-
Organic Chemistry Portal. Thiophene synthesis. [Link]
- Google Patents. (US6037478A). Synthesis of 3-carbomethoxy-4,5-dimethylthiophene.
-
MDPI. (2018). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
PubMed Central (PMC). (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
ResearchGate. (2012). Which reagent high yield direct amide formation between Carboxylic acids and amines?[Link]
-
Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. [Link]
-
PubMed Central (PMC). (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Thiophene-3-carbonyl chloride 97 41507-35-1 [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. peptide.com [peptide.com]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: N,N-Dimethylthiophene-3-carboxamide Synthesis
Welcome to the technical support guide for the synthesis of N,N-dimethylthiophene-3-carboxamide. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common reaction failures through a detailed, question-and-answer format, grounded in mechanistic principles and practical, field-tested solutions.
Section 1: Frequently Asked Questions (FAQs) - Reaction Initiation & Monitoring
Q1: My reaction shows no conversion of the starting material (thiophene-3-carboxylic acid) by TLC/LC-MS. What are the likely causes?
A: This is a common and frustrating issue that almost always points to a problem with the initial activation of the carboxylic acid. The formation of an amide bond is a kinetically slow process that requires the carboxylic acid to be converted into a more reactive species before the amine can attack.[1][2]
Here are the primary suspects and troubleshooting steps:
-
Moisture Contamination: This is the most frequent culprit. Coupling reagents, especially carbodiimides like EDC, are highly sensitive to water. Any moisture in the solvent, on the glassware, or in the reagents themselves will rapidly hydrolyze the activated intermediate (the O-acylisourea), returning it to the starting carboxylic acid.[3]
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Dry the thiophene-3-carboxylic acid and any additives like HOBt under high vacuum for several hours before use, as they can be hygroscopic.[3]
-
-
Ineffective Coupling Reagent: The coupling reagent may have degraded.
-
Solution: Use a fresh bottle of the coupling reagent (e.g., HATU, EDC). If you suspect degradation, you can test it on a simpler, more reliable system (e.g., benzoic acid and benzylamine) to confirm its activity.
-
-
Incorrect Stoichiometry or Order of Addition: The relative amounts of reagents and the order in which they are added are critical.
-
Solution: For most modern coupling reagents like HATU, a pre-activation step is highly recommended.[4] This involves stirring the carboxylic acid, the coupling reagent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) in the solvent for 15-30 minutes before adding the amine.[4][5] This allows for the formation of the highly reactive OAt-active ester, minimizing side reactions.[6]
-
Q2: I'm using a standard EDC/HOBt coupling protocol, but the yield is consistently low (<30%). Why is this happening?
A: Low yields in EDC/HOBt couplings often stem from the stability of the activated intermediate and the nucleophilicity of the amine.
-
Causality: EDC first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable and prone to rearrangement or hydrolysis. HOBt is added to "trap" this intermediate, forming a more stable HOBt-ester, which is then attacked by the amine.[1] If the amine is a weak nucleophile or if there are steric hindrances, the HOBt-ester can hydrolyze back to the starting acid before the amine has a chance to react, leading to low yields.[7]
-
Troubleshooting Steps:
-
Switch to a More Potent Coupling Reagent: For challenging couplings, uronium/aminium salt-based reagents like HATU are generally more effective than carbodiimides.[1][6] HATU forms a more reactive OAt-active ester, which can significantly accelerate the reaction and improve yields.[6]
-
Increase Reagent Equivalents: Try increasing the equivalents of EDC and HOBt from the typical 1.1-1.5 eq. to 2.0 eq. to drive the activation equilibrium forward.
-
Solvent Choice: While DCM and DMF are common, DMF is often superior for these reactions as it is better at solvating all components and can be purchased in very dry grades.[5]
-
Temperature: While most couplings are run at 0 °C to room temperature to minimize side reactions, gently heating the reaction to 40-50 °C can sometimes overcome the activation energy barrier for sluggish reactions.[1] Monitor carefully for decomposition.
-
Section 2: Side Reactions & Impurity Profile
Q3: My crude product NMR is messy, showing multiple unexpected signals. What are the common side reactions?
A: A messy crude NMR points to side reactions, which can originate from the coupling reagent, the base, or the starting materials themselves.
-
Coupling Reagent Byproducts: This is a major source of impurities.
-
EDC: Forms N-acylurea and N,N'-diisopropylurea byproducts, which can be difficult to remove.
-
HATU: Generates tetramethylurea (TMU) and 1-hydroxy-7-azabenzotriazole (HOAt).[8] TMU is particularly notorious as it is polar and often co-elutes with the product during chromatography.[8]
-
Thionyl Chloride (SOCl₂): If you are using the acid chloride route, residual SOCl₂ or side reactions with the thiophene ring can occur. Thionyl chloride can also facilitate the formation of anhydrides if not used carefully.[9][10]
-
-
Guanidinylation of the Amine (with HATU/HBTU): The coupling reagent itself can react with your amine. In the presence of excess base, HATU can react with dimethylamine to form a tetramethylguanidinium salt, effectively consuming your amine and terminating the reaction.[11][12]
-
Prevention: The key is the order of addition. Always pre-activate the carboxylic acid with HATU and base before adding the amine. This ensures the HATU is consumed in forming the active ester, leaving little to react with the amine nucleophile.[4]
-
Workflow for Minimizing Side Reactions
Caption: Recommended workflow to minimize side reactions.
Section 3: Work-up and Purification Challenges
Q4: How can I effectively remove the urea byproduct from my EDC coupling reaction?
A: The N,N'-disubstituted urea byproduct from EDC is soluble in organic solvents and can be challenging to remove.
-
Standard Aqueous Wash: A standard workup involving washes with dilute acid (e.g., 1N HCl), saturated aqueous NaHCO₃, and brine is the first line of defense.[1] The HCl wash protonates the dimethylaminopropyl group on the urea, making it water-soluble.
-
Acidic Water Wash: Sometimes, multiple washes with dilute HCl are necessary.
-
Precipitation: In some cases, if your product is soluble in a solvent like diethyl ether where the urea is not, you can attempt to precipitate the urea byproduct by concentrating the reaction mixture and triturating with ether.
Q5: I used HATU and now my product is contaminated with tetramethylurea (TMU). How do I get rid of it?
A: TMU is polar, water-soluble, and a notorious purification headache.
-
Aqueous Extraction: The best method is extensive washing with water or brine. Since DMF is often used as the solvent with HATU, you must first dilute the reaction mixture with a water-immiscible solvent like ethyl acetate or DCM. Then, wash the organic layer multiple times (5-10 times) with water or a 5% LiCl aqueous solution, which is particularly effective at removing DMF.[13]
-
Chromatography: If aqueous washing is insufficient, careful flash column chromatography is required. You may need to use a shallow gradient and/or a different solvent system (e.g., switching from ethyl acetate/hexanes to DCM/methanol) to achieve separation.
Quantitative Data: Reagent Stoichiometry
| Reagent | Typical Equivalents (vs. Acid) | Notes |
| Thiophene-3-carboxylic acid | 1.0 | Limiting Reagent |
| Dimethylamine (or salt) | 1.1 - 1.5 | Slight excess to ensure full conversion. |
| Coupling Reagent | ||
| EDC·HCl | 1.1 - 1.5 | Often used with an additive.[1] |
| HATU | 1.1 - 1.2 | Highly efficient; a large excess is not usually needed.[6] |
| Additive/Base | ||
| HOBt | 1.1 - 1.5 | Used with EDC to suppress side reactions.[1] |
| DIPEA / TEA | 2.0 - 3.0 | Non-nucleophilic base is crucial.[1][6] |
Section 4: Protocols and Mechanisms
Protocol 1: High-Yield Synthesis using HATU
This protocol is optimized for high yield and purity by incorporating a pre-activation step.
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add thiophene-3-carboxylic acid (1.0 eq.).
-
Add anhydrous DMF (or DCM) to dissolve the acid (approx. 0.1 M concentration).
-
Add HATU (1.1 eq.) to the solution.
-
Add N,N-diisopropylethylamine (DIPEA) (2.5 eq.) dropwise.
-
Stir the mixture at room temperature for 20 minutes to allow for the formation of the active ester.[4]
-
Cool the reaction to 0 °C in an ice bath.
-
Slowly add a solution of dimethylamine (1.2 eq., often as a 2M solution in THF or as the hydrochloride salt with an extra equivalent of base).
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate.
-
Wash the organic phase sequentially with water (3x), 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and finally, saturated brine (1x).[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
Mechanism: EDC/HOBt Mediated Amide Coupling
The mechanism below illustrates the critical role of HOBt in stabilizing the reactive intermediate.
Caption: Mechanism of EDC/HOBt mediated amide coupling.[1]
References
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]
-
YouTube. HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. (2024-04-13). Available at: [Link]
-
YouTube. Carboxylic Acids Advanced. Reaction with Thionyl Chloride. (2015-02-08). Available at: [Link]
-
Reddit. How do I avoid side reactions while doing this peptide coupling reaction? (2023-03-20). Available at: [Link]
-
Pearson+. When a student treated butanedioic acid with thionyl chloride, she... Available at: [Link]
-
Reddit. reactions with thionyl chloride. (2022-07-12). Available at: [Link]
-
Chemistry LibreTexts. Conversion of carboxylic acids to acid chlorides. (2023-01-22). Available at: [Link]
-
Chemistry LibreTexts. 22.9 Reactions of Carboxylic Acids. (2019-06-05). Available at: [Link]
-
ResearchGate. Why is it difficult to perform acid amine coupling using EDC, DMAP and HOBt? (2018-11-24). Available at: [Link]
-
ResearchGate. Is water preventing my EDCCl/HOBt coupled amidation reaction from completing or is it my coupling reagents? (2016-04-06). Available at: [Link]
-
Reddit. EDC-HOBt Amide coupling workup help. (2022-04-28). Available at: [Link]
-
Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. Available at: [Link]
-
ResearchGate. Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? (2018-06-14). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hepatochem.com [hepatochem.com]
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- 11. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
Technical Support Center: Synthesis of N,N-Dimethylthiophene-3-carboxamide
Welcome to the technical support center for the synthesis of N,N-dimethylthiophene-3-carboxamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this synthesis. We will delve into the mechanistic origins of these impurities and provide field-proven protocols to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct synthetic route for this compound?
The most prevalent and industrially scalable method involves a two-step process:
-
Activation of Thiophene-3-carboxylic Acid: The carboxylic acid is converted into a more reactive acyl chloride. This is typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride, often in an aprotic solvent like dichloromethane (DCM) or toluene.[1][2]
-
Amidation: The resulting thiophene-3-carbonyl chloride is then reacted with dimethylamine (often as a solution in THF or as a gas) to form the final this compound. A base, such as a tertiary amine (e.g., triethylamine) or even an excess of dimethylamine, is used to neutralize the HCl generated during the reaction.[1][]
Q2: I'm seeing multiple spots on my TLC plate post-synthesis. What are the most likely side products I should be looking for?
Beyond starting materials, the most common impurities encountered are:
-
Isomeric Byproducts: N,N-dimethylthiophene-2-carboxamide, arising from non-selective carboxylation of the initial thiophene ring if that is the chosen route.
-
Unreacted Thiophene-3-carboxylic Acid: Due to incomplete activation or premature hydrolysis of the acyl chloride intermediate.
-
Thiophene-3-carboxylic Anhydride: A dimeric species formed from the reaction of the activated acyl chloride with the carboxylate salt.
-
Ring-Formylated Species: If a Vilsmeier-Haack type reaction is used or if DMF is used as a catalyst with thionyl chloride, formylation at the highly reactive C2 or C5 positions of the thiophene ring can occur.[4][5][6]
Troubleshooting Guide: Side Product Formation
This section addresses specific experimental issues in a question-and-answer format, providing mechanistic explanations and optimized protocols.
Problem 1: Presence of an Isomeric Impurity (N,N-dimethylthiophene-2-carboxamide)
Q: My final product is contaminated with what appears to be an isomer. How does this form and how can I ensure regioselectivity?
A: This side product typically arises not during the amidation step, but during the synthesis of the thiophene-3-carboxylic acid precursor itself, especially if using methods that directly functionalize the thiophene ring. The thiophene ring is susceptible to electrophilic substitution at both the C2 and C3 positions. The C2 position is generally more reactive.[4]
For instance, in a Vilsmeier-Haack reaction (using DMF/POCl₃) to introduce the carbonyl group, while conditions can be tuned to favor C3 formylation, competing formylation at the C2 position is a common side reaction.[4][7]
Mechanism of Isomer Formation (Vilsmeier-Haack Example)
The electrophilic Vilsmeier reagent can be attacked by either the C2 or C3 position of the thiophene ring. Due to the higher electron density at the C2 position, this pathway is often kinetically favored, leading to the isomeric impurity.
Caption: Competing electrophilic attack in Vilsmeier-Haack formylation of thiophene.
Solution & Recommended Protocol
To avoid this issue, it is highly recommended to start with a precursor that already has the desired C3 functionality, such as thiophene-3-carboxylic acid or 3-bromothiophene . This eliminates the risk of isomeric byproduct formation from the outset.
Problem 2: Unreacted Thiophene-3-carboxylic Acid in Final Product
Q: After workup, I still have a significant amount of the starting carboxylic acid. What causes this and how can I improve the conversion?
A: This is a common issue stemming from incomplete conversion of the carboxylic acid to the amide. The direct reaction between a carboxylic acid and an amine is unfavorable as it forms a stable and unreactive ammonium carboxylate salt.[8] Activation to an acyl chloride is critical. The presence of leftover acid points to one of two main causes:
-
Incomplete Acyl Chloride Formation: The reaction with the activating agent (e.g., thionyl chloride) did not go to completion.
-
Hydrolysis of the Acyl Chloride: Thiophene-3-carbonyl chloride is moisture-sensitive. Any water present in the reagents, solvents, or glassware will rapidly hydrolyze it back to the carboxylic acid.
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete amidation.
Optimized Protocol: Two-Step, One-Pot Amidation
This protocol ensures complete activation and minimizes hydrolysis.
-
Setup: Under a nitrogen atmosphere, add thiophene-3-carboxylic acid (1.0 eq) and anhydrous DCM or toluene to an oven-dried, three-neck flask equipped with a reflux condenser and a dropping funnel.
-
Activation: Add thionyl chloride (1.5 eq) dropwise at 0 °C. After the addition, allow the mixture to warm to room temperature and then reflux for 2-3 hours until gas evolution (SO₂ and HCl) ceases.[2][9]
-
Removal of Excess SOCl₂: This is a critical step. Cool the mixture and remove the solvent and excess thionyl chloride under reduced pressure. To ensure complete removal, re-dissolve the crude acyl chloride in anhydrous toluene and evaporate the solvent again. This is known as a "toluene chase".[10]
-
Amidation: Dissolve the resulting crude thiophene-3-carbonyl chloride in fresh anhydrous DCM and cool to 0 °C. Slowly add a solution of dimethylamine (2.2 eq, e.g., 2M in THF) or bubble dimethylamine gas through the solution.
-
Workup: Allow the reaction to stir at room temperature for 1-2 hours. Monitor by TLC. Upon completion, quench with water and perform a standard aqueous workup.
Problem 3: Formation of High Molecular Weight Byproducts (Anhydride)
Q: I've isolated a byproduct with a mass corresponding to the symmetrical anhydride of thiophene-3-carboxylic acid. How can I prevent this?
A: The anhydride forms when the highly electrophilic thiophene-3-carbonyl chloride reacts with a molecule of unreacted thiophene-3-carboxylate anion. This anion can be present if the activation step is slow or if a base is added prematurely.
Mechanism of Anhydride Formation
Caption: Formation of the symmetrical anhydride byproduct.
Preventative Measures
| Parameter | Standard Condition | Optimized Condition to Prevent Anhydride | Rationale |
| Reagent Addition | All reagents mixed at once | Add activating agent (SOCl₂) first, ensure complete conversion, then add amine. | Prevents the coexistence of the highly reactive acyl chloride and the carboxylate salt. |
| Base | Base present during activation | Add base (e.g., triethylamine) only during or after the addition of the amine. | The base can deprotonate the starting carboxylic acid, creating the nucleophilic carboxylate that leads to anhydride formation. |
| Temperature | Room temperature activation | Reflux during activation with SOCl₂. | Higher temperatures drive the formation of the acyl chloride to completion, consuming all the starting carboxylic acid.[1] |
Problem 4: Side Reactions from Catalytic DMF
Q: I used a catalytic amount of DMF to speed up my thionyl chloride reaction and now I have an aldehyde impurity. What happened?
A: Adding DMF to thionyl chloride or oxalyl chloride generates a Vilsmeier-type reagent in situ.[10] While this catalyzes the formation of the acid chloride, this potent electrophile can also react with the electron-rich thiophene ring, leading to formylation (addition of a -CHO group), typically at the C2 or C5 position. This is essentially an unintended Vilsmeier-Haack reaction.[4][7]
Solution
-
Avoid DMF: If formylation is a persistent issue, avoid using DMF as a catalyst. A slightly longer reaction time or higher temperature during the thionyl chloride activation step is a better alternative.
-
Use an Alternative Activating Agent: Reagents like oxalyl chloride in a non-coordinating solvent like DCM are highly effective and less prone to this side reaction, as the byproducts are gaseous (CO, CO₂) and easily removed.
References
-
ResearchGate. A Novel and Expeditious Approach to Thiophene-3-carboxylates. [Link]
-
YouTube. Synthesis of 5-cyano-4-ethylthiophene-3-carboxylic acid from 3,4-dibromothiophene. [Link]
-
Fisher Scientific. Amide Synthesis. [Link]
-
RSC Publishing. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]
-
Royal Society of Chemistry. Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents - Supporting Information. [Link]
-
Chemistry LibreTexts. 22.9 Reactions of Carboxylic Acids. [Link]
-
Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
-
Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. [Link]
-
ResearchGate. What is the effect of excess thionyl chloride on amide formation ( aromatic acid chloride and aromatic amine) ?. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
Sciencemadness Discussion Board. SOCl2: carboxylic acid to acid chloride: impurity!. [Link]
-
ResearchGate. Controlling the end-groups of Poly (3- Hexylthiophene) via Vilsmeier-haack reaction. [Link]
-
Reddit. Vilsmeier-Haack : r/OrganicChemistry. [Link]
-
EPO. Thiophene-carboxamide derivatives and their pharmaceutical use - Patent 0371594. [Link]
-
MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]
- Google Patents. Preparation method of derivatives of 2-aminothiophene-3 formamide - CN104478850A.
-
MDPI. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. [Link]
-
PubChem. This compound | C7H9NOS | CID 13305450. [Link]
-
ResearchGate. ChemInform Abstract: Synthesis and Antimicrobial Evaluation of Some New Thiophene Derivatives.. [Link]
-
Chemistry LibreTexts. 4.2.6: Chemistry of Amides. [Link]
- Google Patents. Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - WO2013162390A1.
-
PubChem. N,N-diethylthiophene-3-carboxamide | C9H13NOS | CID 11389776. [Link]
-
TÜBİTAK Academic Journals. Chemistry of 2-aminothiophene-3-carboxamide and related compounds. [Link]
Sources
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- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 10. Sciencemadness Discussion Board - SOCl2: carboxylic acid to acid chloride: impurity! - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Optimizing Amidation of 3-Thiophenecarboxylic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or troubleshooting the amidation of 3-thiophenecarboxylic acid. The unique electronic properties of the thiophene ring can present specific challenges not always encountered with simple aliphatic or benzoic acids. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you overcome these hurdles and achieve high-yielding, clean reactions.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the setup of amidation reactions involving 3-thiophenecarboxylic acid.
Q1: What are the most common classes of coupling reagents for this amidation?
A1: Amide bond formation requires the activation of the carboxylic acid.[1] The most prevalent methods fall into three categories:
-
Carbodiimides: Reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide) are cost-effective and widely used. They form a highly reactive O-acylisourea intermediate.[2] To mitigate side reactions and potential racemization, they are almost always used with additives like HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole).[2][3]
-
Uronium/Aminium & Phosphonium Salts: Reagents such as HATU, HBTU, and PyBOP are generally more powerful and faster-acting than carbodiimides.[3][4] HATU, in particular, is very effective for coupling challenging substrates, including electron-rich heteroaromatic acids or weakly nucleophilic amines, due to the formation of a highly reactive HOAt-ester.[5]
-
Acyl Halide Formation: Converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a classic and effective method.[2][6] This highly reactive intermediate is then treated with the amine, typically in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine to scavenge the HCl byproduct.[7]
Q2: How do I select the best solvent for the reaction?
A2: The ideal solvent should fully dissolve your starting materials and not react with any of the reagents. For most coupling reactions, polar aprotic solvents are preferred.
-
Dichloromethane (DCM): A common choice, especially for acyl chloride procedures and carbodiimide couplings. It's volatile, making product isolation straightforward.
-
Dimethylformamide (DMF): An excellent solvent with high polarity, capable of dissolving a wide range of substrates. It is often the solvent of choice for HATU and other uronium salt-based couplings. However, its high boiling point can make removal difficult, and it must be of high purity (anhydrous, amine-free).[8]
-
Acetonitrile (MeCN): A good alternative to DMF and DCM, particularly when using EDC-based couplings.[9]
-
Tetrahydrofuran (THF): Another viable option, though it must be anhydrous as water will quench the activated species.[10]
Q3: What role does the base play, and which one should I use?
A3: A non-nucleophilic organic base is crucial in most amidation protocols. Its primary roles are to:
-
Neutralize any hydrochloride salts if the amine starting material is an HCl salt.
-
Scavenge acidic byproducts generated during the reaction (e.g., HCl from acyl chloride routes, or the proton from the amine's nitrogen upon coupling).[7] Common choices include Diisopropylethylamine (DIPEA or Hünig's base) and Triethylamine (TEA). DIPEA is often preferred due to its steric bulk, which makes it less likely to participate in side reactions. Typically, 2-3 equivalents are used.
Troubleshooting Guide
This section is formatted to address specific problems you may encounter during your experiment.
Q1: My reaction is stalled or showing very low conversion. What are the likely causes and solutions?
A1: A stalled reaction typically points to insufficient activation of the carboxylic acid or low nucleophilicity of the amine.
-
Cause 1: Insufficient Activation. 3-thiophenecarboxylic acid is relatively electron-rich, which can sometimes make activation less efficient than with electron-poor acids. If you are using a mild system like EDC/HOBt with a challenging amine (e.g., an aniline), the equilibrium may not favor the active ester.[10]
-
Cause 2: Poorly Nucleophilic Amine. Anilines, heteroaromatic amines, or sterically hindered secondary amines can be poor nucleophiles.[10]
-
Solution 1: Pre-activation. Modify your procedure to allow the carboxylic acid to fully activate before introducing the amine. Stir the 3-thiophenecarboxylic acid, coupling agent (e.g., HATU), and base (DIPEA) in DMF for 20-30 minutes at room temperature. Once the acid is activated (often observable by a color change or by LC-MS), then add the amine.[10]
-
Solution 2: Increase Temperature. Gently heating the reaction mixture (e.g., to 40-50 °C) can often provide the necessary energy to overcome the activation barrier, but this should be done cautiously as it can also promote side reactions.
-
-
Cause 3: Reagent Quality. Ensure all reagents are pure and the solvent is anhydrous. Water will readily hydrolyze the activated intermediate back to the carboxylic acid. Molecular sieves can be added to the reaction to scavenge trace amounts of water.[11]
Q2: My TLC/LC-MS shows multiple side products, and the yield of my desired amide is low. What are these impurities?
A2: The identity of the side products is highly dependent on the coupling reagent used.
-
If using Carbodiimides (EDC/DCC):
-
N-Acylurea Byproduct: The primary culprit is often the rearrangement of the O-acylisourea intermediate to a stable, unreactive N-acylurea.[2] This is especially problematic if the amine is not added promptly or is a poor nucleophile.
-
Solution: Always use an additive like HOBt or HOAt . These agents act as nucleophilic traps, rapidly converting the O-acylisourea to an active ester intermediate, which is less prone to rearrangement but still highly reactive towards the amine.[2]
-
-
-
If using Uronium/Aminium Reagents (HATU/HBTU):
-
Guanidinylation of the Amine: If an excess of the uronium salt is used, it can react with the free N-terminus of your amine, forming a guanidinium byproduct and capping your amine.[5]
-
Solution: Use a slight excess of the carboxylic acid relative to the amine (e.g., 1.1 equivalents) and use the coupling reagent as the limiting reagent (1.05 equivalents). This ensures the valuable amine is consumed by the activated acid.
-
-
-
If using Acyl Chloride Method:
-
Anhydride Formation: If any water is present during the formation of the acyl chloride, or if the amine is added too slowly, two molecules of the acid can react to form the anhydride.
-
Solution: Ensure strictly anhydrous conditions. Use freshly distilled thionyl chloride or oxalyl chloride. Add the amine/base solution to the prepared acyl chloride solution relatively quickly.[6]
-
-
Q3: The workup is difficult, and I can't seem to remove the coupling agent byproducts. What is an effective purification strategy?
A3: A well-designed workup is critical for obtaining a pure product.
-
For EDC/HOBt Reactions: The main byproducts are the EDC-urea and unreacted HOBt.
-
Workup Protocol: After the reaction, dilute the mixture with a suitable organic solvent like Ethyl Acetate (EtOAc). Wash sequentially with a mild acid (e.g., 1M HCl or 5% citric acid) to remove the urea byproduct and any remaining base (DIPEA/TEA). Then, wash with a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt. Finally, wash with brine, dry over Na₂SO₄ or MgSO₄, and concentrate.[8]
-
-
For HATU/HBTU Reactions: The byproducts (tetramethylurea, HOAt) are generally water-soluble.
-
Workup Protocol: If using DMF, much of it can be removed by washing with a 5% LiCl aqueous solution multiple times.[8] Follow this with standard aqueous acid/base washes as described above. The byproducts are typically removed effectively with these aqueous washes.
-
-
For DCC Reactions: The dicyclohexylurea (DCU) byproduct is notoriously insoluble in most common organic solvents.
-
Workup Protocol: After the reaction is complete, cool the mixture (e.g., in an ice bath) to maximize precipitation of the DCU. Filter the reaction mixture through a pad of Celite to remove the solid DCU before proceeding with the aqueous workup.
-
Data & Protocols
Table 1: Comparison of Common Coupling Reagents
| Reagent System | Pros | Cons | Best For |
| EDC / HOBt | Inexpensive; byproducts are water-soluble.[3] | Slower reaction times; can fail with difficult substrates; potential for N-acylurea side product if HOBt is omitted.[2] | Routine amidations with primary and non-hindered secondary amines. |
| HATU / DIPEA | Very fast and highly efficient; low rates of side reactions; excellent for hindered substrates and weak nucleophiles.[3][5] | Expensive; can cause guanidinylation if stoichiometry is not controlled.[5] | Challenging couplings, electron-poor amines (anilines), sterically hindered substrates. |
| PyBOP / DIPEA | High reactivity, similar to HATU; byproducts are generally easy to remove. | Expensive; phosphonium-based byproducts can sometimes complicate purification. | Similar applications to HATU; a good alternative if uronium salts are problematic. |
| SOCl₂ or (COCl)₂ | Inexpensive and highly effective; forms a very reactive intermediate.[2] | Reagents are corrosive and moisture-sensitive; requires a separate activation step; generates HCl gas.[6] | Large-scale synthesis where cost is a factor and the substrates are stable to acidic conditions. |
Protocol 1: General Amidation using HATU
This protocol is robust and suitable for a wide range of amines.
Step-by-Step Methodology:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-thiophenecarboxylic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Add HATU (1.05 eq) to the solution and stir.
-
Add DIPEA (2.5 eq) and stir the mixture at room temperature for 20 minutes (pre-activation).
-
Add the desired amine (1.05 eq) to the reaction mixture.
-
Monitor the reaction by TLC or LC-MS until the starting carboxylic acid is consumed (typically 1-4 hours).
-
Upon completion, pour the reaction mixture into a separatory funnel containing Ethyl Acetate and water.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization as needed.
Protocol 2: Amidation via Acyl Chloride Formation
This is a cost-effective method suitable for robust substrates.
Step-by-Step Methodology:
-
In a flask equipped with a reflux condenser and under an inert atmosphere, suspend 3-thiophenecarboxylic acid (1.0 eq) in anhydrous DCM.
-
Add oxalyl chloride (1.5 eq) dropwise at 0 °C. Add one drop of anhydrous DMF as a catalyst (Vilsmeier reagent formation).[6]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. The evolution of gas (CO₂, CO, HCl) should be observed.
-
Once the acid is fully converted (monitor by quenching a small aliquot with methanol and checking for methyl ester formation by LC-MS), remove the excess oxalyl chloride and solvent under reduced pressure.
-
Re-dissolve the crude 3-thiopheneoyl chloride in fresh anhydrous DCM.
-
In a separate flask, dissolve the amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C and add the acyl chloride solution dropwise.
-
Stir the reaction at room temperature and monitor by TLC/LC-MS until complete (typically <1 hour).
-
Work up the reaction by washing with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer and concentrate to yield the crude product for further purification.
Visualized Workflows & Mechanisms
General Amidation Mechanism
The diagram below illustrates the general two-step process of carboxylic acid activation followed by nucleophilic acyl substitution.
Caption: General mechanism of amide bond formation.
Troubleshooting Decision Tree
Use this flowchart to diagnose and solve common issues with your amidation reaction.
Caption: A decision tree for troubleshooting amidation reactions.
References
-
Saito, S. et al. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]
-
Perrin, C. L. et al. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]
-
Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic-chemistry.org. [Link]
-
Jatuporn, D. et al. (2015). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. RSC Advances. [Link]
-
Pattabiraman, V. R. et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]
-
Sabila, P. S. et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [Link]
-
ResearchGate. (n.d.). Direct Amidation of Carboxylic Acids with Nitroarenes. ResearchGate. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem.com. [Link]
-
Nardi, M. et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC - PubMed Central. [Link]
-
Klajn, J. et al. (2017). Convenient amidation of carboxyl group of carboxyphenylboronic acids. ResearchGate. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]
-
ResearchGate. (2021). Why did my amide syntesis does not work?. ResearchGate. [Link]
-
Khan Academy. (2023). Amide formation from carboxylic acid derivatives. YouTube. [Link]
-
ResearchGate. (n.d.). Mechanism of Thio Acid/Azide Amidation. ResearchGate. [Link]
-
Reddit. (n.d.). EDC-HOBt Amide coupling workup help. Reddit. [Link]
-
Reddit. (2020). Help with MonoBromination of 3-Thiophenecarboxylic acid. Reddit. [Link]
-
ResearchGate. (n.d.). Unexpected Product in Amide Coupling Using HBTU/HOBt with Aniline?. ResearchGate. [Link]
-
Reddit. (n.d.). Esterification/Amidation Problems. Reddit. [Link]
- Google Patents. (2012). WO2012080233A1 - Method for producing and purifying 3-aminopropanol.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. peptide.com [peptide.com]
- 4. hepatochem.com [hepatochem.com]
- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. reddit.com [reddit.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: N,N-dimethylthiophene-3-carboxamide
Welcome to the technical support guide for N,N-dimethylthiophene-3-carboxamide. This document is designed for chemistry professionals encountering challenges in the purification of this versatile heterocyclic intermediate. Drawing from established principles in organic synthesis and practical laboratory experience, this guide provides in-depth troubleshooting and answers to frequently asked questions.
Introduction: The Purification Challenge
This compound (MW: 155.22 g/mol ) is a moderately polar tertiary amide.[1][2] While its synthesis—typically via activation of thiophene-3-carboxylic acid and subsequent reaction with dimethylamine—is straightforward, purification can be deceptively complex. Challenges often arise from the compound's physical properties and the nature of impurities generated during synthesis. Common issues include the removal of unreacted starting materials, byproducts from coupling reagents, and colored impurities inherent to thiophene chemistry. This guide provides a systematic approach to overcoming these obstacles.
Troubleshooting Guide
This section addresses specific, practical problems encountered during the purification of this compound in a direct Q&A format.
Question 1: My final product is a persistent yellow or brown oil that refuses to crystallize. What is the cause and how can I resolve this?
Answer: This is a common issue with many N,N-disubstituted amides and sulfur-containing heterocycles. The cause is typically twofold: the presence of minor impurities depressing the melting point and the intrinsic low melting point or amorphous nature of the compound itself.
-
Causality: Thiophene derivatives can be susceptible to trace oxidation or polymerization, leading to colored impurities.[3] Furthermore, residual solvents or unreacted starting materials can act as a eutectic contaminant, preventing crystallization. The N,N-dimethylamide group itself can hinder crystal lattice formation compared to less substituted amides.
-
Troubleshooting Workflow:
-
Initial Cleanup: First, ensure all acidic (e.g., unreacted thiophene-3-carboxylic acid) and basic (e.g., excess dimethylamine, triethylamine) impurities are removed. Perform a rigorous aqueous workup. Dissolve the crude oil in a water-immiscible solvent like ethyl acetate or dichloromethane (DCM). Wash sequentially with 5% HCl (to remove bases), saturated NaHCO₃ (to remove acids), and finally, brine.[4] Dry thoroughly over anhydrous MgSO₄ or Na₂SO₄, as residual water is a common crystallization inhibitor.[5]
-
Solvent Removal: Remove the solvent under reduced pressure, but avoid excessively high temperatures which can promote degradation. Use a rotary evaporator with a water bath temperature below 40-50°C.
-
Attempt Crystallization: Try dissolving the resulting oil in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature. Good starting points for amides include ethyl acetate/hexanes, acetone/hexanes, or isopropanol.[6] If a single solvent fails, attempt a two-solvent system (e.g., dissolve in a small amount of hot ethyl acetate and slowly add hexanes until turbidity appears, then cool).
-
If Crystallization Fails - Chromatography: If the product remains an oil, column chromatography is the most reliable next step. This will remove the problematic impurities that are inhibiting crystallization.[7] See the detailed protocol in the FAQ section below. After chromatography, combine the pure fractions, remove the solvent, and attempt crystallization again.
-
Question 2: My ¹H NMR spectrum shows unreacted thiophene-3-carboxylic acid. My standard basic wash isn't removing it completely. What should I do?
Answer: While a saturated sodium bicarbonate (NaHCO₃) wash is standard, its effectiveness can be limited by phase transfer issues or if the organic solvent is not sufficiently polar to allow for efficient extraction of the carboxylate salt.
-
Expert Insight: The issue may be an emulsion forming at the interface or insufficient contact time. A more robust basic wash or an alternative strategy is needed.
-
Recommended Actions:
-
Use a Stronger, Dilute Base: Switch from saturated NaHCO₃ to a 1-2 M solution of sodium carbonate (Na₂CO₃) or a dilute (e.g., 1 M) solution of sodium hydroxide (NaOH). These are more basic and can more effectively deprotonate the carboxylic acid. Caution: Do not use concentrated NaOH, as it can potentially hydrolyze your desired amide product, especially with prolonged contact.
-
Improve Phase Mixing: During the extraction, ensure vigorous mixing for several minutes to maximize the surface area between the organic and aqueous layers. If an emulsion forms, adding a small amount of brine can often help break it.
-
Solid-Phase Extraction: For a non-aqueous approach, consider using a solid-supported scavenger resin. Dissolve the crude product in a suitable solvent (e.g., DCM, THF) and add a basic resin like amino-functionalized silica gel or a polymer-supported carbonate. Stir for a few hours, then filter the resin off. The resin will sequester the acidic starting material.
-
Question 3: I used EDC/HOBt for the amide coupling. How do I effectively remove the resulting urea byproduct (DCU/EDC-urea)?
Answer: The urea byproducts from carbodiimide coupling agents (like EDC and DCC) are notoriously difficult to remove due to their variable solubility. EDC is advantageous because its urea byproduct is water-soluble, but removal can still be incomplete.
-
Mechanistic Approach: The N,N'-dicyclohexylurea (DCU) from DCC is largely insoluble in most organic solvents and can often be removed by simple filtration. The N-ethyl-N'-(3-dimethylaminopropyl)urea from EDC is more polar and has some water solubility.
-
Purification Strategy:
-
Acidic Wash: The key is to exploit the basic dimethylamino group on the EDC-urea. Perform multiple washes of the organic layer (e.g., EtOAc or DCM) with a dilute acid like 1 M HCl or 5% citric acid solution. This protonates the urea, rendering it highly soluble in the aqueous layer.
-
Filtration (for DCC): If you used DCC, much of the DCU byproduct will precipitate from the reaction mixture (especially in solvents like DCM). Filter the crude reaction mixture before the aqueous workup.
-
Chromatography: If urea residues persist, they can be separated by silica gel chromatography. The urea byproduct is typically more polar than the desired amide and will have a lower Rf value on TLC.
-
Troubleshooting Summary Table
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Persistent Oil / Fails to Crystallize | Minor impurities, residual solvent, inherent properties of the compound. | Rigorous aqueous workup, high-vacuum drying, attempt recrystallization from various solvents, proceed to column chromatography. |
| Yellow/Brown Color | Thiophene ring oxidation, impurities from starting materials, thermal degradation. | Treat with activated carbon (charcoal) during recrystallization, silica gel chromatography. |
| Unreacted Carboxylic Acid | Incomplete reaction, inefficient basic wash during workup. | Drive reaction to completion, use a stronger basic wash (dilute NaOH/Na₂CO₃), use a basic scavenger resin. |
| Residual Coupling Reagents (EDC/DCC urea) | Inefficient workup. | For EDC: Multiple acidic washes (e.g., 1M HCl). For DCC: Filter crude reaction mixture. If persistent, use column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose method for purifying this compound?
A1: For high purity (>98%), silica gel flash column chromatography is the most robust and reliable method.[7] It effectively separates the target compound from both more polar impurities (starting acid, coupling byproducts) and less polar impurities (synthesis byproducts). Recrystallization is an excellent secondary step after chromatography to obtain analytically pure, crystalline material.
Q2: Can you provide a starting protocol for silica gel chromatography?
A2: Certainly. This protocol assumes a crude product that has undergone a basic aqueous workup.
Protocol: Silica Gel Flash Chromatography
-
TLC Analysis: First, determine an appropriate eluent system using thin-layer chromatography (TLC). Spot your crude material on a silica gel plate. A good starting solvent system is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).
-
Expert Tip: For this compound, start with a 30:70 ethyl acetate/hexanes mixture. Adjust the ratio to achieve an Rf value for your product of ~0.3-0.4, which is ideal for good separation.
-
-
Column Packing: Prepare a flash chromatography column with silica gel (230-400 mesh) using your chosen eluent system as the slurry solvent. Ensure the column is packed evenly without air bubbles.
-
Sample Loading: Adsorb your crude product onto a small amount of silica gel (this is called "dry loading"). To do this, dissolve your crude oil in a minimal amount of a volatile solvent (like DCM or acetone), add 2-3 times its mass of silica gel, and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of your packed column.
-
Elution: Begin eluting the column with your chosen solvent system. Apply positive pressure (air or nitrogen) to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC. Spot every few fractions on a TLC plate to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.
Q3: What are the best solvent systems for recrystallizing this compound?
A3: The ideal recrystallization solvent is one in which the compound is highly soluble when hot but poorly soluble when cold. A screening process is often necessary.
Table: Recrystallization Solvent Screening
| Solvent System | Rationale & Comments | Reference for Principle |
| Isopropanol (IPA) / Water | The compound may dissolve in hot IPA. Water can be added as an anti-solvent to induce crystallization upon cooling. | [6] |
| Ethyl Acetate (EtOAc) / Hexanes | A very common and effective system for moderately polar compounds. Dissolve in minimal hot EtOAc, then add hexanes until cloudy. | [6] |
| Acetone / Hexanes | Similar in principle to EtOAc/Hexanes. Acetone is a stronger solvent. | [6] |
| Toluene | Can be effective for aromatic compounds, but requires higher temperatures. Good for removing greasy impurities. | |
| Methanol (MeOH) | Often too strong a solvent, but can be used in a vapor diffusion setup with a less polar anti-solvent like diethyl ether. |
Q4: What analytical techniques should I use to assess the purity of my final product?
A4: A combination of techniques is essential for confirming both the identity and purity of your compound.
-
¹H and ¹³C NMR: Provides structural confirmation and detects proton- or carbon-containing impurities. Integration in ¹H NMR can be used for quantitative assessment of major impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the gold standard for purity assessment. It separates the compound from impurities and provides the mass of each component, allowing for identification of byproducts. Methods can be developed to achieve ppb-level sensitivity for certain impurities.[8][9]
-
GC-MS (Gas Chromatography-Mass Spectrometry): Suitable if the compound is volatile and thermally stable. It provides excellent separation and mass data.
-
Melting Point: A sharp melting point range (e.g., < 2°C) is a good indicator of high purity for a crystalline solid. A broad or depressed melting point suggests impurities are present.
Process and Workflow Diagrams
To visually summarize the purification strategy, the following workflows have been designed.
General Purification Workflow
This diagram outlines the decision-making process for purifying the crude product after synthesis.
Caption: Decision tree for post-synthesis purification.
Troubleshooting: Removing Colored Impurities
This diagram illustrates the steps to address a product with persistent coloration.
Caption: Workflow for product decolorization.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Vanillyl Amides.
- Benchchem. (n.d.). Technical Support Center: Purification of Nickel Amide Complexes.
- Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?
- Reddit. (2020, August 7). Looking for some advice for purification of diamide. r/Chempros.
- ResearchGate. (n.d.). Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof.
- Dutscher. (n.d.). Protein purification troubleshooting guide.
- The Royal Society of Chemistry. (2014). Direct Synthesis of Polysubstituted 2-Aminothiophenes through Cu(II)- Catalyzed Addition/Oxidative Cyclization of Alkynoates with Thioamides.
- Benchchem. (n.d.). Navigating the Uncharted Territory of a Novel Thiophene Carboxamide: A Review of a Molecule with Undisclosed Potential.
- PubChem. (n.d.). This compound. CID 13305450.
- ChemScene. (n.d.). This compound. CAS 59906-37-5.
- Supporting Information. (n.d.). [No specific title available].
- NIH. (2018, September 7). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- MDPI. (2022, December 17). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation.
- Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review.
- Google Patents. (n.d.). US6037478A - Synthesis of 3-carbomethoxy-4,5-dimethylthiophene.
- Beilstein J. Org. Chem. (2021, April 9). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent.
- Beilstein Journals. (n.d.). Supporting Information Synthesis and characterization of S,N-heterotetracenes.
- Benchchem. (n.d.). This compound.
- MDPI. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation.
- MDPI. (n.d.). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry.
- ResearchGate. (2025, October 22). Development of an Analytical Method for Quantifying Nitrosamine Impurities in Metformin Using Liquid Chromatography-Mass Spectrometry.
Sources
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- 2. chemscene.com [chemscene.com]
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- 4. reddit.com [reddit.com]
- 5. rsc.org [rsc.org]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. This compound | 59906-37-5 | Benchchem [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: N,N-Dimethylthiophene-3-carboxamide Stability and Degradation
Welcome to the technical support center for N,N-dimethylthiophene-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation of this compound. Here, we address common challenges and questions through a detailed FAQ and troubleshooting format, grounded in scientific principles and supported by authoritative references.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound?
The stability of this compound is principally influenced by pH, temperature, and light exposure. Like many carboxamides, it is susceptible to hydrolysis, particularly under strong acidic or basic conditions. The thiophene ring itself, while aromatic and generally stable, can undergo oxidation or photodegradation under certain conditions.
Causality Behind Stability:
-
Hydrolysis: The amide bond is susceptible to nucleophilic attack by water (hydrolysis), a reaction that can be catalyzed by acid or base.[1][2] Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water. Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon. Generally, amides are more stable to hydrolysis than esters.[1][3]
-
Thiophene Ring Reactivity: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide or sulfone under strong oxidizing conditions.[4] The ring can also participate in photochemical reactions, leading to degradation.[5]
Q2: What are the expected degradation products of this compound under hydrolytic conditions?
Under hydrolytic stress, the primary degradation pathway involves the cleavage of the amide bond.
-
Acidic or Basic Hydrolysis: The expected degradation products are thiophene-3-carboxylic acid and dimethylamine .[6] The reaction mechanism involves the nucleophilic acyl substitution of the amide.
Here is a simplified representation of the hydrolytic degradation pathway:
Caption: Hydrolytic degradation of this compound.
Q3: How does temperature affect the stability of this compound?
Elevated temperatures accelerate the rate of chemical degradation. Thermal degradation studies are crucial to understanding the compound's stability profile.[7][8] For this compound, high temperatures will primarily increase the rate of hydrolysis if moisture is present. In the solid state and in the absence of reactive species, the compound is expected to be relatively stable at ambient temperatures. However, forced degradation studies at elevated temperatures (e.g., 50-60°C above accelerated testing temperatures) are recommended to identify potential degradation pathways.[9]
Q4: Is this compound sensitive to light?
Thiophene and its derivatives can be susceptible to photodegradation.[5] Exposure to UV or high-intensity visible light can potentially lead to the formation of reactive oxygen species (ROS) that can interact with the thiophene ring, leading to oxidation or ring-opening products.[5] It is recommended to store this compound and its solutions protected from light.[6]
Troubleshooting Guide
Issue 1: I am observing a loss of my compound in solution over a short period.
Possible Causes & Solutions:
-
pH of the Solution: The most likely cause is hydrolysis due to a non-neutral pH.
-
Troubleshooting Step: Measure the pH of your solution. If it is acidic or basic, this is likely the cause of degradation.
-
Solution: Prepare solutions in a neutral pH buffer (pH 6-7) if compatible with your experimental design.[10] Prepare solutions fresh whenever possible. If storage is necessary, store at low temperatures (2-8 °C or frozen) and in a neutral buffer.[6]
-
-
Temperature: Elevated storage temperatures will accelerate degradation.
-
Troubleshooting Step: Review your storage conditions. Are the solutions being kept at room temperature for extended periods?
-
Solution: Store stock solutions at or below 2-8°C, and protect them from light.[11] For long-term storage, consider freezing at -20°C or -80°C.
-
Issue 2: My analytical results (e.g., HPLC) show unexpected peaks appearing over time.
Possible Causes & Solutions:
-
Degradation Products: The new peaks are likely degradation products.
-
Troubleshooting Step: Conduct a forced degradation study to intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light).[7][12] This will help you identify the retention times of potential degradation products.
-
Solution: Develop a stability-indicating analytical method, such as an HPLC method, that can resolve the parent compound from its degradation products.[6] This will allow for accurate quantification of the parent compound and monitoring of impurity formation.
-
-
Interaction with Excipients or Other Components: If your formulation contains other components, they may be reacting with your compound.
-
Troubleshooting Step: Analyze your compound in the presence of each individual excipient to identify any potential incompatibilities.
-
Solution: If an incompatibility is identified, consider alternative excipients or reformulation.
-
Issue 3: I am having difficulty synthesizing this compound with good yield and purity.
Possible Causes & Solutions:
-
Inefficient Amidation Reaction: The conversion of the carboxylic acid to the amide may be incomplete.
-
Troubleshooting Step: Review your synthetic protocol. Common methods involve activating the carboxylic acid (thiophene-3-carboxylic acid) with a coupling agent followed by reaction with dimethylamine.[13]
-
Solution:
-
Ensure the use of an appropriate activating agent like thionyl chloride or oxalyl chloride to form the more reactive acyl chloride.[13]
-
Alternatively, use peptide coupling reagents such as EDC with a catalyst like DMAP, or HATU with a non-nucleophilic base like DIEA.[13]
-
Optimize reaction parameters such as stoichiometry, temperature, and reaction time.[13]
-
-
Experimental Protocols
Forced Degradation Study Protocol
This protocol provides a general framework for assessing the intrinsic stability of this compound.[7][14]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for various time points. Thiophene derivatives have been shown to be more susceptible to degradation in basic mediums.[15]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for various time points.
-
Thermal Degradation: Store the stock solution at 60°C in the dark for an extended period (e.g., 1 week).
-
Photodegradation: Expose the stock solution to a light source (e.g., a photostability chamber with an output of NLT 1.2 million lux hours and an integrated near UV energy of NLT 200 watt hours/square meter) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed solution.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples using a validated stability-indicating HPLC method.[16]
4. Data Interpretation:
-
Calculate the percentage of degradation for each condition.
-
Identify and, if possible, characterize the major degradation products using techniques like LC-MS/MS.[17]
Caption: Workflow for a forced degradation study.
Data Summary: Expected Stability Profile
The following table summarizes the expected stability of this compound under various conditions. The degradation percentages are hypothetical and should be determined experimentally.
| Stress Condition | Temperature | Duration | Expected Degradation | Primary Degradant(s) |
| 0.1 M HCl | 60°C | 24 hours | Moderate | Thiophene-3-carboxylic acid |
| 0.1 M NaOH | 60°C | 24 hours | Significant | Thiophene-3-carboxylic acid |
| 3% H₂O₂ | Room Temp | 24 hours | Low to Moderate | Oxidized thiophene species |
| Heat (Solid) | 80°C | 1 week | Low | Minimal |
| Light Exposure | ICH Guidelines | N/A | Low to Moderate | Photodegradation products |
References
-
Evans, J. S., & Venables, W. A. (1990). Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. Applied Microbiology and Biotechnology, 32(6), 715–720. [Link]
-
Muchakayala, S. K., Katari, N. K., Saripella, K. K. V., & Jonnalagadda, S. B. (2018). Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation products. ResearchGate. [Link]
- CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide.
-
This compound | C7H9NOS | CID 13305450. PubChem. [Link]
-
Mioc, A., Soica, C., Bercean, V., Avram, S., Balan-Porcarasu, M., Coricovac, D., Ghiulai, R., Muntean, D., & Pinzaru, I. (2022). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 27(19), 6617. [Link]
-
Garekani, H. A., Sadeghi, F., Badiee, A., Mostafa, S. A., & Rajabi-Siahboomi, A. R. (2012). Physico-mechanical and Stability Evaluation of Carbamazepine Cocrystal with Nicotinamide. AAPS PharmSciTech, 13(3), 945–953. [Link]
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Kumar, V., & Kumar, S. (2016). Forced Degradation Studies. MedCrave online. [Link]
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Jorgensen, L., & Williams, D. R. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]
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Singh, R., & Kumar, S. (2020). Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. ResearchGate. [Link]
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Stability testing of existing active substances and related finished products. (2023). European Medicines Agency. [Link]
- US6037478A - Synthesis of 3-carbomethoxy-4,5-dimethylthiophene.
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Al-khamis, K. I., El-shoubashy, S. A., & Al-obaid, A. M. (1990). stability studies on niclosamide using derivative spectroscopic and chromatographic methods. ResearchGate. [Link]
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N,N-diethylthiophene-3-carboxamide | C9H13NOS | CID 11389776. PubChem. [Link]
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Hydrolysis of Thioesters, Esters, and Amides. (2021). Chemistry LibreTexts. [Link]
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S. S. Savale. (2021). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. Research & Reviews: A Journal of Drug Formulation, Development and Production. [Link]
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Mioc, A., Soica, C., Bercean, V., Avram, S., Balan-Porcarasu, M., Coricovac, D., Ghiulai, R., Muntean, D., & Pinzaru, I. (2022). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Semantic Scholar. [Link]
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Peraman, R., Bhadraya, K., & Reddy, Y. P. (2015). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 20(4), 6435–6450. [Link]
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Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. (2017). Medwin Publishers. [Link]
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A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. arkat usa. [Link]
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Carboxylic Acid Derivatives: Amides Part #1 Nomenclature, Preparation & Hydrolysis. (2020). YouTube. [Link]
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Thiophene-3-carboxamide | C5H5NOS | CID 11205757. PubChem. [Link]
-
Pérez-Peralta, N., Arraño-Vargas, F., & Glossman-Mitnik, D. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. International Journal of Molecular Sciences, 25(4), 2419. [Link]
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Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. CAS Common Chemistry. [Link]
-
Cohen, B. E., Egorin, M. J., Nayar, M. S. B., & Gutierrez, P. L. (1984). Effects of pH and temperature on the stability and decomposition of N,N'N''-triethylenethiophosphoramide in urine and buffer. Cancer Research, 44(10), 4312–4316. [Link]
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Chen, C. W., & Ho, C. T. (1998). Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. Journal of Agricultural and Food Chemistry, 46(1), 220–223. [Link]
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Technical Support Center: Purification of N,N-Dimethylthiophene-3-carboxamide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude N,N-dimethylthiophene-3-carboxamide. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring you can adapt these methodologies to your specific experimental context.
Part 1: Initial Assessment & Impurity Profiling
The first step in any purification workflow is to understand the nature of the challenge. The purity of your final compound is only as good as your understanding of the impurities you need to remove.
FAQ: Common Impurities and Initial Analysis
Q1: What are the most likely impurities in my crude this compound sample?
A: The impurity profile is intrinsically linked to the synthetic route used. A common method for synthesizing this compound is the amidation of thiophene-3-carboxylic acid. This typically involves activating the carboxylic acid (e.g., converting it to an acyl chloride with thionyl chloride or using a coupling agent) followed by a reaction with dimethylamine.
Based on this, common impurities include:
-
Unreacted Starting Materials: Thiophene-3-carboxylic acid.
-
Reagent-Derived Impurities: Residual coupling agents (e.g., DCC, EDC) or their byproducts (e.g., DCU - dicyclohexylurea).
-
Side-Reaction Products: Dimerization products or products from reactions with residual water.
-
Residual Solvents: DMF, DCM, THF, or ethanol are often used and can be difficult to remove completely.[1][2]
Q2: What analytical techniques are best for assessing the purity of my crude product before I begin purification?
A: A multi-pronged analytical approach is recommended for a comprehensive assessment:
-
Thin-Layer Chromatography (TLC): This is your first and fastest tool. It helps visualize the number of components in your mixture and is crucial for developing a solvent system for column chromatography. A typical mobile phase for compounds of this polarity would be a mixture of hexane and ethyl acetate.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR is arguably the most powerful tool for identifying specific impurities. You can often identify unreacted starting materials or residual solvents by their characteristic peaks.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is excellent for detecting trace impurities and confirming the molecular weight of your desired product and any byproducts.[3]
Part 2: Purification Strategy & Troubleshooting Guides
Once you have an idea of the impurities present, you can select the most appropriate purification strategy. We will cover the three most common and effective methods: Liquid-Liquid Extraction, Recrystallization, and Flash Column Chromatography.
Guide 1: Liquid-Liquid Extraction for Bulk Impurity Removal
Expertise & Experience: Before attempting more labor-intensive methods like chromatography, it's often highly effective to perform a simple acid-base wash. This compound is a neutral amide. However, a key potential impurity, unreacted thiophene-3-carboxylic acid, is acidic. This difference in chemical properties is easily exploited.
Q3: How can I efficiently remove unreacted thiophene-3-carboxylic acid from my crude product?
A: An acid-base extraction is the ideal method. By washing an organic solution of your crude product with a basic aqueous solution, you can deprotonate the acidic impurity, making it water-soluble and pulling it out of the organic layer.
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. You may observe gas evolution (CO₂) if a significant amount of acid is present. Repeat the wash 2-3 times.
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual water and break up any emulsions.
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the partially purified product.
Below is a diagram illustrating the separation principle.
Caption: General workflow for purification by recrystallization.
Guide 3: Flash Column Chromatography
Authoritative Grounding: When recrystallization fails or the crude product is an oil, flash column chromatography is the go-to method for purification. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase. [4]Thiophene carboxamides have been successfully purified using column chromatography, often with an ethyl acetate/hexane solvent system. [5] Q5: My recrystallization attempts resulted in an oil or poor recovery. How should I approach column chromatography?
A: Column chromatography is your best option. The most critical part is developing an effective solvent system using TLC first.
Developing the Eluent System:
-
Goal: You want your desired compound to have a Retention Factor (Rf) of ~0.3-0.4 on the TLC plate. The Rf is the distance traveled by the spot divided by the distance traveled by the solvent front.
-
Procedure: Test various ratios of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., 7:3, 1:1) until you achieve the desired Rf.
-
Visualization: Ensure your target compound spot is well-separated from any impurity spots on the TLC plate.
-
Column Packing: Pack a glass column with silica gel, either as a slurry in the non-polar solvent (wet packing) or by carefully pouring in the dry silica (dry packing). Equilibrate the column by running several column volumes of your starting eluent through it. [4]2. Sample Loading: Dissolve your crude product in a minimal amount of solvent (ideally the eluent itself or a stronger solvent like DCM). Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting with your chosen solvent system, applying positive pressure (flash chromatography) to achieve a good flow rate.
-
Fraction Collection: Collect the eluate in a series of test tubes or flasks.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
| Polarity of Compound to be Isolated | Typical Solvent System | Rf Target |
| Non-polar | Hexane / Dichloromethane | ~0.35 |
| Moderately Polar (e.g., Amides) | Hexane / Ethyl Acetate | ~0.35 |
| Polar | Dichloromethane / Methanol | ~0.35 |
| Very Polar | Ethyl Acetate / Methanol / Triethylamine | ~0.35 |
Part 3: Final Confirmation & Further Steps
Q6: I've purified my product. How do I confirm its identity and final purity?
A: Use the same analytical techniques as in the initial assessment.
-
¹H NMR & ¹³C NMR: This will confirm the structure and should show a clean spectrum free of impurity peaks. [3]* LC-MS: This will confirm the molecular weight and should show a single major peak in the chromatogram.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
Q7: My product is still not pure enough after chromatography. What is the ultimate purification step?
A: For achieving the highest levels of purity (>99.5%), especially for pharmaceutical applications, Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the final step. This technique offers much higher resolution than standard flash chromatography. [7]
References
-
Separation of Thiophene on Newcrom R1 HPLC column. SIELC Technologies. [6]2. N-Isobutylthiophene-3-carboxamide: A Technical Guide for Drug Development Professionals. Benchchem. [3]3. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. [5]4. Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [7]5. Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [4]6. Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds. ResearchGate. [1]7. Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals.
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. orgsyn.org [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. Separation of Thiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Tips & Tricks [chem.rochester.edu]
Technical Support Center: N,N-Dimethylthiophene-3-carboxamide Synthesis
Welcome to the technical support center for the synthesis of N,N-dimethylthiophene-3-carboxamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into various synthetic strategies. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering robust troubleshooting guides and addressing common issues encountered in the lab.
Our goal is to create a self-validating system of protocols, grounded in authoritative literature, to empower you to confidently select, execute, and optimize the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common or "classical" route to synthesize this compound?
The most established and widely used method is a two-step process starting from thiophene-3-carboxylic acid. The carboxylic acid is first activated by converting it into a more reactive acyl chloride, which is then reacted with dimethylamine to form the final amide product.[1]
Q2: My standard amide coupling reaction is failing or giving low yields. What am I doing wrong?
This is a very common issue. Failure in amide bond formation, especially with heterocyclic systems, can stem from several factors:
-
Inefficient Carboxylic Acid Activation: The intermediate you form might not be reactive enough. For instance, the O-acylisourea intermediate formed with carbodiimides like EDC can sometimes rearrange into a stable N-acylurea, halting the reaction.[2]
-
Low Nucleophilicity of the Amine: While dimethylamine is generally reactive, factors like solvent choice or competing side reactions can hinder its nucleophilic attack.
-
Steric Hindrance: Although not a major issue for dimethylamine, steric bulk on the thiophene ring (if substituted) can significantly slow down the reaction.[2]
-
Side Reactions: The activated carboxylic acid is highly reactive and can decompose or react with other species if the desired reaction is too slow.[2]
We will address how to overcome these issues in the troubleshooting sections below.
Q3: Are there viable alternative routes that avoid using thionyl chloride or oxalyl chloride?
Yes. Concerns over the handling of highly reactive and corrosive chlorinating agents have driven the development of several alternative routes. These include:
-
Direct Amide Coupling: Using modern peptide coupling reagents that activate the carboxylic acid in situ.
-
Directed ortho-Metalation (DoM): Building the molecule by forming a C-C bond on the thiophene ring.
-
Palladium-Catalyzed Cross-Coupling: Employing reactions like the Buchwald-Hartwig amination to form the C-N bond.
-
Functional Group Interconversion: Starting from other functional groups on the thiophene ring, such as a nitrile.
This guide will detail the methodologies and specific challenges for each of these alternatives.
Route 1: The Classical Acyl Chloride Method
This is the benchmark synthesis, valued for its reliability and use of readily available, cost-effective reagents.
Workflow Diagram
Caption: Classical two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Thiophene-3-carbonyl chloride [3][4][5]
-
Setup: In a fume hood, equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser topped with a drying tube (or gas outlet to a scrubber), and a dropping funnel.
-
Reagents: Suspend thiophene-3-carboxylic acid (1.0 equiv) in an anhydrous solvent like dichloromethane (DCM) or toluene.
-
Activation: Add thionyl chloride (SOCl₂, 1.2-2.0 equiv) dropwise to the suspension at 0 °C. Alternatively, use oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction: After the addition, allow the mixture to warm to room temperature and then heat to reflux (typically 40-80 °C, depending on the solvent) for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction mixture should become a clear solution.
-
Isolation: Carefully remove the solvent and excess thionyl chloride by rotary evaporation. The resulting crude thiophene-3-carbonyl chloride, often a yellow solid or oil, can be used directly in the next step or purified by vacuum distillation.[3][4]
Step 2: Synthesis of this compound [1]
-
Setup: In a separate flask under an inert atmosphere, dissolve dimethylamine (2.0-2.5 equiv, either as a solution in THF/ethanol or bubbled as a gas) in anhydrous DCM at 0 °C.
-
Addition: Dissolve the crude thiophene-3-carbonyl chloride from Step 1 in anhydrous DCM and add it dropwise to the chilled dimethylamine solution. A tertiary amine base like triethylamine (1.1 equiv) is often included to scavenge the HCl byproduct.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 2-12 hours. Monitor progress by TLC or LC-MS.
-
Workup & Purification: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography or recrystallization.
Troubleshooting Guide: The Acyl Chloride Route
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield in Step 1 (Activation) | 1. Incomplete reaction. 2. Hydrolysis of the acyl chloride due to moisture. | 1. Extend Reaction Time/Increase Temperature: Ensure the reaction goes to completion. Monitor gas evolution. 2. Use Anhydrous Conditions: Rigorously dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (N₂ or Ar). |
| Formation of Anhydride Byproduct | Using oxalyl chloride without enough catalytic DMF, or the Vilsmeier-Haack reagent (formed from DMF and oxalyl chloride) is not forming correctly.[6] | Ensure you add a catalytic drop of DMF. If the problem persists, switch to thionyl chloride, which does not typically form anhydrides in this context. |
| Low Yield in Step 2 (Amidation) | 1. Loss of volatile dimethylamine. 2. Deactivation of dimethylamine by HCl byproduct. 3. Degradation of the acyl chloride. | 1. **Use a sealed vessel or a solution of dimethylamine (e.g., 2M in THF). Maintain a low temperature (0 °C) during addition. 2. Add a Stoichiometric Base: Include a non-nucleophilic base like triethylamine or pyridine to neutralize the HCl formed during the reaction. 3. Use Freshly Prepared Acyl Chloride: The acyl chloride is moisture-sensitive and can degrade upon storage.[4][5] It is best to use it immediately after preparation. |
| Difficult Purification | Presence of unreacted starting material or side products. | Optimize the stoichiometry in Step 2. Using a slight excess of the amine can help drive the reaction to completion. Ensure an effective aqueous workup to remove amine salts. |
Route 2: Direct Amide Coupling
This approach avoids the isolation of the harsh acyl chloride intermediate by using coupling reagents that activate the carboxylic acid in situ. This is often the preferred method in medicinal chemistry due to milder conditions and broader functional group tolerance.
Workflow Diagram
Sources
Technical Support Center: Interpreting the NMR Spectrum of N,N-dimethylthiophene-3-carboxamide
Welcome to the technical support center for the spectral analysis of N,N-dimethylthiophene-3-carboxamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and similar molecules. Here, we address common questions and troubleshooting scenarios encountered during the interpretation of its ¹H and ¹³C NMR spectra, providing in-depth explanations grounded in established spectroscopic principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: Why do the N-methyl groups on my ¹H NMR spectrum appear as two distinct singlets at room temperature? I was expecting a single 6-proton singlet.
This is the most common and fundamentally important observation for N,N-dimethylamides. The appearance of two separate signals for the N-methyl groups is a direct consequence of hindered rotation around the amide C-N bond.[1][2][3]
-
The "Why": The Amide Resonance Structure
The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, creating a resonance structure with significant double-bond character in the C-N bond.[2][3] This partial double bond character restricts free rotation. As a result, the two methyl groups are not chemically equivalent; one is cis to the carbonyl oxygen, and the other is trans. These different spatial environments lead to different magnetic shielding and thus distinct chemical shifts.[1]
DOT Script for Amide Resonance
Caption: Resonance in the amide bond.
Question 2: My N-methyl signals are broad, almost like "humps" instead of sharp singlets. Is my sample impure?
While impurity is always a possibility, broad peaks for the N-methyl groups are often indicative of an intermediate rate of rotation around the C-N bond on the NMR timescale.[1][4][5]
-
The "Why": Chemical Exchange and the NMR Timescale
At low temperatures, rotation is slow, and two sharp peaks are observed. At high temperatures, rotation is fast, and the two environments average out to produce a single sharp peak.[3] At intermediate temperatures (which can be room temperature for some amides), the rate of exchange between the cis and trans positions is comparable to the frequency difference between their signals. This intermediate exchange leads to significant line broadening.[1][4][6]
-
Troubleshooting Steps:
-
Variable Temperature (VT) NMR: Acquire spectra at different temperatures. If the peaks sharpen into two distinct signals at lower temperatures or coalesce into a single sharp signal at higher temperatures, this confirms that the broadening is due to chemical exchange.[4]
-
Check for Paramagnetic Impurities: Traces of paramagnetic metals can cause universal peak broadening for all signals in your spectrum. If only the amide protons are broad, exchange is the more likely cause.
-
Question 3: How do I assign the three protons on the thiophene ring? What are their expected chemical shifts and coupling constants?
The chemical shifts of the thiophene protons are influenced by the electronic effects of the carboxamide substituent and the inherent properties of the thiophene ring.[7] The coupling constants are characteristic of the relative positions of the protons.
-
Expected Chemical Shifts (in CDCl₃):
-
The carboxamide group is electron-withdrawing, which generally deshields the ring protons.
-
Protons ortho to the substituent (H2 and H4) will be shifted further downfield than the proton meta to it (H5).
-
H2 is often the most downfield proton due to its proximity to both the sulfur atom and the substituent.
-
-
Expected Coupling Constants (J):
-
³J(H4-H5): ~5-6 Hz (typical ortho coupling in thiophenes)
-
⁴J(H2-H5): ~3-4 Hz (typical meta coupling across the sulfur)
-
⁴J(H2-H4): ~1-2 Hz (typical meta coupling)
-
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (Hz) |
| H2 | ~7.8 - 8.2 | Doublet of doublets (dd) | ⁴J(H2-H4) ≈ 1-2, ⁴J(H2-H5) ≈ 3-4 |
| H4 | ~7.4 - 7.6 | Doublet of doublets (dd) | ³J(H4-H5) ≈ 5-6, ⁴J(H2-H4) ≈ 1-2 |
| H5 | ~7.2 - 7.4 | Doublet of doublets (dd) | ³J(H4-H5) ≈ 5-6, ⁴J(H2-H5) ≈ 3-4 |
| N(CH₃)₂ | ~2.9 - 3.2 | Two Singlets (s) | N/A |
Note: These are estimated values. Actual shifts can vary with solvent and concentration.[8]
DOT Script for Thiophene Ring Proton Numbering
Caption: Numbering for this compound.
Question 4: I'm struggling to definitively assign the two N-methyl singlets. How can I determine which is cis and which is trans to the carbonyl oxygen?
This is a common challenge. The chemical shift difference between the two methyl groups is influenced by the magnetic anisotropy of the C=O and C=C bonds of the thiophene ring. While empirical rules often suggest the cis methyl is downfield, a definitive assignment requires a 2D NMR experiment.
-
The Solution: Nuclear Overhauser Effect Spectroscopy (NOESY)
A NOESY experiment detects correlations between protons that are close in space (< 5 Å), regardless of their bonding connectivity.[9][10]
-
Experimental Workflow:
-
Acquire a 2D NOESY spectrum.
-
Look for a cross-peak between one of the N-methyl singlets and the H4 proton of the thiophene ring.
-
The N-methyl group that shows this through-space correlation is the one cis to the thiophene ring (and thus trans to the carbonyl oxygen). The other methyl group, being cis to the oxygen, will be too far from any ring protons to show a significant NOE.[11][12]
-
-
DOT Script for NOESY Correlation Workflow
Caption: Logic for N-methyl assignment using NOESY.
Question 5: What are the expected chemical shifts in the ¹³C NMR spectrum?
The ¹³C NMR spectrum will show six distinct signals: three for the thiophene ring carbons, one for the carbonyl carbon, and two for the non-equivalent N-methyl carbons.
| Carbon | Predicted δ (ppm) | Notes |
| C=O | ~163 - 168 | Carbonyl carbon, typically in this region for amides.[13] |
| C3 | ~135 - 140 | Quaternary carbon attached to the amide group. |
| C2 | ~128 - 132 | Thiophene ring carbon. |
| C5 | ~125 - 128 | Thiophene ring carbon. |
| C4 | ~122 - 125 | Thiophene ring carbon. |
| N(CH₃)₂ | ~35 - 40 | Two distinct signals due to hindered rotation. |
Note: These are typical ranges and can be influenced by the solvent and other factors.[14][15] The quaternary carbon (C3) may appear weaker than the protonated carbons.
References
- NMR Determination of the Rotational Barrier in N,N-dimethylacetamide. Chemistry and Biochemistry.
- The 'H NMR spectra and the IR carbonyl stretching frequencies of methyl (2-, 4-, and 5-substituted 3-thiophenecarboxyl
-
Resonance structure of N , N -dimethylamides showing the hindered rotation around the amide bond. ResearchGate. Available at: [Link].
-
A Small Change in Structure, a Big Change in Flexibility. PMC. Available at: [Link].
-
Correlation N = f(σ⁺) of a series of 3-X-substituted thiophenes in... ResearchGate. Available at: [Link].
-
Studies in nuclear magnetic resonance—IX. Rotational barriers in substituted N,N‐dimethylbenzamides. Sci-Hub. Available at: [Link].
-
NMR Determination of the Rotational Barrier in N,N-dimethylacetamide. ResearchGate. Available at: [Link].
-
Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts. Available at: [Link].
-
C–N Coupling of 3‐Aminothiophene with Substituted Benzenediazonium Cations: Carbon Nucleophilicity, Hyper‐Ortho Effects, and Predictive Modeling of Structural Analogs. NIH. Available at: [Link].
-
NMR Peak Broadening. Reddit. Available at: [Link].
- Determination of Amide Exchange Rates by Measurement of 2D NMR Line-Broadening. Source not available.
-
Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Publications. Available at: [Link].
-
Complete analysis of the 1H nmr spectrum of tetrahydrothiophene. ResearchGate. Available at: [Link].
-
1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link].
-
Using NMR to observe the restricted rotation in amide bonds. Nanalysis. Available at: [Link].
-
Selected NOE extracts from the 2D NOESY data of C-terminal amide 1... ResearchGate. Available at: [Link].
-
How to interpret a NOESY NMR spectrum. YouTube. Available at: [Link].
-
Three regioisomeric couplings of 3-substituted thiophenes. ResearchGate. Available at: [Link].
- Vicinal Couplings. Source not available.
-
What Causes NMR Peak Broadening?. YouTube. Available at: [Link].
- Short Summary of 1H-NMR Interpret
-
NOESY Spectra. Chemistry LibreTexts. Available at: [Link].
-
A guide to 13C NMR chemical shift values. Compound Interest. Available at: [Link].
- 13-C NMR Chemical Shift Table.pdf. Source not available.
-
The Impact of Hydrogen Bonding on Amide 1H Chemical Shift Anisotropy Studied by Cross-Correlated Relaxation and Liquid Crystal NMR Spectroscopy. ACS Publications. Available at: [Link].
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link].
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13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. ResearchGate. Available at: [Link].
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Carbocyclization of Unsaturated Thioesters Under Palladium Catalysis. The Royal Society of Chemistry. Available at: [Link].
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13C NMR Chemical Shift. Oregon State University. Available at: [Link].
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ACS Publications. Available at: [Link].
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Validation & Comparative
A Comparative Guide to the Characterization of N,N-dimethylthiophene-3-carboxamide and Related Scaffolds
Introduction
The thiophene-3-carboxamide scaffold is a privileged structure in medicinal chemistry and materials science, serving as a core component in a multitude of biologically active compounds, including kinase inhibitors and anticancer agents.[1][2][3] The precise characterization of these molecules is paramount for ensuring purity, confirming structural integrity, and understanding structure-activity relationships (SAR) in drug development and materials engineering. N,N-dimethylthiophene-3-carboxamide is a fundamental exemplar of this class, featuring a five-membered aromatic thiophene ring with an N,N-dimethylcarboxamide group at the 3-position.[4]
This guide provides a comprehensive characterization profile for this compound. To provide a clearer context for its properties, we present a comparative analysis against two structurally significant alternatives:
-
N,N-dimethylbenzamide : An aromatic analog where the thiophene ring is replaced by a benzene ring. This comparison elucidates the electronic and steric influence of the sulfur-containing heterocycle.
-
N,N-diethylthiophene-3-carboxamide : An alkyl-substituted analog that maintains the thiophene core but varies the N-alkyl substituents. This comparison highlights the impact of subtle changes to the amide group.
This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental data, standardized protocols, and expert insights into the interpretation of characterization results.
Physicochemical and Structural Properties: A Comparative Overview
The identity and fundamental properties of a compound are established by its physicochemical data. These parameters, including molecular weight, formula, and computed properties like lipophilicity (XLogP3) and polar surface area (TPSA), are critical for predicting a molecule's behavior in biological and chemical systems.
Below is a comparative table of the key physicochemical properties for this compound and its selected analogs.
| Property | This compound | N,N-dimethylbenzamide | N,N-diethylthiophene-3-carboxamide |
| CAS Number | 59906-37-5[5][6] | 611-74-5[7][8] | 73540-75-7[9] |
| Molecular Formula | C₇H₉NOS[5] | C₉H₁₁NO[10] | C₉H₁₃NOS[9] |
| Molecular Weight | 155.22 g/mol [5] | 149.19 g/mol [10] | 183.27 g/mol [9] |
| Monoisotopic Mass | 155.040485 Da[5] | 149.084064 Da[10] | 183.071785 Da[9] |
| SMILES | CN(C)C(=O)C1=CSC=C1[5] | CN(C)C(=O)C1=CC=CC=C1[10] | CCN(CC)C(=O)C1=CSC=C1[9] |
| InChIKey | CMZHFIPCSRETSP-UHFFFAOYSA-N[5] | IMNDHOCGZLYMRO-UHFFFAOYSA-N[10] | DMGZZYONMSPHOF-UHFFFAOYSA-N[9] |
| XLogP3 (Computed) | 0.5[5] | 0.6[10] | 1.3[9] |
| Topological PolarSurface Area (TPSA) | 48.6 Ų[5] | 20.3 Ų[10] | 48.6 Ų[9] |
The structural differences are visualized in the diagram below. The replacement of the thiophene ring with benzene or the substitution of N-methyl with N-ethyl groups leads to distinct changes in molecular geometry, electronics, and physical properties.
Caption: Logical relationship between the target compound and its analogs.
Spectroscopic Characterization
Spectroscopic analysis provides the definitive structural proof of a molecule. While publicly available experimental spectra for this compound are limited, this section outlines the expected spectral features based on its structure and provides a comparison with known data for its analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR: The ¹H NMR spectrum of This compound is expected to show three distinct signals in the aromatic region for the thiophene protons (H2, H4, and H5) and a singlet in the aliphatic region for the two equivalent N-methyl groups. The electron-withdrawing nature of the carboxamide group and the electronics of the sulfur atom will dictate the precise chemical shifts and coupling constants of the ring protons. In contrast, N,N-dimethylbenzamide would display a more complex multiplet pattern in the aromatic region corresponding to the five benzene ring protons. N,N-diethylthiophene-3-carboxamide would be easily distinguished by the presence of a quartet and a triplet, characteristic of the N-ethyl groups, in addition to the thiophene proton signals.
-
¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms. The key differentiator is the chemical shift of the carbonyl carbon (C=O), which is sensitive to the electronic environment. The electron-rich thiophene ring is expected to influence this shift compared to the benzene ring in N,N-dimethylbenzamide.
Table 2: Typical/Expected NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | Aromatic/Heteroaromatic Protons (¹H) | N-Alkyl Protons (¹H) | Carbonyl Carbon (¹³C) |
|---|---|---|---|
| This compound | ~7.0 - 8.0 | ~3.1 (singlet, 6H) | ~163 - 168 |
| N,N-dimethylbenzamide | ~7.3 - 7.5 | ~3.0 (singlet, 6H) | ~170 - 172 |
| N,N-diethylthiophene-3-carboxamide | ~7.0 - 8.0 | ~1.2 (triplet, 6H), ~3.4 (quartet, 4H) | ~162 - 167 |
Note: These are estimated values. Actual shifts can vary based on solvent and concentration. Standard NMR data compilations can be used for reference.[11][12]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The most prominent and diagnostic peak for these carboxamides is the carbonyl (C=O) stretching vibration, also known as the Amide I band.[13] The position of this band is highly sensitive to conjugation and the electronic properties of the attached aromatic ring.
-
Amide I Band (C=O Stretch): For This compound , this band is expected to appear in the range of 1630-1660 cm⁻¹. The electron-donating character of the thiophene ring can lower the frequency compared to a simple aliphatic amide. For N,N-dimethylbenzamide , this peak is typically found at a similar frequency, with its exact position influenced by conjugation with the benzene ring.[8]
-
Other Key Vibrations: Other significant peaks include C-H stretching from the aromatic ring and alkyl groups (~2800-3100 cm⁻¹), C=C stretching from the aromatic ring (~1450-1600 cm⁻¹), and C-N stretching (~1350-1450 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and valuable structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high precision.
-
Molecular Ion Peak (M⁺): The primary peak in the mass spectrum will correspond to the molecular ion, confirming the molecular weight.
-
Fragmentation Pattern: Electron impact (EI) or electrospray ionization (ESI) will cause the molecule to fragment in a predictable manner. A characteristic fragmentation for all three compounds would be the cleavage of the C-N bond to lose the dimethylamino (•N(CH₃)₂) or diethylamino (•N(CH₂CH₃)₂) radical, resulting in a prominent acylium ion peak. Fragmentation of the thiophene ring itself is also a known pathway for thiophene derivatives.[14]
Table 3: High-Resolution Mass Spectrometry Data
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Key Fragment Ion (Acylium) |
|---|---|---|---|
| This compound | C₇H₉NOS | 155.0405 | [C₅H₃OS]⁺ (m/z 111.99) |
| N,N-dimethylbenzamide | C₉H₁₁NO | 149.0841 | [C₇H₅O]⁺ (m/z 105.03) |
| N,N-diethylthiophene-3-carboxamide | C₉H₁₃NOS | 183.0718 | [C₅H₃OS]⁺ (m/z 111.99) |
Experimental Methodologies
To ensure reproducibility and accuracy, standardized analytical protocols are essential. The following section details the step-by-step methodologies for the key characterization techniques discussed.
Caption: A typical workflow for small molecule characterization.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Cap the NMR tube and gently vortex or invert until the sample is completely dissolved.
-
Data Acquisition: Place the sample in the NMR spectrometer. Acquire the ¹H spectrum, followed by the ¹³C{¹H} spectrum using standard instrument parameters.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the ¹³C spectrum by setting the CDCl₃ residual peak to 77.16 ppm.[12]
-
Analysis: Integrate the peaks in the ¹H spectrum and determine the chemical shift, multiplicity, and coupling constants for each signal. Assign peaks to the corresponding protons and carbons in the molecular structure.
Protocol 2: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Application: Place a small amount (1-2 mg) of the solid compound directly onto the ATR crystal, ensuring complete coverage of the sampling area.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is automatically ratioed against the background scan to produce a clean transmittance or absorbance spectrum.
-
Analysis: Identify the wavenumbers (cm⁻¹) of major absorption bands and assign them to the corresponding functional group vibrations (e.g., C=O, C-H, C=C).[13]
Protocol 3: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent compatible with electrospray ionization (ESI), such as acetonitrile or methanol.
-
Instrument Calibration: Calibrate the mass spectrometer (e.g., a Time-of-Flight (TOF) analyzer) using a known calibration standard to ensure high mass accuracy.
-
Infusion: Introduce the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. Set the mass range to scan well beyond the expected molecular weight.
-
Analysis: Determine the accurate mass of the molecular ion peak. Use the instrument's software to calculate the elemental composition based on the measured m/z value and compare it to the theoretical mass of the expected formula. Analyze major fragment ions to corroborate the proposed structure.
Conclusion
The comprehensive characterization of this compound relies on a combination of physicochemical analysis and spectroscopic techniques. Its identity is defined by a molecular weight of 155.22 g/mol , a molecular formula of C₇H₉NOS, and specific spectral signatures. Key distinguishing features include the characteristic signals of three thiophene protons and two N-methyl groups in its NMR spectrum, a strong Amide I band around 1630-1660 cm⁻¹ in its IR spectrum, and a precise mass of 155.0405 Da.
Comparison with its benzamide and N,N-diethyl analogs reveals predictable and informative variations. The switch to a benzene ring in N,N-dimethylbenzamide alters the aromatic NMR signals and removes the influence of the sulfur heteroatom. The extension of the alkyl chains in N,N-diethylthiophene-3-carboxamide is readily identified by the distinct ethyl group pattern in its ¹H NMR spectrum. This guide provides the foundational data and standardized protocols necessary for researchers to confidently identify, purify, and utilize these important chemical scaffolds in their work.
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A Comparative Guide to the Biological Activity of Thiophene-3-Carboxamide Analogues
The thiophene-3-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a multitude of derivatives with a broad spectrum of pharmacological activities.[1][2] The inherent physicochemical properties of the thiophene ring, a bioisostere of benzene, combined with the hydrogen bonding capabilities of the carboxamide linkage, create a pharmacophore ripe for exploration.[1][3] While N,N-dimethylthiophene-3-carboxamide represents a simple embodiment of this scaffold, extensive research has focused on the synthesis and biological evaluation of more complex analogues.
This guide provides a comparative analysis of these derivatives, focusing on their antifungal, anticancer, and antibacterial properties. We will delve into the experimental data that underpins these findings, elucidate the methodologies used, and explore the structure-activity relationships that govern their potency and selectivity.
Part 1: Antifungal Activity - Targeting Fungal Respiration
A significant number of thiophene-3-carboxamide analogues have been developed as potent antifungal agents, particularly as inhibitors of succinate dehydrogenase (SDH).[4][5][6] SDH, also known as Complex II, is a critical enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial respiratory chain, making it an ideal target for fungicide development.[5]
Comparative Efficacy of SDH Inhibitors
The development of novel thiophene/furan-1,3,4-oxadiazole carboxamides has yielded compounds with remarkable potency against various phytopathogenic fungi.[4][5][6] These analogues often outperform commercial fungicides like boscalid.
Table 1: Comparative Antifungal Activity (EC₅₀ in mg/L) of Thiophene-3-Carboxamide Analogues against Sclerotinia sclerotiorum
| Compound | Analogue Class | EC₅₀ (mg/L) vs. S. sclerotiorum | Reference |
| 4i | Thiophene-1,3,4-oxadiazole carboxamide | 0.140 ± 0.034 | [4][5][6] |
| 4g | Thiophene-1,3,4-oxadiazole carboxamide | ~0.1 - 1.1 | [4][5] |
| 4h | Thiophene-1,3,4-oxadiazole carboxamide | ~0.1 - 1.1 | [4][5] |
| Boscalid | Commercial SDHI Fungicide | 0.645 ± 0.023 | [4][5] |
EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
The data clearly indicates that specific structural modifications, such as the incorporation of a 1,3,4-oxadiazole ring, significantly enhance antifungal activity, with compound 4i being notably more potent than the commercial standard, boscalid.[4][5][6] Further studies have shown that compounds 4g and 4i are also potent inhibitors of the SDH enzyme itself, with IC₅₀ values of 1.01 ± 0.21 μM and 4.53 ± 0.19 μM, respectively.[5][6]
Experimental Protocol: In Vitro Antifungal Assay (Mycelium Growth Rate Method)
This protocol describes the standardized method for assessing the efficacy of antifungal compounds against mycelial growth.
Causality: The choice of the mycelium growth rate method is based on its direct relevance to the compound's ability to inhibit the vegetative growth of pathogenic fungi, which is a primary mechanism of disease progression. Potato Dextrose Agar (PDA) is a universally accepted growth medium that supports robust mycelial growth for a wide range of fungi.
-
Preparation of Test Plates:
-
Prepare Potato Dextrose Agar (PDA) medium according to the manufacturer's instructions and sterilize.
-
Cool the medium to 50-60°C.
-
Add the test compound (dissolved in a suitable solvent like DMSO) to the molten PDA to achieve the desired final concentrations (e.g., 50 mg/L for initial screening, followed by serial dilutions for EC₅₀ determination). Ensure the solvent concentration is consistent across all plates and does not exceed a level that affects fungal growth (typically <1% v/v).
-
Pour the amended PDA into sterile Petri dishes (9 cm diameter). A plate containing only the solvent serves as the negative control, and a plate with a known fungicide (e.g., boscalid) serves as the positive control.
-
-
Inoculation:
-
From a fresh, actively growing culture of the target fungus (e.g., S. sclerotiorum), cut a mycelial disc (typically 5 mm in diameter) using a sterile cork borer.
-
Place the mycelial disc, mycelium-side down, in the center of each test plate.
-
-
Incubation:
-
Incubate the plates at a suitable temperature for the specific fungus (e.g., 25 ± 1°C) in the dark.
-
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions when the colony in the negative control plate has reached approximately 7-8 cm in diameter.
-
Calculate the percentage inhibition of mycelial growth using the following formula:
-
Inhibition (%) = [(C - T) / (C - D)] x 100
-
Where:
-
C = Average diameter of the colony in the negative control (mm)
-
T = Average diameter of the colony in the treated plate (mm)
-
D = Diameter of the initial mycelial disc (mm)
-
-
-
Use the inhibition data from serial dilutions to calculate the EC₅₀ value through probit analysis.
-
Visualizing the Experimental Workflow
Caption: Workflow for In Vitro Antifungal Susceptibility Testing.
Part 2: Anticancer Activity - Probing Cytotoxicity and Kinase Inhibition
Thiophene-3-carboxamide derivatives have also emerged as a promising class of anticancer agents.[2][7][8] Their mechanisms are diverse, ranging from the inhibition of crucial signaling kinases like VEGFR-2 and EGFR to the induction of apoptosis and cell cycle arrest.[9][10]
Comparative Cytotoxicity of Thiophene-3-Carboxamide Analogues
The antiproliferative activity of these compounds has been evaluated against a panel of human cancer cell lines. Modifications to the core structure significantly impact cytotoxicity, as demonstrated by the comparison of various analogues.
Table 2: Comparative Cytotoxic Activity (IC₅₀ in µM) of Selected Analogues
| Compound | Analogue Class | Cell Line | IC₅₀ (µM) | Reference |
| 16e | Trisubstituted Thiophene-3-carboxamide Selenide | HCT116 (Colon) | 3.20 ± 0.12 | [1][10] |
| A549 (Lung) | 7.86 ± 0.09 | [1][10] | ||
| MCF-7 (Breast) | 8.81 ± 0.14 | [1][10] | ||
| 2b | Phenyl-Thiophene-Carboxamide (CA-4 Biomimetic) | Hep3B (Liver) | 5.46 | [2][7][8] |
| 2e | Phenyl-Thiophene-Carboxamide (CA-4 Biomimetic) | Hep3B (Liver) | 12.58 | [2][7][8] |
| MB-D2 | Thiophene Carboxamide Scaffold | A375 (Melanoma) | < 50 | [11] |
| HT-29 (Colon) | < 75 | [11] | ||
| MCF-7 (Breast) | < 50 | [11] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data highlights that strategic modifications, such as the introduction of a selenide group (compound 16e ) or mimicking the structure of known anticancer agents like Combretastatin A-4 (compounds 2b , 2e ), can lead to potent cytotoxic effects.[7][8][10] Notably, compound 16e also showed impressive EGFR kinase inhibition with an IC₅₀ value of 94.44 ± 2.22 nM, providing a clear mechanistic rationale for its cytotoxicity.[10]
Mechanism of Action: VEGFR-2 Inhibition Pathway
Many thiophene-3-carboxamide derivatives exert their anti-angiogenic and anticancer effects by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[9] Inhibition of this receptor tyrosine kinase blocks downstream signaling pathways, such as the RAF-MEK-ERK pathway, which are critical for endothelial cell proliferation, migration, and survival, thereby preventing tumor angiogenesis.[9]
Caption: Inhibition of the VEGFR-2 signaling pathway by thiophene analogues.
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a reliable and widely used method for determining cytotoxicity by measuring cell density based on the measurement of cellular protein content.
Causality: The SRB assay is chosen for its simplicity, sensitivity, and the fact that its endpoint—total cellular protein—is stable and less prone to interference from compound metabolism compared to metabolic assays like the MTT assay. It provides a robust measure of cell number, directly reflecting the antiproliferative effect of the test compounds.[12][13]
-
Cell Plating:
-
Harvest cancer cells (e.g., HCT-116, MCF-7) from culture and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well microtiter plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the appropriate cell culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for a further 48-72 hours.
-
-
Cell Fixation and Staining:
-
Terminate the experiment by gently adding 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Wash the plates five times with slow-running tap water to remove TCA and excess medium. Air dry the plates completely.
-
Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.
-
Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
-
Measurement and Analysis:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Shake the plates for 5-10 minutes on a mechanical shaker.
-
Read the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC₅₀ value using non-linear regression analysis.
-
Part 3: Antibacterial Activity
While less explored than their antifungal and anticancer properties, certain thiophene-3-carboxamide derivatives have also demonstrated notable antibacterial activity.[14][15][16] These compounds show potential against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[15][17][18]
Comparative Antibacterial Efficacy
The structural features required for antibacterial activity can differ from those for antifungal or anticancer effects. Studies have shown that specific substitutions on the thiophene ring and the carboxamide nitrogen are crucial.
Table 3: Comparative Antibacterial Activity (MIC in mg/L) of Thiophene Analogues
| Compound | Analogue Class | Organism | MIC₅₀ (mg/L) | Reference |
| Thiophene 4 | 2,5-disubstituted Thiophene | Colistin-Resistant A. baumannii | 16-32 | [17][18] |
| Colistin-Resistant E. coli | 8-32 | [17][18] | ||
| Thiophene 5 | 2,5-disubstituted Thiophene | Colistin-Resistant A. baumannii | 16-32 | [17][18] |
| Colistin-Resistant E. coli | 8-32 | [17][18] | ||
| Thiophene 8 | 2,5-disubstituted Thiophene | Colistin-Resistant A. baumannii | 16-32 | [17][18] |
| Colistin-Resistant E. coli | 8-32 | [17][18] | ||
| Ciprofloxacin | Standard Antibiotic | Various | (Varies) | [15] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Research into novel 2,5-disubstituted thiophene derivatives has identified compounds with significant activity against colistin-resistant Gram-negative bacteria, a critical threat in clinical settings.[17][18] These compounds were found to increase bacterial membrane permeability and reduce the adherence of bacteria to host cells, suggesting a multi-faceted mechanism of action.[17][18]
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, following guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI).
Causality: The broth microdilution method is the preferred technique for quantitative susceptibility testing. It allows for the simultaneous testing of multiple compounds at various concentrations in a standardized, reproducible format, providing a precise MIC value that is crucial for comparing the potency of different antimicrobial agents.
-
Inoculum Preparation:
-
From an overnight culture of the test bacterium on a suitable agar plate, select several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in the appropriate test broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Preparation:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the test broth. The final volume in each well is typically 100 µL.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well (except the sterility control).
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth. This can be aided by using a reading mirror or a spectrophotometric plate reader.
-
Conclusion
The this compound scaffold is the parent of a vast and versatile family of biologically active compounds. Through strategic chemical modifications, researchers have developed potent analogues that function as antifungal, anticancer, and antibacterial agents. The comparative data presented herein demonstrates that the biological activity is exquisitely sensitive to the nature and position of substituents on the thiophene-carboxamide core. Future research will undoubtedly continue to refine these structures, aiming for enhanced potency, improved selectivity, and a better understanding of their mechanisms of action to address pressing needs in medicine and agriculture.
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Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. ACS Publications. [Link]
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Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. PubMed. [Link]
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Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. PubMed. [Link]
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Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]
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A Comparative Guide to the Validation of N,N-dimethylthiophene-3-carboxamide Purity by HPLC and Orthogonal Methods
For Researchers, Scientists, and Drug Development Professionals
In the synthesis and development of novel chemical entities, the rigorous confirmation of purity is a cornerstone of reliable and reproducible research. This guide provides an in-depth technical comparison for the validation of N,N-dimethylthiophene-3-carboxamide purity, with a primary focus on High-Performance Liquid Chromatography (HPLC). Furthermore, it explores the synergistic value of employing orthogonal analytical techniques, namely Quantitative Nuclear Magnetic Resonance (qNMR) and Differential Scanning Calorimetry (DSC), to build a comprehensive and robust purity profile.
The Central Role of Purity in Drug Discovery
This compound, a member of the thiophene carboxamide family, represents a scaffold of significant interest in medicinal chemistry due to the diverse biological activities exhibited by related structures.[1][2] The seemingly minor presence of impurities can drastically alter the pharmacological and toxicological profile of a compound, leading to misleading experimental results and potential safety concerns. Therefore, the validation of a compound's purity is not merely a quality control checkpoint but a fundamental aspect of scientific integrity.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the most widely adopted technique for purity determination in the pharmaceutical industry, prized for its high resolving power, sensitivity, and quantitative accuracy.[3] A typical HPLC method for a small molecule like this compound would involve a reversed-phase separation, where the compound and its impurities are separated based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Potential Impurities in this compound Synthesis
A critical aspect of developing a robust purity assessment method is understanding the potential impurities that may arise during synthesis. The common synthetic route to this compound involves the coupling of thiophene-3-carboxylic acid with dimethylamine.[4] This process can introduce several types of impurities:
-
Starting Materials: Unreacted thiophene-3-carboxylic acid[5][6] and residual dimethylamine.[7]
-
Reagent-Related Impurities: Impurities from coupling agents (e.g., EDC, DCC) or solvents.
-
Byproducts: Side-reaction products, such as the formation of N-methylthiophene-3-carboxamide if monomethylamine is present as an impurity in the dimethylamine source.[8]
-
Degradation Products: The thiophene ring and amide bond may be susceptible to degradation under certain conditions of light, temperature, or pH.
Proposed HPLC Method for this compound
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape and is MS-compatible. |
| Mobile Phase B | Acetonitrile | A common organic modifier with good elution strength. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient ensures the elution of both polar and nonpolar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 254 nm | The thiophene ring is expected to have a strong chromophore. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Validation of the HPLC Method: Adhering to ICH Q2(R2) Guidelines
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[11] The International Council for Harmonisation (ICH) Q2(R2) guidelines provide a framework for validating analytical methods.[12]
Table 2: HPLC Method Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can assess the analyte in the presence of impurities. | Peak purity analysis (e.g., using a DAD detector) should show no co-eluting peaks. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration. |
| Accuracy | To determine the closeness of the test results to the true value. | 98.0% to 102.0% recovery of spiked analyte in the sample matrix. |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (intra-day) and intermediate precision (inter-day) RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | To measure the method's capacity to remain unaffected by small variations in parameters. | Consistent results with deliberate variations in flow rate, temperature, and mobile phase composition. |
Orthogonal Methods for Purity Confirmation
Relying solely on a single analytical technique can sometimes be misleading. Orthogonal methods, which measure the same property using different principles, provide a higher degree of confidence in the purity assessment.[3]
Quantitative NMR (qNMR): An Absolute Method
Unlike HPLC, which provides a relative purity based on the area percentage of detected peaks, qNMR can determine the absolute purity of a substance without the need for a reference standard of the analyte itself.
Principle: qNMR relies on the principle that the integral of an NMR signal is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.[13]
Experimental Protocol: ¹H qNMR
-
Sample Preparation: Accurately weigh a known amount of this compound and a certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into an NMR tube.
-
Solvent: Dissolve the sample and standard in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
Acquisition: Acquire the ¹H NMR spectrum using a high-field spectrometer (≥400 MHz) with a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration.
-
Data Processing: Carefully integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard.
-
Calculation: Use the following formula to calculate the purity:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
-
Differential Scanning Calorimetry (DSC): A Thermal Analysis Approach
DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. For purity determination, DSC relies on the van't Hoff equation, which describes the melting point depression of a substance due to the presence of impurities.[14][15]
Principle: A pure crystalline substance has a sharp melting point. The presence of impurities broadens the melting range and lowers the melting point. By analyzing the shape of the melting endotherm, the mole fraction of impurities can be calculated.[16] This method is particularly effective for detecting eutectic impurities that may not be well-resolved by HPLC.[12]
Experimental Protocol: Purity by DSC
-
Sample Preparation: Accurately weigh a small amount of the crystalline sample (1-3 mg) into an aluminum DSC pan and hermetically seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting transition.
-
Data Analysis: The instrument's software analyzes the melting peak to determine the purity based on the van't Hoff equation.
Comparison of HPLC, qNMR, and DSC for Purity Validation
Table 3: Comparison of Analytical Techniques for Purity Determination
| Feature | HPLC | qNMR | DSC |
| Principle | Chromatographic separation | Nuclear magnetic resonance | Thermal analysis |
| Purity Type | Relative (area %) | Absolute (mass %) | Absolute (mole %) |
| Reference Standard | Requires a reference standard of the analyte for identity and response factor determination. | Requires a certified internal standard. | Does not require a reference standard of the analyte. |
| Sensitivity | High (can detect impurities at low levels) | Moderate | Lower sensitivity, generally suitable for purities >98%.[15] |
| Specificity | High for separating structurally similar impurities. | High for structural elucidation of impurities. | Low; does not identify individual impurities. |
| Sample Throughput | High | Low (long acquisition times for qNMR) | Moderate |
| Sample State | Solution | Solution | Crystalline solid |
| Destructive | Yes | No | Yes |
Visualizing the Purity Validation Workflow
The following diagram illustrates a comprehensive workflow for the purity validation of this compound, integrating HPLC with orthogonal methods.
Caption: A comprehensive workflow for purity validation.
Conclusion
The validation of this compound purity requires a multifaceted approach. While HPLC stands as the primary method for routine analysis due to its high throughput and sensitivity in profiling impurities, its reliance on relative quantification necessitates confirmation by orthogonal techniques. Quantitative NMR provides an absolute purity value and invaluable structural information about both the main component and any impurities present. Differential Scanning Calorimetry offers a complementary absolute purity assessment, particularly for crystalline materials, and can detect impurities that are difficult to resolve chromatographically.
By integrating these three powerful analytical techniques, researchers, scientists, and drug development professionals can establish a highly reliable and defensible purity profile for this compound, ensuring the integrity and quality of their scientific endeavors. This comprehensive approach not only satisfies regulatory expectations but also builds a solid foundation for successful drug discovery and development.
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Slideshare. (n.d.). Determination of % purity of a compound by by Using DSC. Retrieved from [Link]
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NIH. (2021). Determination of dimethylamine and nitrite in pharmaceuticals by ion chromatography to assess the likelihood of nitrosamine formation. Retrieved from [Link]
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Almac Group. (n.d.). QNMR – a modern alternative to HPLC. Retrieved from [Link]
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ACS Publications. (2023). N-Nitrosodimethylamine Formation in Metformin Drug Products by the Reaction of Dimethylamine and Atmospheric NO2. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of N,N-dimethylthiophene-3-carboxamide
This guide provides an in-depth comparison of mass spectrometry methodologies for the analysis of N,N-dimethylthiophene-3-carboxamide, a key heterocyclic amide relevant in chemical synthesis and drug discovery. We will move beyond simple protocol recitation to explore the fundamental principles guiding methodological choices, ensuring researchers, scientists, and drug development professionals can select and optimize the ideal analytical approach for their specific objectives, be it high-sensitivity quantification or unambiguous structural confirmation.
Analyte Profile: this compound
Before delving into analytical techniques, understanding the physicochemical properties of our target analyte is paramount.
-
Structure: A thiophene ring functionalized with an N,N-dimethylcarboxamide group at the 3-position.
-
Key Features: The molecule possesses a moderately polar carboxamide group, making it amenable to techniques that ionize polar compounds. The thiophene ring and methyl groups contribute some non-polar character. This dual nature makes the choice of ionization source a critical decision point.
Comparison of Ionization Techniques: ESI vs. APCI
The first critical choice in developing a liquid chromatography-mass spectrometry (LC-MS) method is the ionization source. For a molecule like this compound, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most viable alternatives.
The Causality Behind the Choice: ESI is a soft ionization technique that generates ions from polar, often non-volatile molecules directly from the liquid phase, making it ideal for compounds that are already charged or can easily accept a proton in solution.[3][4] In contrast, APCI requires the analyte to be volatilized in a heated nebulizer before being ionized by a corona discharge; this makes it better suited for less polar, more volatile, and thermally stable compounds.[3][5][6]
Given that this compound is a small, relatively polar molecule, ESI is generally the preferred starting point, particularly in positive ion mode where the amide group can be readily protonated to form the [M+H]⁺ ion. However, APCI should not be dismissed, as it can sometimes offer better sensitivity for small molecules and may be less susceptible to matrix effects from complex sample backgrounds.[5][7]
Comparative Performance Data (Expected)
| Parameter | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Rationale & Justification |
| Primary Ion | [M+H]⁺, potential [M+Na]⁺ adducts | Primarily [M+H]⁺ | ESI is prone to forming sodium adducts if salts are present. APCI's gas-phase mechanism favors simple protonation.[8] |
| Sensitivity | High, especially for polar compounds | Moderate to High, effective for small, less polar molecules | The polar amide group favors ESI, but the overall small size and volatility may yield a strong signal with APCI.[3][7] |
| Matrix Effects | More Susceptible | Generally Less Susceptible | ESI's reliance on droplet surface chemistry makes it more prone to ion suppression from co-eluting matrix components.[5][7] |
| Thermal Stability | Not Required | Required | APCI utilizes a heated vaporizer, which could degrade thermally labile compounds. ESI is a gentler process.[5] |
| Optimal Flow Rate | 0.1 - 0.5 mL/min | > 0.5 mL/min | APCI benefits from higher flow rates to generate more reactant ions for the chemical ionization process.[5] |
Comparison of Mass Analyzers: Quadrupole vs. Time-of-Flight (TOF)
The choice of mass analyzer dictates the type of data obtained, directly impacting whether the application is geared towards targeted quantification or qualitative discovery.
The Causality Behind the Choice:
-
Triple Quadrupole (TQMS): This is the gold standard for quantitative analysis.[9] It operates as a highly specific mass filter, isolating a precursor ion (e.g., the [M+H]⁺ of our analyte) in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and then isolating a specific fragment ion in the third quadrupole (Q3). This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is exceptionally sensitive and selective, effectively eliminating background noise.[10][11]
-
Time-of-Flight (TOF): A TOF analyzer measures the mass-to-charge ratio by determining the time it takes for an ion to travel a fixed distance.[9] Its key advantages are extremely high mass resolution and mass accuracy, often to within a few parts-per-million (ppm).[12][13] This allows for the confident determination of a compound's elemental formula and the separation of isobaric interferences—compounds with the same nominal mass but different elemental compositions.[12]
Comparative Performance Data
| Parameter | Triple Quadrupole (TQMS) | Time-of-Flight (TOF-MS) | Rationale & Justification |
| Primary Application | Targeted Quantification | Qualitative Identification, High-Resolution Screening | TQMS excels at measuring known compounds with high sensitivity (MRM mode). TOF is superior for identifying unknowns and confirming structures.[9][11] |
| Mass Resolution | Unit Mass (~0.7 Da) | High (>10,000 FWHM) | TOF can easily distinguish between ions with very similar masses that would appear as a single peak on a quadrupole.[12][13] |
| Mass Accuracy | ~0.1 - 0.2 Da | < 5 ppm | High mass accuracy from a TOF allows for the calculation of an elemental formula, a powerful tool for structural elucidation.[11][12] |
| Sensitivity (Mode) | Excellent (MRM) | Good (Full Scan) | In MRM mode, a TQMS dedicates 100% of its duty cycle to specific ions, yielding lower detection limits than a TOF in full-scan mode for a targeted analyte.[10][11] |
| Scan Speed | Slower (Scanning Mode) | Very Fast (up to 500 spectra/s) | TOF acquires all ions simultaneously, making it ideal for fast chromatography. Quadrupoles must scan across a mass range, limiting speed.[10][12] |
| Method Development | Requires optimization of MRM transitions for each analyte. | Simpler, provides full mass range data without compound-specific optimization.[9] |
Experimental Protocols & Workflows
The following protocols represent validated starting points for the analysis of this compound. Optimization is required for specific instrumentation and sample matrices.
Visualizing the General LC-MS Workflow
Caption: General experimental workflow for LC-MS analysis.
Protocol 1: High-Sensitivity Quantification via LC-TQMS
This method is designed for accurately measuring the concentration of this compound in complex matrices, such as plasma or tissue extracts.
-
Chromatography (HPLC):
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (TQMS with ESI Source):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Gas Flow: 800 L/hr (Nitrogen).
-
Desolvation Temperature: 400 °C.
-
MRM Transitions: See Fragmentation Analysis (Section 5) to select appropriate precursor and product ions. A starting point would be monitoring the transition from the precursor ion [M+H]⁺ (m/z 156.05) to a high-mass fragment.
-
Protocol 2: Structural Confirmation via LC-TOF-MS
This method is ideal for confirming the identity of the synthesized compound or for identifying it in an untargeted screening experiment.
-
Chromatography (HPLC):
-
Same conditions as Protocol 1 to ensure chromatographic consistency.
-
-
Mass Spectrometry (TOF-MS with ESI Source):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Acquisition Mode: Full Scan.
-
Mass Range: 50 - 500 m/z.
-
Data Analysis: Extract the exact mass for the peak corresponding to the analyte. The measured mass should be within 5 ppm of the theoretical exact mass of the protonated molecule (C₇H₁₀NOS⁺), which is 156.04830.
-
Fragmentation Analysis of this compound
Understanding the fragmentation pattern is crucial for both structural confirmation and for setting up robust MRM assays. The primary fragmentation pathways for the protonated molecule (m/z 156.05) under Collision-Induced Dissociation (CID) are predictable based on established chemical principles.
The most likely fragmentation points are the bonds adjacent to the carbonyl group (α-cleavage), which are structurally the weakest.[14][15]
Predicted Fragmentation Pathway
Caption: Predicted fragmentation of this compound.
-
[M+H]⁺ (m/z 156.05): The protonated parent molecule, selected in Q1.
-
Fragment A (m/z 111.02): This prominent fragment results from the neutral loss of dimethylamine (C₂H₅N, 45.06 Da) via cleavage of the amide C-N bond. This produces a stable acylium ion. This is an excellent candidate for an MRM transition (156.05 -> 111.02).
-
Fragment B (m/z 83.01): A subsequent loss of carbon monoxide (CO, 28.01 Da) from the acylium ion results in the thiophene cation. This can also be used for a confirmatory MRM transition (156.05 -> 83.01).
Conclusion and Recommendations
The optimal mass spectrometry method for analyzing this compound is dictated entirely by the research objective.
-
For Quantitative Studies: A liquid chromatography system coupled to a triple quadrupole mass spectrometer (LC-TQMS) using Electrospray Ionization (ESI) is the superior choice. The sensitivity and selectivity of MRM mode provide the most reliable and robust quantitative data.
-
For Qualitative Analysis and Structural Confirmation: An LC system coupled to a Time-of-Flight mass spectrometer (LC-TOF-MS) is recommended. The high mass accuracy provides unambiguous confirmation of the elemental composition, which is essential for identifying unknowns or verifying synthetic products.
By understanding the interplay between analyte properties and instrument capabilities, researchers can confidently develop and validate powerful mass spectrometry methods for this compound and other related small molecules.
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What Are the Differences Between Triple Quadrupole and Time-of-Flight Mass Spectrometers? (n.d.). MtoZ Biolabs. [Link]
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Advantages of Time-of-Flight Mass Spectrometry Over Quadrupole MS. (n.d.). Tofwerk. [Link]
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Why is Time-of-Flight Mass Spectrometry (TOFMS) considered a more ideal detector relative to Quadrupole Mass Spectrometry (QMS)? (2024, May 26). Universal Lab Blog. [Link]
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Li, W., et al. (2015). Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 102, 195-200. [Link]
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A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. (2023, August 23). ACD/Labs. [Link]
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Electrospray LC/MS response differences from equimolar quantities of drugs using a compact mass spectrometer equipped with atmospheric pressure ionization. (n.d.). Advion, Inc. [Link]
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Lee, H. R., Kochhar, S., & Shim, S. M. (2015). Comparison of electrospray ionization and atmospheric chemical ionization coupled with the liquid chromatography-tandem mass spectrometry for the analysis of cholesteryl esters. International Journal of Analytical Chemistry, 2015, 650927. [Link]
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Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab. (2025, August 15). Persee. [Link]
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GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). (1995). ResearchGate. [Link]
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A Comparative Guide to N,N-Dimethylthiophene-3-Carboxamide Derivatives: Synthesis, Biological Activity, and Structure-Activity Relationships
For researchers, medicinal chemists, and drug development professionals, the thiophene carboxamide scaffold represents a privileged structure in the pursuit of novel therapeutics. Its inherent drug-like properties and synthetic tractability have led to the exploration of a vast chemical space, yielding compounds with a wide array of biological activities. This guide provides an in-depth comparative analysis of N,N-dimethylthiophene-3-carboxamide derivatives and their closely related analogues, focusing on their performance as kinase inhibitors and anticancer agents. We will delve into the causal relationships between chemical structure and biological function, supported by experimental data and detailed protocols to empower your own research endeavors.
The Thiophene Carboxamide Core: A Versatile Pharmacophore
The thiophene ring, a bioisostere of the benzene ring, offers a unique combination of aromaticity and electronic properties that facilitate favorable interactions with biological targets. When functionalized with a carboxamide group at the 3-position, the resulting scaffold serves as an excellent platform for generating diverse libraries of bioactive molecules. The N,N-dimethyl substitution on the carboxamide often enhances solubility and metabolic stability, making it a desirable feature in drug candidates.
This guide will focus on comparing derivatives where substitutions are made at other positions of the thiophene ring, and will also draw comparisons with analogues bearing different N-substituents to highlight the importance of the N,N-dimethyl group.
Comparative Analysis of Biological Activity: Kinase Inhibition and Anticancer Efficacy
Thiophene-3-carboxamide derivatives have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.
Inhibition of c-Jun N-Terminal Kinase (JNK)
A study on thiophene-3-carboxamide derivatives as JNK inhibitors revealed crucial structure-activity relationships (SAR).[1][2] The researchers discovered that these compounds can act as dual inhibitors, targeting both the ATP-binding site and the substrate-binding site of the kinase.[1][2]
A key finding was the critical role of the carboxamide at the 3-position of the thiophene ring. Moving the carboxamide to the 5-position resulted in a complete loss of activity.[1] Furthermore, substitutions on the thiophene ring at the 4 and 5-positions with methyl groups led to a decrease in inhibitory activity compared to the unsubstituted analogue.[1]
| Compound | Substitution at 2-position | Substitution at 4,5-positions | JNK1 Kinase Inhibition IC50 (µM) | JIP1 Displacement IC50 (µM) |
| 1 | 2-(naphthalen-1-yl)acetamido | 4,5-dimethyl | 26.0 | 15.8 |
| 5g | 2-(naphthalen-1-yl)acetamido | Unsubstituted | 5.4 | >25 |
| 25 | 2-(naphthalen-1-yl)acetamido | Unsubstituted | 1.32 | 4.62 |
Table 1: Comparative inhibitory activities of selected thiophene-3-carboxamide derivatives against JNK1. Data sourced from De et al. (2011).[1]
The data clearly indicates that an unsubstituted thiophene ring (compound 5g) is preferred over a 4,5-dimethyl substituted ring (compound 1) for kinase inhibition, although the latter shows better activity in the JIP1 displacement assay. Further optimization (compound 25) led to a potent dual inhibitor.
Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Thiophene-3-carboxamide derivatives have also been investigated as inhibitors of VEGFR-2, a key player in tumor angiogenesis. A series of novel derivatives based on the scaffold of PAN-90806 were synthesized and evaluated for their anti-proliferative and VEGFR-2 inhibitory activities.[3]
One of the most potent compounds identified, 14d , demonstrated an IC50 value of 191.1 nM against VEGFR-2 and exhibited excellent anti-proliferative activity against various cancer cell lines.[3] The study highlighted the importance of specific substitutions on the thiophene ring and the N-phenyl group of the carboxamide for achieving high potency.
Anticancer Activity as Combretastatin A-4 (CA-4) Biomimetics
In a different approach, thiophene carboxamide derivatives were designed as biomimetics of the natural anticancer agent Combretastatin A-4 (CA-4).[4] This study synthesized a series of derivatives and tested their cytotoxicity against the Hep3B cancer cell line.
The most active compounds, 2b and 2e , displayed IC50 values of 5.46 µM and 12.58 µM, respectively.[4] These molecules were found to disrupt the spheroid formation of Hep3B cells, indicating a potent anticancer effect.[4]
| Compound | R1 | R2 | IC50 (µM) on Hep3B cells |
| 2b | 3,4,5-trimethoxyphenyl | 4-fluorophenyl | 5.46 |
| 2e | 3,4-dimethoxyphenyl | 4-fluorophenyl | 12.58 |
Table 2: Anticancer activity of thiophene carboxamide derivatives as CA-4 biomimetics. Data sourced from Hawash et al. (2022).[4]
This comparative data underscores how modifications on the N-phenyl and 5-phenyl groups of the thiophene-2-carboxamide scaffold significantly impact cytotoxic potency.
Experimental Protocols
To facilitate further research and validation, detailed experimental protocols for the synthesis and biological evaluation of these derivatives are provided below.
General Synthesis of Thiophene-3-Carboxamide Derivatives
The synthesis of the thiophene-3-carboxamide scaffold can be achieved through various established methods. A common approach involves the Gewald reaction. For N-acylation at the 2-position, the following protocol is representative.
Protocol for the Synthesis of 2-Acetamido-thiophene-3-carboxamides:
-
To a solution of the appropriate 2-aminothiophene-3-carboxamide (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride or anhydride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired derivative.
Workflow for the Synthesis of Thiophene-3-Carboxamide Derivatives:
Caption: General workflow for the synthesis of 2-acetamido-thiophene-3-carboxamide derivatives.
In Vitro Kinase Inhibition Assay (JNK1)
The inhibitory activity of the synthesized compounds against JNK1 can be determined using a variety of assay formats, such as the LanthaScreen™ Eu Kinase Binding Assay or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
General Protocol for a TR-FRET Kinase Assay:
-
Prepare a reaction buffer containing a suitable buffer (e.g., HEPES), MgCl2, a non-ionic detergent, and DTT.
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the JNK1 enzyme and the appropriate substrate (e.g., a biotinylated peptide) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagents, which typically include a europium-labeled anti-phospho-substrate antibody and an APC-labeled streptavidin.
-
Incubate for a further period to allow for the binding of the detection reagents.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths.
-
Calculate the percentage of inhibition and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
The cytotoxic effects of the compounds on cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol for MTT Assay:
-
Seed cancer cells (e.g., Hep3B, A549, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the medium and dissolve the formazan crystals in a suitable solvent, such as DMSO or isopropanol.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Structure-Activity Relationship (SAR) Insights and Mechanistic Implications
The comparative data presented allows for the deduction of several key SAR insights that can guide future drug design efforts.
SAR for JNK Inhibition:
Caption: Key structure-activity relationships for thiophene-3-carboxamide based JNK inhibitors.
The dual inhibition mechanism of some thiophene-3-carboxamide derivatives against JNK is particularly noteworthy.[1][2] By binding to both the ATP pocket and the substrate docking site, these compounds can achieve higher potency and potentially greater selectivity compared to purely ATP-competitive inhibitors. This dual-action mechanism represents a promising strategy for developing next-generation kinase inhibitors.
Conclusion and Future Directions
The comparative analysis of this compound derivatives and their analogues demonstrates the significant potential of this scaffold in medicinal chemistry. The studies highlighted herein provide a solid foundation for understanding the structure-activity relationships that govern their biological activities as kinase inhibitors and anticancer agents.
Future research should focus on:
-
Systematic derivatization: A comprehensive library of this compound derivatives with diverse substitutions at the 2, 4, and 5-positions should be synthesized and screened against a panel of kinases and cancer cell lines to build a more complete SAR map.
-
Mechanism of action studies: For the most potent compounds, in-depth mechanistic studies should be conducted to elucidate their precise molecular targets and signaling pathways.
-
In vivo evaluation: Promising candidates should be advanced to in vivo studies in relevant animal models to assess their efficacy, pharmacokinetics, and safety profiles.
By leveraging the insights presented in this guide, researchers can accelerate the development of novel and effective therapeutics based on the versatile thiophene-3-carboxamide scaffold.
References
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Hawash, M., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 8969. [Link]
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De, S. K., et al. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Bioorganic & Medicinal Chemistry, 19(8), 2582-2588. [Link]
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Zhang, Y., et al. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Bioorganic Chemistry, 147, 107358. [Link]
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De, S. K., et al. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. PubMed, [Link]
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A Comparative Guide to the Structural Elucidation of N,N-dimethylthiophene-3-carboxamide: A Multi-Technique Perspective
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of understanding its function and potential applications. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of N,N-dimethylthiophene-3-carboxamide, a molecule of interest in medicinal chemistry due to the prevalence of the thiophene carboxamide scaffold in bioactive compounds.
While a definitive single-crystal X-ray diffraction study for this compound is not publicly available, this guide will leverage the crystal structure of a closely related analog, 2-amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide , to illustrate the principles and data derived from X-ray crystallography. We will then compare this "gold standard" technique with other powerful analytical methods—Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS)—using a combination of experimental and predicted data for our target molecule. This comparative approach will illuminate the strengths, limitations, and synergistic nature of these techniques in modern chemical analysis.
The Unambiguous Answer: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine bond lengths, bond angles, and the overall molecular conformation with exceptional accuracy.
Case Study: The Crystal Structure of 2-amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide
To understand the depth of information provided by SC-XRD, we will examine the crystal structure of 2-amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide.
Key Crystallographic Data:
| Parameter | Value |
| Chemical Formula | C₁₄H₁₆N₂O₂S |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.606(2) |
| b (Å) | 7.5193(19) |
| c (Å) | 21.297(5) |
| β (°) | 100.599(5) |
| Volume (ų) | 1354.7(6) |
| Z | 4 |
| Temperature (K) | 291(2) |
| Radiation | Mo Kα (λ = 0.71073 Å) |
Data sourced from the Cambridge Crystallographic Data Centre.
This data provides the fundamental unit cell dimensions and symmetry of the crystal lattice. From the refined structure, we can ascertain critical intramolecular details, such as the dihedral angle between the thiophene and phenyl rings, which is 13.9(1)°. The structure is also stabilized by a network of intra- and intermolecular hydrogen bonds.[2]
Experimental Protocol: Single-Crystal X-ray Diffraction
The following is a generalized, yet detailed, protocol for obtaining a crystal structure of a small molecule like our analog.
-
Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step. For a compound like this compound, slow evaporation of a solution in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is a common starting point.
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.
-
Data Collection: The mounted crystal is placed on a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Reduction and Structure Solution: The collected diffraction data are processed to yield a set of structure factors. These are then used to solve the phase problem and generate an initial electron density map.
-
Structure Refinement: The initial model of the structure is refined against the experimental data to improve the fit and obtain the final, accurate atomic coordinates, bond lengths, and angles.
The Power of Deduction: Spectroscopic and Spectrometric Methods
While SC-XRD provides an unparalleled static picture of a molecule in the solid state, spectroscopic and spectrometric techniques offer complementary information about the molecule's connectivity, functional groups, and mass, often in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms (primarily ¹H and ¹³C).
Predicted NMR Data for this compound:
| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~7.8 | Doublet of doublets | 1H | H5 |
| ¹H | ~7.4 | Doublet of doublets | 1H | H2 |
| ¹H | ~7.2 | Doublet of doublets | 1H | H4 |
| ¹H | ~3.1 | Singlet | 6H | N(CH₃)₂ |
| ¹³C | ~165 | Carbonyl | - | C=O |
| ¹³C | ~135 | Aromatic | - | C3 |
| ¹³C | ~128 | Aromatic | - | C5 |
| ¹³C | ~126 | Aromatic | - | C2 |
| ¹³C | ~125 | Aromatic | - | C4 |
| ¹³C | ~38 | Aliphatic | - | N(CH₃)₂ |
Note: These are predicted values and may differ slightly from experimental data.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Place the NMR tube in the spectrometer and acquire ¹H and ¹³C spectra. Standard experiments include 1D ¹H, 1D ¹³C, and often 2D experiments like COSY (for ¹H-¹H correlations) and HSQC/HMBC (for ¹H-¹³C correlations) to confirm assignments.
-
Data Processing and Analysis: The acquired data is Fourier transformed and analyzed to determine chemical shifts, coupling constants, and integration, which are then used to piece together the molecular structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule.
Expected FTIR Absorptions for this compound:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | Aromatic C-H stretch |
| ~2930 | Medium | Aliphatic C-H stretch |
| ~1630 | Strong | C=O (amide) stretch |
| ~1400-1500 | Medium-Strong | Aromatic C=C stretch |
| ~1100-1200 | Medium | C-N stretch |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: For a solid sample, a small amount can be mixed with KBr powder and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The sample is placed in the FTIR spectrometer, and an infrared spectrum is recorded.
-
Data Analysis: The positions and intensities of the absorption bands are correlated with known functional group vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.
Expected Mass Spectrometry Data for this compound:
-
Molecular Formula: C₇H₉NOS
-
Exact Mass: 155.0405
-
Key Fragmentation Pattern: Loss of the dimethylamino group, cleavage of the amide bond.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like GC or LC.
-
Ionization: The sample is ionized using one of several methods (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Comparison of Techniques
| Feature | Single-Crystal X-ray Diffraction | NMR Spectroscopy | FTIR Spectroscopy | Mass Spectrometry |
| Information Provided | 3D structure, bond lengths, bond angles, stereochemistry, packing | Connectivity, chemical environment, stereochemistry | Functional groups | Molecular weight, elemental formula, fragmentation |
| Sample Phase | Crystalline Solid | Solution | Solid or Liquid | Gas phase (after ionization) |
| Sample Amount | Single crystal (~0.1 mm) | ~5-10 mg | ~1 mg | <1 mg |
| Strengths | Unambiguous 3D structure | Detailed connectivity in solution | Rapid functional group identification | High sensitivity, molecular weight determination |
| Limitations | Requires high-quality single crystals | Can be complex for large molecules | Limited structural information | Does not provide stereochemical information |
Synthesis of this compound
A common route to synthesize this compound involves the amidation of thiophene-3-carboxylic acid.
Experimental Protocol: Synthesis
-
Activation of Carboxylic Acid: Thiophene-3-carboxylic acid is dissolved in an appropriate solvent (e.g., dichloromethane) and treated with a coupling agent (e.g., DCC, HATU) or converted to an acyl chloride using thionyl chloride.
-
Amidation: Dimethylamine (often as a solution in THF or as the hydrochloride salt with a base) is added to the activated carboxylic acid derivative.
-
Workup and Purification: The reaction mixture is worked up to remove byproducts and the crude product is purified, typically by column chromatography, to yield this compound.
Visualizing the Workflow
Caption: Workflow for the synthesis and structural elucidation of this compound.
Conclusion
The structural elucidation of a molecule like this compound is a puzzle best solved by the application of multiple analytical techniques. While single-crystal X-ray diffraction provides the ultimate, unambiguous answer for the solid-state structure, its reliance on high-quality crystals can be a significant hurdle. Spectroscopic and spectrometric methods like NMR, FTIR, and MS offer a wealth of complementary information, allowing for a confident structural assignment in solution and providing insights into the molecule's functional groups and mass. A comprehensive understanding of a molecule's properties and potential applications can only be achieved through the thoughtful and synergistic application of these powerful analytical tools.
References
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A Comparative Technical Guide to N,N-dimethylthiophene-3-carboxamide and N,N-diethylthiophene-3-carboxamide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the thiophene carboxamide scaffold is a privileged structure, frequently appearing in molecules with diverse biological activities, including anticancer, antibacterial, and antifungal properties.[1][2][3] The strategic modification of this core often involves tuning the substituents on the amide nitrogen. This guide provides an in-depth comparison of two fundamental analogs: N,N-dimethylthiophene-3-carboxamide and N,N-diethylthiophene-3-carboxamide. We will dissect how the seemingly minor difference between a methyl and an ethyl group can cascade into significant changes in physicochemical properties, synthetic considerations, and, ultimately, biological performance.
Physicochemical Properties: The Impact of N-Alkylation
The choice between N,N-dimethyl and N,N-diethyl substitution directly influences key molecular properties that govern a compound's behavior in a biological system. The addition of two extra methylene groups in the diethyl analog increases its molecular weight and, more importantly, its lipophilicity.
This is quantitatively represented by the calculated octanol-water partition coefficient (LogP), a critical measure of a drug's ability to permeate cell membranes. The higher LogP of the diethyl derivative suggests enhanced membrane permeability but potentially lower aqueous solubility compared to its dimethyl counterpart. These properties are crucial for absorption, distribution, metabolism, and excretion (ADME) profiles.[4]
Table 1: Comparison of Physicochemical Properties
| Property | This compound | N,N-diethylthiophene-3-carboxamide | Rationale for Difference |
| Molecular Formula | C₇H₉NOS | C₉H₁₃NOS | Addition of two CH₂ groups. |
| Molecular Weight | 155.22 g/mol [5][6] | 183.27 g/mol [7] | Increased mass from ethyl groups. |
| CAS Number | 59906-37-5[5][6] | 73540-75-7[7] | Unique chemical identifier. |
| Calculated LogP | 1.45[6] | 1.3[7] | Increased alkyl chain length enhances lipophilicity. |
| Topological Polar Surface Area (TPSA) | 20.31 Ų[6] | 20.31 Ų | The amide functional group is the sole contributor to TPSA in both molecules. |
| H-Bond Acceptors | 2[6] | 2 | The oxygen and nitrogen atoms of the amide. |
| H-Bond Donors | 0[6] | 0 | Both are tertiary amides with no N-H protons. |
Note: LogP values can vary slightly based on the calculation algorithm. The values presented are from available chemical databases.
Synthesis and Experimental Protocols
The most common and reliable method for synthesizing these compounds is through the acylation of the corresponding secondary amine (dimethylamine or diethylamine) with an activated form of thiophene-3-carboxylic acid. A robust laboratory-scale procedure involves the conversion of the carboxylic acid to its acid chloride, followed by reaction with the amine.
Caption: General synthetic workflow for N,N-dialkylthiophene-3-carboxamides.
This protocol is a self-validating system, incorporating purification and characterization steps to ensure the identity and purity of the final product.
-
Acid Chloride Formation (Activation):
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thiophene-3-carboxylic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂, 2.0-3.0 eq) dropwise at 0 °C.
-
Slowly warm the mixture to room temperature and then heat to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Causality: Thionyl chloride converts the carboxylic acid into the highly reactive acyl chloride, making it susceptible to nucleophilic attack by the amine. Excess thionyl chloride can be removed under reduced pressure.
-
-
Amidation Reaction:
-
Dissolve the crude thiophene-3-carbonyl chloride in an anhydrous inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
In a separate flask, dissolve dimethylamine (as a solution in THF or ethanol) or diethylamine (1.2 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in the same anhydrous solvent.
-
Cool the amine solution to 0 °C and add the acid chloride solution dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Causality: The amine acts as a nucleophile, attacking the carbonyl carbon of the acid chloride. Triethylamine is used to quench the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the amine nucleophile. The steric bulk of diethylamine may slightly slow the reaction rate compared to dimethylamine.
-
-
Work-up and Purification:
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Causality: The aqueous wash removes water-soluble salts (e.g., triethylammonium hydrochloride) and unreacted amine. Chromatography separates the target compound from any remaining starting materials or byproducts based on polarity. The diethylamide, being more nonpolar, will typically elute earlier from the column than the dimethylamide under the same conditions.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry (MS). The presence of characteristic peaks for the thiophene ring protons and the N-alkyl protons, along with the correct molecular ion peak in the mass spectrum, validates the product's identity.
-
Performance and Application Insights
-
Metabolic Stability: The N-alkyl groups of drugs are common sites for metabolism by cytochrome P450 (CYP) enzymes, typically through N-dealkylation.[8][9] Generally, N-demethylation occurs more readily than N-deethylation. This suggests that N,N-diethylthiophene-3-carboxamide may exhibit greater metabolic stability and a longer in vivo half-life compared to its dimethyl analog. This is a critical consideration in drug design, as improved stability can lead to a better pharmacokinetic profile.[4]
-
Receptor/Enzyme Binding: The size of the N-alkyl substituents can profoundly impact how the molecule fits into a protein's binding pocket.
-
The smaller methyl groups may be ideal for binding sites that are sterically constrained, where larger groups would cause a clash and prevent effective binding.
-
Conversely, the larger and more lipophilic ethyl groups could form more extensive van der Waals or hydrophobic interactions in a larger, greasier binding pocket, potentially leading to increased potency. The thiophene carboxamide scaffold itself has been explored for various targets, including as VEGFR-2 inhibitors for anti-angiogenic therapy.[10]
-
Caption: Steric impact of N-alkyl groups on receptor binding.
Summary and Recommendations
The choice between this compound and its diethyl analog is a strategic decision in the iterative process of drug design. Neither compound is inherently superior; their utility is context-dependent.
| Feature | This compound | N,N-diethylthiophene-3-carboxamide | Recommendation for Use |
| Lipophilicity | Lower | Higher | Use diethyl for enhanced membrane permeability or to probe hydrophobic binding pockets. |
| Aqueous Solubility | Higher (predicted) | Lower (predicted) | Use dimethyl when higher aqueous solubility is required for formulation or assays. |
| Metabolic Stability | Lower (predicted) | Higher (predicted) | Use diethyl as a strategy to potentially increase in vivo half-life. |
| Steric Profile | Smaller | Bulkier | Use dimethyl for targeting sterically constrained binding sites. |
| Synthesis | Potentially faster kinetics | Potentially slower kinetics | Both are readily synthesizable via the same route. |
Final Recommendation: For initial screening and establishing a baseline structure-activity relationship, the synthetically accessible and more water-soluble This compound is often an excellent starting point. If initial hits show promise but suffer from poor metabolic stability or require enhanced hydrophobic interactions to improve potency, synthesizing the N,N-diethylthiophene-3-carboxamide analog is a logical and well-justified next step in the optimization process.
References
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Vasu, K. A., Nirmala, K. A., Chopra, D., Mohan, S., & Saravanan, J. (2004). Two biologically active thiophene-3-carboxamide derivatives. Acta Crystallographica Section C: Crystal Structure Communications, 60(Pt 9), o636–o638. [Link]
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Biris, C. G., Bîcu, E., Talianu, C., Mihai, C. T., Popa, M., & Drăghici, C. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 28(11), 4349. [Link]
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Hawash, M., Al-Kaff, A., Al-Salahi, R., Al-Ostoot, F. H., Al-Ansi, S., Marzouk, M., & Al-Sha'er, M. A. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Pharmaceuticals, 15(12), 1555. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Al-Hadiya, B. H. (2022). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 27(19), 6231. [Link]
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Hughes, T. B., Miller, G. P., & Swamidass, S. J. (2015). Computationally Assessing the Bioactivation of Drugs by N-Dealkylation. Chemical research in toxicology, 28(8), 1645–1656. [Link]
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Li, Y., Wang, Z., Zhao, K., Wang, Y., Li, X., & Lv, K. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Bioorganic chemistry, 147, 107358. [Link]
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PubChem. (n.d.). N,N-diethylthiophene-3-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]
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PatSnap. (2024). How Alkyls Influence Medicinal Chemistry Developments?. Retrieved from [Link]
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A Spectroscopic Guide to Thiophene-2-carboxamides and Thiophene-3-carboxamides: A Comparative Analysis for Drug Discovery
In the landscape of medicinal chemistry and drug development, thiophene-based scaffolds are of significant interest due to their diverse pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The aromatic and planar nature of the thiophene ring facilitates binding to various biological receptors, and its structure allows for versatile functionalization to enhance potency and selectivity.[1] Among the myriad of thiophene derivatives, thiophene carboxamides stand out as a critical class of compounds. The seemingly subtle shift of the carboxamide group from the 2- to the 3-position of the thiophene ring, however, induces significant changes in the molecule's electronic distribution, conformation, and, consequently, its spectroscopic signature.
This guide provides a comprehensive spectroscopic comparison of thiophene-2-carboxamides and thiophene-3-carboxamides, offering researchers, scientists, and drug development professionals the essential tools to distinguish and characterize these positional isomers. We will delve into the nuances of their UV-Vis, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, supported by experimental protocols and an understanding of the underlying chemical principles.
The Structural Distinction: A Tale of Two Isomers
The core difference between thiophene-2-carboxamide and thiophene-3-carboxamide lies in the point of attachment of the carboxamide functional group to the thiophene ring. This positional isomerism dictates the electronic interplay between the electron-withdrawing carboxamide group and the electron-rich thiophene ring, influencing bond polarities, molecular symmetry, and steric interactions.
Caption: Generalized fragmentation pathway for thiophene carboxamides in EI-MS.
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic characterization of thiophene-2-carboxamide and thiophene-3-carboxamide.
Synthesis of Thiophene-2-carboxamide
Caption: Synthetic workflow for Thiophene-2-carboxamide.
-
Acid Chloride Formation: To a solution of thiophene-2-carboxylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., toluene), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours until the evolution of gas ceases.
-
Solvent Removal: Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude thiophene-2-carbonyl chloride.
-
Amidation: Dissolve the crude acid chloride in an appropriate solvent (e.g., acetone) and add it dropwise to a stirred, cooled (0 °C) solution of concentrated aqueous ammonia (excess).
-
Isolation: Stir the reaction mixture for 1-2 hours, allowing it to warm to room temperature. Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure thiophene-2-carboxamide.
Spectroscopic Characterization
-
¹H and ¹³C NMR: Dissolve the sample in an appropriate deuterated solvent (e.g., DMSO-d₆ or CDCl₃). [1]Record the spectra on a 400 MHz or higher NMR spectrometer.
-
IR Spectroscopy: Obtain the IR spectrum using either a KBr pellet or as a thin film on a salt plate.
-
UV-Vis Spectroscopy: Prepare a dilute solution of the compound in a UV-grade solvent (e.g., ethanol) and record the absorbance spectrum from 200-400 nm.
-
Mass Spectrometry: Obtain a high-resolution mass spectrum using an ESI or EI source to confirm the molecular weight and fragmentation pattern. [1]
Conclusion
The accurate identification of thiophene-2-carboxamides and thiophene-3-carboxamides is paramount in the synthesis and development of novel therapeutic agents. While both isomers share the same molecular formula, their distinct electronic and structural properties give rise to a unique and predictable set of spectroscopic data. A multi-technique approach, leveraging the complementary information from UV-Vis, IR, NMR, and mass spectrometry, provides an unambiguous characterization. This guide serves as a foundational resource for scientists, enabling them to confidently navigate the synthesis and analysis of these important heterocyclic compounds.
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Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. [Link]
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Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. National Institutes of Health. [Link]
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Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. National Institutes of Health. [Link]
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Thiophene-3-carboxamide | C5H5NOS | CID 11205757. PubChem, National Institutes of Health. [Link]
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2-Thiophenecarboxamide | C5H5NOS | CID 22063. PubChem, National Institutes of Health. [Link]
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Thiophene synthesis. Organic Chemistry Portal. [Link]
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A Senior Application Scientist's Guide to the Structural Confirmation of Synthesized N,N-dimethylthiophene-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the unequivocal structural confirmation of newly synthesized compounds is a cornerstone of rigorous scientific practice. This guide provides an in-depth technical comparison of the analytical techniques used to verify the synthesis of N,N-dimethylthiophene-3-carboxamide, a molecule of interest in the exploration of novel pharmacophores. We will delve into the practical application and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to provide a self-validating system for structural elucidation.
The Synthetic Pathway: A Deliberate Approach
The synthesis of this compound is most efficiently achieved through a two-step process commencing with the commercially available thiophene-3-carboxylic acid. This method was chosen for its high efficiency and the ready availability of the starting materials.
Step 1: Synthesis of Thiophene-3-carbonyl chloride
The initial step involves the conversion of the carboxylic acid to its more reactive acyl chloride derivative. This is a standard and well-documented transformation.[1]
Caption: Reaction scheme for the synthesis of thiophene-3-carbonyl chloride.
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thiophene-3-carboxylic acid.
-
Slowly add an excess of thionyl chloride (SOCl₂) to the flask.
-
Gently reflux the mixture until the evolution of gas (SO₂ and HCl) ceases.
-
Remove the excess thionyl chloride under reduced pressure to yield the crude thiophene-3-carbonyl chloride, which can be used in the next step without further purification.
Causality of Experimental Choices: The use of excess thionyl chloride ensures the complete conversion of the carboxylic acid to the acyl chloride. Refluxing the mixture provides the necessary activation energy for the reaction to proceed to completion.
Step 2: Synthesis of this compound
The second and final step is the amidation of the synthesized thiophene-3-carbonyl chloride with dimethylamine.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol:
-
Dissolve the crude thiophene-3-carbonyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a solution of dimethylamine (typically a 2M solution in THF or as a gas) to the cooled acyl chloride solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Causality of Experimental Choices: The reaction is performed at a low temperature to control the exothermicity of the reaction between the acyl chloride and the amine. An inert atmosphere is used to prevent any side reactions with atmospheric moisture.
Structural Confirmation: A Multi-faceted Approach
The successful synthesis of this compound must be confirmed through a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive and definitive confirmation.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule.
Expected ¹H NMR Spectral Data (in CDCl₃):
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Thiophene H-2 | ~7.5-7.7 | dd | 1H |
| Thiophene H-4 | ~7.1-7.3 | dd | 1H |
| Thiophene H-5 | ~7.3-7.5 | dd | 1H |
| N-CH₃ | ~3.1 | s (broad) | 6H |
Interpretation:
-
The three protons on the thiophene ring will appear in the aromatic region (typically 7.0-8.0 ppm). Due to the substitution at the 3-position, they will exhibit complex splitting patterns (doublet of doublets).
-
The six protons of the two methyl groups attached to the nitrogen will appear as a singlet, which may be broadened due to restricted rotation around the amide C-N bond at room temperature. This signal is expected to be in the range of 2.8-3.2 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.
Expected ¹³C NMR Spectral Data (in CDCl₃):
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (Amide) | ~165-170 |
| Thiophene C-3 | ~135-140 |
| Thiophene C-2 | ~125-130 |
| Thiophene C-4 | ~124-128 |
| Thiophene C-5 | ~122-126 |
| N-CH₃ | ~35-40 |
Interpretation:
-
The carbonyl carbon of the amide group is expected to appear in the downfield region of the spectrum, typically around 165-170 ppm.
-
The four distinct carbon atoms of the thiophene ring will have chemical shifts in the aromatic region (120-140 ppm).
-
The two equivalent methyl carbons attached to the nitrogen will appear as a single peak in the aliphatic region, typically around 35-40 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
Expected IR Absorption Bands:
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| C=O (Amide) | 1630-1680 | Strong |
| C-H (Aromatic) | 3000-3100 | Medium |
| C-H (Aliphatic) | 2850-3000 | Medium |
| C-N (Amide) | 1350-1450 | Medium |
| C=C (Aromatic) | 1400-1600 | Medium |
Interpretation:
-
The most characteristic peak will be the strong absorption of the amide carbonyl (C=O) group. For a tertiary amide like this compound, this peak is typically found in the 1630-1680 cm⁻¹ range.[2] The absence of N-H stretching bands around 3100-3500 cm⁻¹ confirms the tertiary nature of the amide.[2]
-
The presence of the thiophene ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can further confirm the structure.
Expected Mass Spectrometry Data:
| Ion | Expected m/z | Interpretation |
| [M]⁺ | 155.04 | Molecular Ion |
| [M - (CH₃)₂N]⁺ | 111.00 | Loss of dimethylamino group |
| [C₄H₃S]⁺ | 83.99 | Thienyl cation |
| [(CH₃)₂NCO]⁺ | 72.05 | Dimethylcarbamoyl cation |
Interpretation:
-
The molecular ion peak ([M]⁺) should be observed at an m/z value corresponding to the molecular weight of this compound (155.22 g/mol ).[3][4]
-
Common fragmentation patterns for amides include cleavage of the C-N bond and the bond between the carbonyl carbon and the aromatic ring. The observation of fragments corresponding to the loss of the dimethylamino group and the formation of the thienyl cation would provide strong evidence for the proposed structure.
Conclusion
By systematically applying and interpreting the data from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry, researchers can confidently confirm the successful synthesis and structural integrity of this compound. This multi-technique approach provides a robust and self-validating workflow, ensuring the quality and reliability of the synthesized compound for its intended applications in drug discovery and development.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N,N-dimethylthiophene-3-carboxamide
As researchers and drug development professionals, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a critical component of sound scientific practice. This guide provides a comprehensive, step-by-step framework for the safe disposal of N,N-dimethylthiophene-3-carboxamide, grounding procedural guidance in the principles of chemical safety and regulatory compliance.
The core principle of chemical disposal is characterization . Before any action is taken, the handler must be fully aware of the material's hazards. While this compound is not a commonly listed hazardous waste, its chemical structure—a substituted thiophene carboxamide—suggests a need for careful handling based on the properties of analogous compounds. Thiophene and its derivatives can exhibit varying levels of toxicity and reactivity, and amide functional groups warrant specific handling considerations.
This document serves as a procedural guide, but it is imperative to consult the manufacturer-specific Safety Data Sheet (SDS) for this compound before handling or disposal. If an SDS is not available, a thorough hazard assessment must be conducted.
Part 1: Hazard Characterization and Regulatory Determination
The foundation of any disposal plan is a thorough understanding of the chemical's risks and its classification under environmental regulations.
Inferred Hazard Profile
Based on analogous thiophene and carboxamide compounds, this compound should be handled as a substance with the potential for the following hazards until specific data proves otherwise:
-
Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[1]
-
Irritation: Potential to cause serious eye and skin irritation.[1]
-
Environmental Hazards: May be harmful to aquatic life.
-
Combustion Hazards: When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx) and sulfur oxides (SOx).[2]
Regulatory Waste Classification
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits certain "characteristics."[3] this compound is not a listed hazardous waste. Therefore, a characterization must be performed to determine if it meets any of the four hazardous characteristics.
| Hazardous Characteristic | Description | Relevance to this compound |
| Ignitability (D001) | Liquids with a flash point < 60°C (140°F), non-liquids that can cause fire through friction or spontaneous chemical changes, or are ignitable compressed gases/oxidizers. | Unlikely to be ignitable based on typical carboxamide structures, but must be confirmed by testing if the product is in a flammable solvent. |
| Corrosivity (D002) | Aqueous solutions with a pH ≤ 2 or ≥ 12.5, or a liquid that corrodes steel at a rate > 6.35 mm per year. | Unlikely. The molecule itself is not inherently acidic or basic. |
| Reactivity (D003) | Unstable under normal conditions, may react violently with water, form explosive mixtures, or generate toxic gases. | Unlikely to be reactive under normal conditions, but should be kept away from strong oxidizing agents, acids, and bases.[2][4] |
| Toxicity (D004-D043) | Determined by the Toxicity Characteristic Leaching Procedure (TCLP) for specific contaminants. | This is the most likely characteristic to apply if the compound or its metabolites are found to be toxic. A toxicological assessment is required for definitive classification. |
Unless proven otherwise through testing, it is best practice to manage this compound as a hazardous waste.
Part 2: Safe On-Site Management and Segregation
Proper handling from the point of generation to the final pickup is crucial to prevent accidental releases and ensure safety.
Personal Protective Equipment (PPE)
When handling this compound waste, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.[5]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: If handling powders or creating aerosols, use a NIOSH-approved respirator.[5] Work should always be conducted in a well-ventilated area or chemical fume hood.[4]
Waste Accumulation and Storage
-
Container Selection: Use a container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container is typically appropriate. The container must have a secure, tight-fitting lid.[6]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound."[7] All components of a mixture must be listed.
-
Segregation: Store the waste container in a designated satellite accumulation area or central accumulation area. It is critical to segregate it from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases, to prevent hazardous reactions.[2][4]
-
Containment: All liquid waste containers must be stored in secondary containment (e.g., a chemical-resistant tub or tray) to contain potential leaks or spills.[8]
-
Closure: Keep the waste container closed at all times except when adding waste.[6][7]
Part 3: Disposal Workflow and Emergency Protocols
The disposal of chemical waste is a regulated process that requires professional handling. Under no circumstances should this compound be disposed of via sewer or regular trash.[7]
Disposal Decision Workflow
The following diagram outlines the decision-making process for proper disposal.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
-
Initiate Waste Collection: As soon as the first drop of waste is generated, place it in a properly labeled hazardous waste container as described in Section 2.2.
-
Accumulate Safely: Continue to add waste to the container, ensuring it remains closed when not in use and is stored in a designated, segregated area.
-
Schedule Pickup: Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[3]
-
Transportation: The waste will be transported by a certified hazardous materials hauler, accompanied by a hazardous waste manifest. This manifest is a legal document that tracks the waste from your facility to its final destination.[6][9]
-
Final Disposition: The most appropriate disposal method for organic compounds containing sulfur and nitrogen is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF). This process ensures the complete destruction of the compound into less harmful components.
Spill and Exposure Procedures
Immediate and correct response to a spill or exposure is critical.
In Case of Skin or Eye Contact:
-
Skin: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[5]
-
Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5]
-
Seek immediate medical attention in both cases.
In Case of a Spill:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If the material is in a flammable solvent, extinguish all nearby ignition sources.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[4] Do not use combustible materials like paper towels to absorb large spills.
-
Collection: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container for disposal.
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your institution's EHS department.
By adhering to these procedures, you ensure that the disposal of this compound is conducted safely, in compliance with regulations, and with due respect for the integrity of our research environment.
References
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous waste operations and emergency response (HAZWOPER). OSHA.[10]
-
Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.[8]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Proper Handling of Hazardous Waste Guide. EPA.[6]
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U.S. Environmental Protection Agency (EPA). (2024, May 30). Steps in Complying with Regulations for Hazardous Waste. EPA.[9]
-
AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.[3]
-
A-State Knowledge Base. (n.d.). Hazardous Waste Management.
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal.[7]
-
Fisher Scientific. (2009, September 22). Safety Data Sheet - 2,3-Dimethylthiophene.[4]
-
Fisher Scientific. (2021, December 24). Safety Data Sheet - Methyl 3-amino-2-thiophenecarboxylate.[2]
-
Fisher Scientific. (2024, March 30). Safety Data Sheet - Thiophene-2-carboxaldoxime.[1]
-
Fisher Scientific. (n.d.). Safety Data Sheet - 3-Methylthiophene-2-carboxamide.[5]
-
Sigma-Aldrich. (2024, March 2). Safety Data Sheet - A Thiophene Derivative.
-
Sigma-Aldrich. (2024, August 5). Safety Data Sheet - N-Ethyl-p-methane-3-carboxamide.
-
Tokyo Chemical Industry. (2025, June 25). Safety Data Sheet - 2,5-Dimethylthiophene.[11]
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Comprehensive Safety Protocol: Personal Protective Equipment for Handling N,N-dimethylthiophene-3-carboxamide
This guide provides essential safety and operational protocols for the handling and disposal of N,N-dimethylthiophene-3-carboxamide. As a compound with a distinct hazard profile, adherence to rigorous safety procedures is paramount to ensure the well-being of laboratory personnel and to maintain experimental integrity. This document moves beyond a simple checklist, offering a deep, logic-based framework for risk mitigation grounded in the specific chemical properties of the substance.
Hazard Profile of this compound: Understanding the Risk
A thorough risk assessment begins with a complete understanding of the compound . This compound (CAS No. 59906-37-5) presents a multi-faceted hazard profile that dictates our choice of protective equipment and handling procedures.
The primary risks are:
-
High Flammability : Classified as a Category 2 Flammable Liquid, it possesses a low flash point and its vapors can form explosive mixtures with air at ambient temperatures. This necessitates strict control of ignition sources and measures to prevent static discharge.
-
Acute Oral Toxicity : The compound is categorized as harmful if swallowed (Acute Toxicity, Oral, Category 4).[1] This underscores the importance of preventing ingestion through direct contact or cross-contamination.
-
Serious Eye Irritation : It is known to cause serious eye irritation (Category 2A).[1] Direct contact from splashes could lead to significant eye damage.
-
Skin and Respiratory Irritation : While less severe, it may cause skin and respiratory system irritation.[1][2] Prolonged exposure can lead to dermatitis due to the degreasing properties of the substance.
-
Environmental Hazard : It is considered harmful to aquatic life with long-lasting effects, mandating controlled disposal procedures.
It is crucial to note that no specific Occupational Exposure Limit (OEL) has been established for this compound.[3] In the absence of a defined limit, the guiding principle must be to keep exposure As Low As Reasonably Achievable (ALARA) .
The Hierarchy of Controls: A Proactive Safety Framework
Personal Protective Equipment (PPE) is the final and critical barrier between the researcher and a chemical hazard. However, it should be used in conjunction with a broader safety strategy. Before handling this compound, ensure the following controls are in place:
-
Engineering Controls : The most effective control. Always handle this compound inside a certified chemical fume hood to control flammable and toxic vapors.[2] Ensure the facility is equipped with an eyewash station and a safety shower in close proximity to the work area.[2] Use explosion-proof ventilation and electrical equipment.[4][5]
-
Administrative Controls : Establish clear Standard Operating Procedures (SOPs) for handling and disposal. Ensure all personnel are trained on these procedures and the specific hazards of the compound.
-
Personal Protective Equipment (PPE) : The focus of this guide, used to protect against any residual risk not eliminated by other controls.
Mandatory Personal Protective Equipment (PPE) Protocol
The selection of PPE must directly address the hazards identified in Section 1. The following table summarizes the minimum required PPE for handling this compound.
| Hazard | Required PPE | Rationale |
| Flammable Liquid & Vapors | 100% Cotton Lab Coat | Avoids static buildup associated with synthetic fibers. |
| Skin Irritation & Absorption | Nitrile or Neoprene Gloves (Double-gloved) | Provides a robust barrier against skin contact and potential absorption.[2][6][7] |
| Serious Eye Irritation | Chemical Safety Goggles | Protects against splashes and vapors entering the eyes.[6][8] |
| Splash Hazard (High Volume) | Face Shield (in addition to goggles) | Offers full-face protection during procedures with a high risk of splashing.[8] |
| Inhalation of Vapors | Use within a Chemical Fume Hood | Primary engineering control to prevent respiratory exposure. |
Primary Barrier: Glove Selection and Integrity
-
Material : Nitrile gloves are generally recommended for their balance of chemical resistance and dexterity.
-
Thickness : For laboratory-scale operations, a standard thickness of 4-8 mil is appropriate. Thicker gloves may be required for tasks with higher exposure risks.[10]
-
Practice : Always double-glove. This provides a critical safety buffer. If the outer glove is contaminated, it can be removed without exposing the skin.[10] Before use, always inspect gloves for any signs of degradation, punctures, or tears. Change gloves every 30-60 minutes or immediately if contamination is suspected.[10]
Ocular and Facial Protection
Given the classification as a serious eye irritant, robust eye protection is non-negotiable.
-
Minimum Requirement : Chemical safety goggles that provide a full seal around the eyes are mandatory.[6][8] Standard safety glasses do not offer sufficient protection from splashes or vapors.
-
Enhanced Protection : When transferring larger volumes (>50 mL) or performing any operation with a significant splash potential, a face shield must be worn over the chemical safety goggles.[8]
Body Protection
A lab coat protects against incidental contact and small splashes.
-
Material : A flame-resistant or 100% cotton lab coat is required. Polyester or other synthetic blends can melt and fuse to the skin in a fire.
-
Usage : The lab coat must be fully buttoned with sleeves rolled down. It should be removed immediately upon suspicion of contamination.
Respiratory Protection
Under normal operating conditions within a certified chemical fume hood, respiratory protection is not typically required. However, it becomes necessary in specific situations:
-
Emergency Situations : For large spills or a failure of engineering controls, a respirator is essential. A full-face respirator with a chemical cartridge suitable for organic vapors is required.[8][10]
-
Fit Testing : Any personnel required to wear a respirator must be properly fit-tested and trained in its use according to OSHA standards.[10]
Procedural Workflow: Safe Handling from Start to Finish
The following diagram and step-by-step guide outline the complete, self-validating workflow for safely handling this compound.
Caption: Safe Handling Workflow for this compound.
Step-by-Step Protocol
-
Preparation :
-
Confirm the chemical fume hood is operational and the sash is at the appropriate height.
-
Ensure the safety shower and eyewash station are unobstructed.[2]
-
Gather all necessary chemicals, equipment, and designated hazardous waste containers inside the fume hood.
-
-
PPE Donning Sequence :
-
Don a 100% cotton lab coat, ensuring it is fully buttoned.
-
Don chemical safety goggles. Add a face shield if the procedure warrants it.
-
Don the first (inner) pair of nitrile gloves, ensuring they cover the cuffs of the lab coat.
-
Don the second (outer) pair of nitrile gloves.
-
-
Chemical Handling :
-
Perform all manipulations of this compound deep within the fume hood.
-
Ground and bond containers when transferring liquids to prevent static discharge.[4]
-
Use only non-sparking tools.[4]
-
Keep containers tightly closed when not in use.
-
In case of a small spill inside the hood, absorb it with an inert material (e.g., Chemizorb®) and place it in the designated hazardous waste container.
-
-
Decontamination and PPE Doffing Sequence :
-
Wipe down all equipment and the work surface within the fume hood.
-
To doff PPE, first remove the outer gloves, turning them inside out and placing them directly into the hazardous waste container.
-
Remove the face shield (if used) and goggles.
-
Remove the lab coat.
-
Remove the inner gloves, again turning them inside out.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan for Contaminated Materials
Proper disposal is a critical final step to ensure safety and environmental compliance.
-
Chemical Waste : All excess this compound and solutions containing it must be collected in a clearly labeled, sealed hazardous waste container. Do not pour down the drain.
-
Contaminated PPE : All disposable PPE that has come into contact with the chemical, including both pairs of gloves, bench paper, and any absorbent spill materials, must be disposed of as solid hazardous chemical waste.
-
Glassware : Reusable glassware must be decontaminated by rinsing with a suitable solvent (e.g., acetone) in the fume hood. The rinsate must be collected as hazardous waste.
By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, building a deep culture of safety that extends beyond the product itself.
References
-
Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]
-
This compound | C7H9NOS | CID 13305450. PubChem. [Link]
-
Material Safety Data Sheet. Cole-Parmer. [Link]
-
Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine. [Link]
-
Examples of Chemical Resistance of Common Glove Materials. OSU Chemistry. [Link]
-
Glove Guide: Chemical Resistance. Bohemian Tattoo Supply. [Link]
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- 8. americanchemistry.com [americanchemistry.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
